Fmoc-D-Glu(OBzl)-OH
描述
Structure
3D Structure
属性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-phenylmethoxypentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c29-25(33-16-18-8-2-1-3-9-18)15-14-24(26(30)31)28-27(32)34-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,32)(H,30,31)/t24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJURMMMGPQIQP-XMMPIXPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445581 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104091-11-4 | |
| Record name | Fmoc-D-Glu(Bzl)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-D-Glu(OBzl)-OH: Chemical Properties, Structure, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-α-(9-Fluorenylmethoxycarbonyl)-D-glutamic acid γ-benzyl ester, commonly known as Fmoc-D-Glu(OBzl)-OH. It is a critical building block in solid-phase peptide synthesis (SPPS), particularly for introducing D-glutamic acid residues into peptide sequences. The incorporation of D-amino acids is a key strategy for enhancing the proteolytic stability of peptide-based therapeutics, thereby improving their pharmacokinetic profiles.[1][2] This document details its chemical and physical properties, structural information, and standardized protocols for its application in Fmoc-based SPPS.
Core Chemical and Physical Properties
This compound is a white to off-white powder widely used as a protected amino acid derivative in peptide synthesis.[3] The key quantitative properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 104091-11-4 | [3] |
| Molecular Formula | C₂₇H₂₅NO₆ | [3] |
| Molecular Weight | 459.49 g/mol | [3] |
| Appearance | White to slight yellow to beige powder | [4] |
| Melting Point | 70 °C (decomposition) | [4] |
| Boiling Point | 698.2 ± 55.0 °C (Predicted) | [3] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [5] |
| Storage Temperature | 2-30°C; Store in a dry, airtight container at room temperature | [3] |
| Purity (HPLC) | ≥97.0% | [6] |
| Enantiomeric Purity | ≥99.5% |
Chemical Structure and Protecting Group Strategy
This compound is a derivative of D-glutamic acid where the α-amino group and the γ-carboxyl group of the side chain are protected to ensure controlled, sequential peptide bond formation.[7]
-
α-Amino Protection : The N-terminus is protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. This group is stable under acidic conditions but is readily removed by a mild base, typically a solution of piperidine in DMF.[8][9] This base-lability is the cornerstone of the widely used Fmoc/tBu orthogonal synthesis strategy.[8][10]
-
γ-Carboxyl Side-Chain Protection : The side-chain carboxyl group is protected as a benzyl ester (OBzl). The benzyl group is stable to the mild basic conditions used for Fmoc deprotection but can be removed under strong acidic conditions, such as with trifluoroacetic acid (TFA), or through catalytic hydrogenation.[6] This orthogonality ensures that the side chain remains protected throughout the peptide chain elongation process.[8]
Structural Identifiers:
-
SMILES: O=C(O)--INVALID-LINK--CCC(=O)OCC4=CC=CC=C4
-
InChI Key: HJJURMMMGPQIQP-DEOSSOPVSA-N[4]
Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the manual incorporation of this compound into a peptide sequence using standard Fmoc-SPPS chemistry on a resin support (e.g., Rink Amide resin for a C-terminal amide).
Materials and Reagents
-
Resin (e.g., Rink Amide MBHA resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling/Activation Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HCTU/HATU
-
N,N'-Diisopropylethylamine (DIPEA)
-
-
Washing Solvents: DMF, DCM
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Step-by-Step Procedure
Step 1: Resin Swelling Swell the resin in DMF for at least 30-60 minutes in a suitable reaction vessel to ensure optimal reaction kinetics.[1]
Step 2: N-terminal Fmoc Deprotection
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.[1]
-
Drain the deprotection solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[1]
-
Thoroughly wash the resin multiple times with DMF (e.g., 5x) and DCM (e.g., 3x) to remove all traces of piperidine and the cleaved fluorenyl adduct.[1][10]
Step 3: Amino Acid Coupling (Incorporation of this compound)
-
Pre-activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (2.9-3.9 equivalents), and DIPEA (6-8 equivalents) in a minimal amount of DMF.[1][10] Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction, while a positive result (blue beads) signifies the presence of free primary amines and an incomplete reaction.[1][11] If the coupling is incomplete, the step can be repeated ("double coupling").[11]
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) and DCM (3x).[1][10]
Step 4: Chain Elongation Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid to be added to the peptide sequence.[1]
Step 5: Final Cleavage and Deprotection
-
After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Wash the peptide-resin extensively with DCM and dry it under a stream of nitrogen or in a vacuum.[10]
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) to the dried resin. The TIS acts as a scavenger to prevent side reactions with the benzyl protecting group.[10]
-
Agitate the mixture for 2-3 hours at room temperature. This step simultaneously cleaves the peptide from the resin and removes the benzyl (Bzl) side-chain protecting group.[10]
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.[10]
-
Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
-
The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Potential Side Reactions
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can be prone to intramolecular cyclization to form pyroglutamate, which terminates the peptide chain.[6] This is a known side reaction for glutamic acid derivatives in peptide synthesis.[10]
-
Incomplete Coupling: Due to steric hindrance, coupling reactions may sometimes be incomplete, leading to deletion sequences in the final peptide product.[11] Using more potent activating agents like HATU or extending reaction times can mitigate this issue.[11]
Visualization of the SPPS Workflow
The following diagram illustrates the core iterative cycle of incorporating an Fmoc-protected amino acid, such as this compound, during solid-phase peptide synthesis.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Fmoc-L-glutamic acid-gamma-benzyl ester | 123639-61-2 [chemicalbook.com]
- 6. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 7. bloomtechz.com [bloomtechz.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Strategic Role of Fmoc-D-Glu(OBzl)-OH in Advanced Biochemical Research and Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biochemistry and pharmaceutical development, the synthesis of peptides with tailored properties is of paramount importance. Fmoc-D-Glu(OBzl)-OH, a protected derivative of the non-proteinogenic D-glutamic acid, serves as a critical building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the base-labile fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino group and the benzyl (Bzl) ester protecting the γ-carboxyl group of the side chain, offer precise control over peptide chain elongation. The incorporation of the D-enantiomer is a key strategy to enhance the proteolytic stability of synthetic peptides, a crucial attribute for therapeutic candidates. This guide provides a comprehensive overview of the applications, physicochemical properties, experimental protocols, and strategic considerations for utilizing this compound in research and development.
Physicochemical and Purity Specifications
The quality of amino acid derivatives is fundamental to the successful synthesis of high-purity peptides. The following table summarizes the typical specifications for this compound.
| Property | Value |
| CAS Number | 104091-11-4[1] |
| Molecular Formula | C₂₇H₂₅NO₆ |
| Molecular Weight | 459.49 g/mol |
| Appearance | White to off-white powder |
| Purity (HPLC) | ≥97.0% |
| Melting Point | 70 °C (decomposition) |
| Storage Temperature | 2-30°C |
Solubility Data
The solubility of Fmoc-protected amino acids is a critical factor for efficient coupling reactions in SPPS. Inadequate solubility can lead to incomplete reactions and the formation of deletion sequences. Below is a summary of the solubility of this compound and similar derivatives in common organic solvents.
| Solvent | Type | Solubility of this compound | Notes |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Clearly soluble (1 mmole in 2 ml)[2] | The most common and effective solvent for Fmoc-SPPS. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Highly Soluble (Expected) | A common alternative to DMF with excellent solvating properties for Fmoc-amino acids. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Soluble | Often used for resin swelling and washing steps. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility (up to 100 mg/mL for similar derivatives)[3] | Can be used, sometimes with sonication to aid dissolution.[3] |
Core Applications in Biochemistry
This compound is a versatile reagent with several key applications in biochemical research and drug development:
-
Solid-Phase Peptide Synthesis (SPPS): Its primary role is as a building block for the incorporation of D-glutamic acid into peptide sequences.[1] The orthogonal protection scheme, with the base-labile Fmoc group and the acid-labile or hydrogenation-sensitive benzyl group, allows for controlled, stepwise synthesis.
-
Drug Development: The introduction of D-amino acids significantly enhances the resistance of peptides to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a highly desirable characteristic for peptide-based therapeutics.
-
Protein Engineering: By incorporating this compound, researchers can modify existing proteins or design novel ones with enhanced stability or unique structural features.
-
Biochemical Probes: Peptides containing D-glutamic acid can be synthesized to serve as specific inhibitors or probes for studying enzyme mechanisms and protein-protein interactions.
Experimental Protocols
Manual Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound
This protocol outlines the manual steps for incorporating an this compound residue into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
-
Treat the peptide-resin with the cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Potential Side Reactions
A primary concern when using glutamic acid derivatives in SPPS is the formation of pyroglutamate, a cyclic lactam that results in a mass loss of 18 Da.[1] This side reaction is particularly prevalent if glutamic acid is at the N-terminus and can be catalyzed by both acidic and basic conditions, as well as elevated temperatures.[4]
Mitigation Strategies for Pyroglutamate Formation:
-
Optimized Coupling: Use efficient coupling reagents like HBTU or HATU to ensure rapid and complete reactions, minimizing the time the N-terminal glutamic acid is exposed to conditions that promote cyclization.[4]
-
Temperature Control: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of pyroglutamate formation.[4]
-
Controlled Use of Base: Avoid using an excessive amount of base during the coupling step.
Visualizations of Workflows and Logical Relationships
Experimental Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Logical Flow for Peptide-Based Drug Discovery
Caption: Workflow for peptide-based drug discovery and development.
Decision Tree for Selecting Protecting Group Strategy
Caption: Decision tree for choosing between Fmoc/tBu and Boc/Bzl protecting group strategies.
Signaling Pathway Modulation by a D-Peptide Antagonist
Caption: Modulation of a signaling pathway by a D-peptide antagonist.
References
A Technical Guide to Fmoc-D-Glu(OBzl)-OH: Suppliers, Purity, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on Fmoc-D-Glu(OBzl)-OH, a critical building block in solid-phase peptide synthesis (SPPS). The guide details commercially available suppliers, their purity specifications, and key experimental protocols for quality control and application. This document is intended to assist researchers in sourcing high-quality reagents and implementing best practices in peptide synthesis.
Introduction to this compound
N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid γ-benzyl ester, or this compound, is a derivative of the non-proteinogenic D-glutamic acid. The use of the D-enantiomer is a key strategy in drug design to enhance peptide stability against enzymatic degradation. The molecule features two critical protecting groups: the base-labile Fmoc group on the α-amino group and the acid-labile benzyl (Bzl) ester on the γ-carboxyl group of the side chain. This orthogonal protection scheme is fundamental to the widely used Fmoc-based solid-phase peptide synthesis (SPPS), allowing for the sequential and controlled assembly of amino acids into a peptide chain.
Commercial Suppliers and Purity Specifications
Sourcing high-purity this compound is crucial for the successful synthesis of high-quality peptides, as impurities in the building blocks can lead to deletion sequences and difficult purifications. Several chemical suppliers offer this reagent. The following table summarizes the offerings from prominent suppliers. It is important to note that while the request is for the D-enantiomer, detailed specifications are often more readily available for the more common L-enantiomer. The data for the L-enantiomer, particularly from reputable sources like Novabiochem® (Merck/Sigma-Aldrich), can be considered indicative of the quality standards for the D-enantiomer.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method |
| Sigma-Aldrich | This compound | 104091-11-4 | ≥98% | Not specified |
| Parchem | This compound | 104091-11-4 | Not specified | Not specified |
| Aapptec | Boc-D-Glu(OBzl)-OH | 35793-73-8 | Not specified | Not specified |
| Novabiochem® (Merck) | Fmoc-L-Glu(OBzl)-OH | 123639-61-2 | ≥97.0% | HPLC |
| ≥98% | TLC | |||
| ≥96.0% | Acidimetric Titration | |||
| ≥99.5% | Enantiomeric Purity |
Note: Data for the L-enantiomer (CAS 123639-61-2) is provided for indicative purposes due to the limited availability of detailed public specifications for the D-enantiomer (CAS 104091-11-4). Researchers should always refer to the lot-specific Certificate of Analysis (CoA) for precise data.
High-purity Fmoc amino acids are essential for minimizing side reactions and simplifying the purification of the final peptide.[1] Suppliers like Novabiochem® often provide stringent specifications for their Fmoc-amino acids, including limits on free amino acids, dipeptides, and acetate content to ensure high performance in peptide synthesis.[2]
Experimental Protocols
The quality control of this compound and its application in SPPS require robust analytical and synthetic protocols.
Quality Control: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Fmoc-protected amino acids. The following is a general protocol that can be adapted for this compound.
Objective: To determine the chemical purity of this compound by assessing the presence of impurities.
Materials:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[3]
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3]
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).[3]
-
Sample: this compound dissolved in a small amount of DMF or ACN.
Instrumentation:
-
HPLC system with a UV detector.
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV absorbance at 265 nm (for the Fmoc group) and 214 nm (for the peptide backbone if analyzing a coupled product).[3]
-
Injection Volume: 10-20 µL.[3]
-
Gradient: A linear gradient from a lower concentration of Mobile Phase B to a higher concentration is typically used. An example gradient is:
-
5% to 95% B over 20 minutes.
-
-
-
Data Analysis: Integrate the peak areas from the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Application: Manual Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is its incorporation into a growing peptide chain on a solid support. The following protocol outlines the key steps in a manual SPPS cycle.
Objective: To incorporate an this compound residue into a peptide sequence on a resin support.
Materials:
-
Resin: Rink Amide or Wang resin, pre-loaded with the first amino acid.
-
This compound
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[4]
-
Coupling Reagents:
-
Washing Solvents: DMF, DCM.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.[4]
-
Wash the resin thoroughly with DMF (e.g., 5 times) and DCM (e.g., 3 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (typically 3-4 equivalents relative to the resin loading), the activator (e.g., HBTU, slightly less than the amino acid), and the base (e.g., DIPEA, 6-8 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[4]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF and DCM to remove excess reagents.
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Visualizing the Workflow
The logical flow of incorporating this compound into a peptide chain via SPPS can be visualized as a cyclical process.
Caption: Workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
This compound is an indispensable reagent for the synthesis of D-amino acid-containing peptides, which are of significant interest in pharmaceutical research due to their enhanced proteolytic stability. The success of such syntheses is heavily reliant on the procurement of high-purity building blocks from reputable suppliers and the application of optimized, well-controlled experimental protocols. This guide provides the foundational technical information required by researchers to confidently source and utilize this compound in their drug discovery and development efforts. For all applications, it is imperative to consult the supplier's lot-specific certificate of analysis for precise purity data.
References
The Strategic Role of Benzyl Protection in Fmoc-D-Glu(OBzl)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of solid-phase peptide synthesis (SPPS), the selection of protecting groups is a critical determinant of a successful outcome. For the incorporation of D-glutamic acid, Fmoc-D-Glu(OBzl)-OH presents a unique strategic choice. This guide provides a comprehensive technical overview of the dual roles of the 9-fluorenylmethyloxycarbonyl (Fmoc) and benzyl (Bzl) protecting groups in this reagent, detailing its application, the nuances of its "mixed" protection strategy, and extensive experimental protocols.
Core Principles: A Tale of Two Protecting Groups
This compound is a D-glutamic acid derivative where the α-amino group is protected by the base-labile Fmoc group, and the γ-carboxyl group of the side chain is protected by the benzyl ester (OBzl). This combination allows for its use within the widely adopted Fmoc/tBu (tert-butyl) solid-phase peptide synthesis strategy, albeit with special considerations for the final deprotection steps.
-
The Fmoc Group (Nα-protection): The 9-fluorenylmethyloxycarbonyl group is the cornerstone of modern orthogonal peptide synthesis. Its key characteristic is its lability to mild basic conditions, typically a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1][2] This allows for the iterative deprotection of the N-terminus of the growing peptide chain without affecting the acid-labile side-chain protecting groups.[3]
-
The Benzyl Group (Side-Chain Protection): The benzyl group, in the form of a benzyl ester, serves as a "semi-permanent" protecting group for the γ-carboxyl function of the glutamic acid side chain. Unlike the tert-butyl (tBu) esters commonly used in Fmoc SPPS, which are cleaved by moderate acids like trifluoroacetic acid (TFA), the benzyl ester is stable under these conditions.[4] Its removal requires more stringent methods, such as treatment with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), or through catalytic hydrogenolysis.[5][6]
This creates a "mixed" or "quasi-orthogonal" protection strategy when used alongside standard Fmoc/tBu protected amino acids. The benzyl group is orthogonal to the base-labile Fmoc group but not to the acid-labile tBu groups, as both are removed under acidic conditions, albeit of different strengths.
Data Presentation: Comparative Analysis of Deprotection Strategies
Table 1: Comparison of Final Cleavage and Benzyl Group Deprotection Methods
| Method | Reagents & Conditions | Typical Yield | Advantages | Disadvantages & Side Reactions |
| Strong Acidolysis (HF) | Anhydrous HF, 0-5°C, 1-2 hours, with scavengers (e.g., p-cresol, thioanisole).[6] | Good to High | Efficient and rapid cleavage of most benzyl and other acid-labile groups. | Highly toxic and corrosive, requires specialized apparatus. Risk of side reactions like anisylation of the glutamic acid side chain and alkylation of sensitive residues (Trp, Met).[7] |
| Strong Acidolysis (TFMSA) | TFMSA/TFA/scavengers (e.g., m-cresol, DMS), 0-5°C, 2-3 hours.[2][5] | Good | Less hazardous than HF and does not require a special apparatus.[5] | Still a very strong and corrosive acid. Can lead to salt association with the peptide. Cleavage efficacy can be sequence-dependent.[8] |
| Catalytic Hydrogenolysis | H₂, 10% Pd/C catalyst in a suitable solvent (e.g., MeOH, THF, DMF).[9] | Variable | Very mild conditions, orthogonal to most other protecting groups.[9] | Ineffective for peptides containing sulfur (Met, Cys). Catalyst can be poisoned. May require longer reaction times.[7] |
| Catalytic Transfer Hydrogenolysis | 10% Pd/C with a hydrogen donor (e.g., formic acid, ammonium formate), room temperature.[8] | Good to High | Avoids the use of pressurized hydrogen gas, generally faster than standard hydrogenolysis.[8] | Potential for formylation of amino groups if formic acid concentration is high.[8] |
Table 2: Factors Influencing Pyroglutamate Formation from N-Terminal Glutamic Acid
| Factor | Condition | Impact on Pyroglutamate Formation | Mitigation Strategy | Reference(s) |
| pH | Acidic (pH 4) or Alkaline (pH 8) | Increased rate of cyclization. | Maintain pH between 6.0 and 7.0 during work-up and storage. | [2][3][5] |
| Temperature | Elevated temperature (>25°C) | Significantly accelerates cyclization. | Perform coupling reactions at 0°C and store samples at 4°C or frozen. | [1] |
| Coupling Reagents | Slower activating reagents | Longer exposure of the free N-terminal amine. | Use rapid and efficient coupling reagents (e.g., HATU, HBTU) and pre-activation. | [1] |
| Base | Excess base during coupling | Catalyzes intramolecular cyclization. | Use the minimum necessary amount of a non-nucleophilic base (e.g., DIPEA). | [1] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of this compound in manual solid-phase peptide synthesis.
Protocol 1: Coupling of this compound to the Resin-Bound Peptide
This protocol describes a single coupling cycle for the incorporation of this compound.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
N,N-Dimethylformamide (DMF), synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagent (e.g., HBTU, HATU)
-
Reaction vessel for manual SPPS
-
Shaker
Procedure:
-
Resin Swelling and Preparation:
-
Swell the peptide-resin (with the previously deprotected N-terminal amine) in DMF for at least 30 minutes in the reaction vessel.
-
Drain the DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to the resin loading) and a coupling reagent such as HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.[3]
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the swollen, drained resin.
-
Agitate the mixture on a shaker for 1-2 hours at room temperature.[6]
-
To monitor the completion of the reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete coupling.[10] If the test is positive (blue beads), the coupling can be repeated with a fresh solution of activated amino acid.
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (5 x 1 min) and then with DCM (3 x 1 min) to remove any excess reagents and byproducts.
-
Protocol 2: Standard Fmoc-Deprotection Cycle
This protocol is repeated for each subsequent amino acid addition after the incorporation of this compound.
Materials:
-
Peptide-resin with a terminal Fmoc-protected amino acid
-
20% (v/v) Piperidine in DMF
-
DMF, synthesis grade
-
DCM, synthesis grade
Procedure:
-
Initial Deprotection:
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes.[3]
-
Drain the solution.
-
-
Second Deprotection:
-
Add a fresh portion of 20% piperidine in DMF.
-
Agitate for an additional 15 minutes.[11]
-
Drain the solution.
-
-
Washing:
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[11] The resin is now ready for the next coupling cycle (Protocol 3.1).
-
Protocol 3: Final Cleavage and Benzyl Group Deprotection
After the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups, including the benzyl ester on the D-glutamic acid, are removed.
Materials:
-
Dried peptide-resin
-
Trifluoromethanesulfonic acid (TFMSA)
-
Trifluoroacetic acid (TFA)
-
Scavengers: m-cresol, dimethyl sulfide (DMS)
-
Cold diethyl ether
-
Round bottom flask, stirring bar, ice bath
Procedure:
-
Preparation:
-
Place the dried peptide-resin in a round bottom flask with a stirring bar.
-
Cool the flask in an ice bath to 0-5°C.
-
-
Cleavage Cocktail Addition:
-
Prepare a pre-cooled cleavage cocktail. For 100 mg of resin, a typical mixture is 1.0 mL TFA, 100 µL m-cresol, and 300 µL DMS.[2]
-
Add the cocktail to the resin.
-
Slowly and carefully add TFMSA (100 µL for every 100 mg of resin) to the stirred mixture, ensuring the temperature is maintained at 0-5°C.[2]
-
-
Reaction:
-
Continue stirring the mixture in the ice bath for 2-3 hours.[5]
-
-
Peptide Precipitation and Washing:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the combined filtrate dropwise to a 10-fold volume of cold diethyl ether with vigorous stirring.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers.
-
Dry the crude peptide under vacuum.
-
Materials:
-
Protected peptide (cleaved from the resin if necessary, with other side-chain groups intact if compatible)
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen donor: Formic acid or Ammonium formate
-
Solvent: Methanol (MeOH) or DMF
-
Reaction flask, stirring apparatus
-
Filtration setup (e.g., Celite pad)
Procedure:
-
Reaction Setup:
-
Dissolve the protected peptide in the chosen solvent (e.g., MeOH).
-
Add the hydrogen donor (e.g., a large excess of formic acid).
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide).
-
-
Deprotection:
-
Stir the reaction mixture at room temperature. The reaction is often complete within minutes to a few hours.[8]
-
Monitor the reaction progress by HPLC or TLC.
-
-
Work-up:
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude deprotected peptide.
-
Mandatory Visualizations: Diagrams and Workflows
Chemical Structure of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Technical Deep Dive: Fmoc-D-Glu(OBzl)-OH versus L-Glutamic Acid Derivatives in Modern Research
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth technical analysis of Fmoc-D-Glu(OBzl)-OH in comparison to various L-glutamic acid derivatives, focusing on their core applications, experimental considerations, and strategic advantages in peptide synthesis, neuroscience, and oncology research. This guide is intended to equip researchers with the detailed information necessary to make informed decisions in the design and execution of their scientific investigations.
Introduction: The Stereochemical Divide in Glutamic Acid Research
Glutamic acid, a fundamental excitatory neurotransmitter and proteinogenic amino acid, exists in two stereoisomeric forms: the naturally abundant L-glutamic acid and the less common D-glutamic acid. While L-glutamic acid and its derivatives are central to understanding native biological processes, the incorporation of D-glutamic acid, often via its protected form this compound, offers a powerful strategy to modulate the physicochemical and pharmacological properties of synthetic peptides. This guide explores the distinct roles and technical nuances of employing these chiral counterparts in a research setting.
Physicochemical and Synthetic Profile of Key Glutamic Acid Derivatives
The choice of a glutamic acid derivative in solid-phase peptide synthesis (SPPS) is dictated by the overarching protecting group strategy, with the Fmoc/tBu and Boc/Bzl approaches being the most prevalent.[1][2] this compound is utilized within a modified Fmoc strategy, while derivatives like Fmoc-L-Glu(OtBu)-OH are staples of the standard Fmoc/tBu methodology.
| Property | This compound | Fmoc-L-Glu(OtBu)-OH |
| CAS Number | 123639-61-2[3] | 71989-18-9[4] |
| Molecular Formula | C₂₇H₂₅NO₆[3] | C₂₄H₂₇NO₆[4] |
| Molecular Weight | 459.49 g/mol [3] | 425.47 g/mol [4] |
| Appearance | White to off-white powder[5] | White to off-white powder |
| Melting Point | 70 °C (decomposition)[6] | 80-95 °C[4] |
| Solubility | Good solubility in DMSO (up to 200 mg/mL) and other polar aprotic solvents like DMF.[5][7] | Good solubility in DMF and other polar aprotic solvents.[7] |
| Purity (HPLC) | ≥97.0%[3] | ≥99.0%[4] |
| Side-Chain Protection | Benzyl (Bzl) ester[3] | tert-Butyl (tBu) ester[4] |
| Deprotection of Side-Chain | Strong acids (e.g., TFMSA) or catalytic hydrogenation[3] | Moderate acids (e.g., TFA)[8] |
Applications in Research and Drug Development
This compound in Peptide-Based Therapeutics
The primary application of this compound is in the synthesis of peptides with enhanced stability and novel biological activities.[2] The incorporation of a D-amino acid confers resistance to proteolytic degradation, as proteases are stereospecific for L-amino acids.[9] This increased stability can lead to a longer in-vivo half-life, a critical attribute for peptide-based drug candidates.
L-Glutamic Acid Derivatives in Neuroscience
L-glutamic acid is the principal excitatory neurotransmitter in the central nervous system, acting on both ionotropic (iGluRs) and metabotropic (mGluRs) receptors.[10] L-glutamic acid derivatives are extensively studied as modulators of these receptors for potential therapeutic applications in neurological disorders.[11] For instance, various analogs are designed to act as agonists or antagonists at NMDA receptors to study and potentially treat conditions linked to glutamatergic dysfunction.[11][12]
L-Glutamic Acid Derivatives in Oncology
Glutamic acid and its derivatives play a significant role in cancer cell metabolism. This has led to the development of L-glutamic acid analogs as potential anticancer agents.[13][14] For example, some derivatives are designed to inhibit enzymes involved in glutamine metabolism, which is crucial for the proliferation of many cancer cells.[14] Furthermore, L-glutamic acid has been conjugated with existing anticancer drugs, such as paclitaxel, to create novel drug delivery systems with improved tumor-targeting and efficacy.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines the manual solid-phase synthesis of a peptide containing a D-glutamic acid residue using this compound on a Rink Amide resin.
Materials:
-
Rink Amide Resin
-
This compound and other Fmoc-protected amino acids
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU, DIPEA)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.
-
Drain and repeat the treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling (this compound):
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry.
-
Treat the peptide-resin with a cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Glutamate-Induced Excitotoxicity Assay
This protocol provides a method for assessing the neuroprotective effects of compounds against glutamate-induced excitotoxicity in primary neurons.[15][16]
Materials:
-
Primary rat cortical neurons
-
Neurobasal medium with supplements
-
Test compound
-
L-glutamic acid
-
D-serine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
Procedure:
-
Cell Plating: Plate primary rat neurons in 96-well plates and culture until a stable synaptic network is formed (approximately 14 days in vitro).[17]
-
Compound Pre-treatment: Incubate the neurons with the test compound at various concentrations for 24 hours.[15]
-
Glutamate Insult: Challenge the cells with a neurotoxic concentration of L-glutamic acid (e.g., 20 mM) and a co-agonist like D-serine (e.g., 100 µM) for 24 hours.[18]
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium and add MTT solution to each well. Incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against the concentration of the test compound to determine its neuroprotective effect.
Mandatory Visualizations
Caption: Comparative workflow for the synthesis and evaluation of peptides containing D- versus L-glutamic acid.
Caption: Simplified signaling pathway of a glutamatergic synapse, highlighting key receptors and the glutamate-glutamine cycle.
Conclusion
The strategic selection between this compound and various L-glutamic acid derivatives is a critical decision in modern research, with significant implications for the outcome of peptide synthesis and biological investigations. While L-glutamic acid derivatives are indispensable for probing native biological systems, the incorporation of D-glutamic acid via this compound provides a robust method for enhancing the drug-like properties of synthetic peptides. A thorough understanding of the technical nuances, experimental protocols, and underlying biological pathways, as outlined in this guide, is essential for researchers aiming to harness the full potential of these versatile chemical tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. dot | Graphviz [graphviz.org]
- 4. Fmoc-Glu(OtBu)-OH Novabiochem 71989-18-9 [sigmaaldrich.com]
- 5. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 6. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Synthesis of macrocyclic analogues of the neuroprotective agent glycyl-L-prolyl-L-glutamic acid (GPE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Evaluation of L-Glutamic acid Analogs as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Excitotoxicity In Vitro Assay - Creative Biolabs [neuros.creative-biolabs.com]
- 16. innoprot.com [innoprot.com]
- 17. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 18. Glutamate-induced excitotoxicity and MTT cell viability assay [bio-protocol.org]
solubility characteristics of Fmoc-D-Glu(OBzl)-OH in common solvents
An In-depth Technical Guide to the Solubility Characteristics of Fmoc-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry, a thorough understanding of the physicochemical properties of protected amino acids is paramount. This compound, a key building block in Solid-Phase Peptide Synthesis (SPPS), offers unique conformational constraints and proteolytic resistance to novel peptide therapeutics. Its solubility in common laboratory solvents is a critical parameter that directly influences reaction kinetics, coupling efficiency, and the overall purity and yield of the final peptide.
This technical guide provides a comprehensive overview of the solubility characteristics of this compound, supported by available quantitative data, a detailed experimental protocol for solubility determination, and a visualization of its primary application workflow.
Data Presentation: Solubility of this compound
The solubility of this compound is highest in polar aprotic solvents, which are commonly used in peptide synthesis. The bulky, nonpolar Fmoc group, combined with the benzyl ester, contributes to its solubility in a range of organic solvents while limiting its aqueous solubility.
| Solvent | Type | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Up to 200 mg/mL (435.27 mM)[1][2] | Sonication may be required to achieve maximum solubility.[2][3] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | ≥ 229.75 mg/mL | Based on the observation that 1 mmole is "clearly soluble" in 2 mL.[4] |
| Dichloromethane (DCM) | Nonpolar | Soluble (qualitative) | Specific quantitative data is not readily available. |
| Chloroform | Nonpolar | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |
| Ethyl Acetate | Polar Aprotic | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |
| Acetone | Polar Aprotic | Soluble (qualitative) | Data is for the L-enantiomer; D-enantiomer is expected to be similar. |
| Water | Polar Protic | Sparingly soluble/Insoluble | Not commonly used as a solvent for this compound in synthesis. |
| Methanol, Ethanol | Polar Protic | No specific data available | Expected to have limited solubility due to the nonpolar protecting groups. |
| Acetonitrile (ACN) | Polar Aprotic | No specific data available | Often used in peptide purification; solubility is a relevant parameter. |
| Tetrahydrofuran (THF) | Polar Aprotic | No specific data available | - |
| Hexane, Toluene | Nonpolar | No specific data available | Expected to have low solubility. |
Note: The solubility of protected amino acids can be influenced by factors such as temperature, the presence of impurities, and the crystalline form of the solid.
Experimental Protocols: Determining Solubility
For solvents where quantitative data is unavailable or for validation under specific laboratory conditions, the following protocol can be used to determine the equilibrium solubility of this compound.
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (powder)
-
Solvent of interest (analytical grade)
-
Calibrated analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Centrifuge capable of pelleting fine solids
-
Calibrated pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks
Procedure:
-
Preparation of a Saturated Solution: a. Add an excess amount of this compound to a vial (e.g., 250 mg to 2 mL of solvent). The exact amount should be enough to ensure undissolved solid remains after equilibration. b. Add a precise volume of the chosen solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in a constant temperature shaker set to the desired experimental temperature (e.g., 25°C). e. Agitate the mixture for a sufficient period to reach equilibrium (a minimum of 24 hours is recommended).
-
Separation of Undissolved Solid: a. After the equilibration period, visually confirm that undissolved solid is still present. b. Centrifuge the vial at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Quantification of Dissolved Solute: a. Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet. b. Dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase component for HPLC) in a volumetric flask to a concentration that falls within the linear range of the analytical method. c. Analyze the diluted sample by a validated HPLC method or UV-Vis spectrophotometry at the wavelength of maximum absorbance for the Fmoc group (typically around 265 nm or 301 nm). d. Prepare a calibration curve using standard solutions of this compound of known concentrations. e. Calculate the concentration of the saturated solution based on the calibration curve and the dilution factor.
Data Analysis:
The solubility is expressed as mass per unit volume (e.g., mg/mL or g/L) or in molarity (mol/L).
Mandatory Visualization: Experimental Workflow
The primary application for this compound is its incorporation into a growing peptide chain via Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The solubility of the protected amino acid in the coupling solvent (typically DMF or DMSO) is critical for the success of this workflow.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
References
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-D-Glu(OBzl)-OH Powder
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical aspects of storing, handling, and utilizing Fmoc-D-Glu(OBzl)-OH, a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is paramount for ensuring the integrity of the compound, the success of synthetic protocols, and the safety of laboratory personnel.
Physicochemical Properties and Storage Conditions
This compound is a white to off-white powder.[1] Proper storage is crucial to prevent its degradation and maintain its chemical fidelity for successful and reproducible synthetic outcomes.
Recommended Storage Conditions
Exposure to elevated temperatures, moisture, and light can lead to the degradation of both the Fmoc protecting group and the amino acid itself. The following table summarizes the recommended storage conditions for this compound powder and its solutions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Ideal for long-term storage. |
| 4°C | Up to 2 years | Suitable for shorter-term storage. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to prevent repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | For more frequent use. |
Solubility
This compound exhibits good solubility in common organic solvents used in peptide synthesis.
| Solvent | Solubility | Notes |
| Dimethylformamide (DMF) | Readily soluble | The most common solvent for SPPS. |
| Dimethyl sulfoxide (DMSO) | Up to 200 mg/mL | May require ultrasonication to fully dissolve. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can negatively impact solubility.[2] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative to DMF. |
Health and Safety Information
While a specific Safety Data Sheet (SDS) for this compound may vary between suppliers, the following recommendations are based on best practices for handling similar Fmoc-protected amino acids.
Hazard Identification
-
Inhalation: May be harmful if inhaled and can cause respiratory tract irritation.[3][4]
-
Skin Contact: May be harmful if absorbed through the skin and can cause skin irritation.[2][4]
-
Eye Contact: May cause eye irritation.[4]
-
Ingestion: May be harmful if swallowed.[4]
Personal Protective Equipment (PPE)
A thorough risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Gloves should be removed and replaced immediately after any contact with the chemical. |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing from chemical splashes and spills. |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the powder to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[3] |
First Aid Measures
| Exposure | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration.[3] |
| Skin Contact | Wash off with soap and plenty of water.[3] |
| Eye Contact | Flush eyes with water as a precaution.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] |
Handling and Disposal
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust. Use only with adequate ventilation. Keep away from heat and sources of ignition.[2][4]
-
Disposal: All waste generated from the handling and use of this compound should be treated as chemical waste. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a crucial building block for introducing a D-glutamic acid residue into a peptide sequence using Fmoc-based SPPS. The Fmoc group provides temporary protection of the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain.
Potential Side Reaction: Pyroglutamate Formation
A significant side reaction associated with N-terminal glutamic acid residues is the formation of pyroglutamate.[5][6] This intramolecular cyclization of the deprotected γ-carboxyl group of a glutamic acid residue can occur, leading to chain termination.[6] Base-catalyzed pyroglutamate formation has been reported for Fmoc-Glu(OBzl)-peptide during the piperidine deprotection steps.[7]
Strategies to Minimize Pyroglutamate Formation:
-
Shorten Deprotection Times: Using shorter deprotection times with 50% piperidine in DMF can significantly reduce or eliminate this side reaction.[7]
-
Optimize Coupling Conditions: Minimize the reaction time for the coupling of the subsequent amino acid. Using a pre-activated ester can help to speed up the reaction.[8]
-
Control Basicity: Use the minimum amount of base necessary for neutralization steps.
Experimental Protocol: Manual SPPS using this compound
This protocol outlines a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support (e.g., Rink Amide resin).
Materials:
-
Rink Amide resin
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA) or Collidine
-
Coupling reagent (e.g., HBTU, HATU, DIC)
-
HOBt (if using DIC)
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.[9]
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and a suitable coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA or collidine, 6 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result, indicated by yellow beads, signifies a complete reaction).
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the benzyl group from the D-glutamic acid residue.[5]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether.
-
Dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualized Workflows
The following diagrams illustrate the key processes involved in the handling and use of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aksci.com [aksci.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Fmoc-Glu(OBzl)-OH Novabiochem 123639-61-2 [sigmaaldrich.com]
- 6. mesalabs.com [mesalabs.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS).[1][2] Its widespread adoption is a testament to its unique chemical properties, most notably its lability under mild basic conditions. This characteristic allows for an orthogonal protection strategy, enabling the selective deprotection of the α-amino group of a growing peptide chain without affecting the acid-labile protecting groups on amino acid side chains.[3][4] This technical guide provides a comprehensive overview of the Fmoc protecting group, including its core principles, mechanisms of protection and deprotection, quantitative data on its stability and reaction kinetics, detailed experimental protocols, and a discussion of its central role in the advancement of peptide science.
Core Principles of Fmoc Chemistry
The utility of the Fmoc group in peptide synthesis is rooted in its remarkable stability under acidic and neutral conditions, coupled with its swift removal by mild bases.[1] This orthogonality is the foundation of the widely used Fmoc/tBu (tert-butyl) strategy in SPPS.[5] The α-amino group of the incoming amino acid is temporarily protected with the base-labile Fmoc group, while reactive side chains are protected with acid-labile groups like tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc).[4][5] This allows for the iterative deprotection of the N-terminus and subsequent coupling of the next Fmoc-protected amino acid, with the side-chain protecting groups remaining intact until the final acid-mediated cleavage from the solid support.[4]
The key to the Fmoc group's base-lability lies in the fluorenyl ring system. The protons on the C9 position of the fluorene moiety are acidic, facilitating a β-elimination reaction in the presence of a base, which leads to the cleavage of the carbamate bond and the liberation of the free amine.[1]
Mechanism of Fmoc Protection and Deprotection
A thorough understanding of the mechanisms of Fmoc group introduction and removal is critical for optimizing peptide synthesis protocols.
Fmoc Protection of Amino Acids
The Fmoc group is typically introduced to the α-amino group of an amino acid through a reaction with an activated Fmoc derivative, most commonly N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic conditions.[2][5] Fmoc-OSu is often favored due to its higher stability and a reduced tendency to form dipeptide byproducts during the protection reaction.[2] The reaction proceeds via a nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[2]
Fmoc Deprotection
The removal of the Fmoc group is a classic example of a base-catalyzed β-elimination reaction.[] The process is typically carried out using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The mechanism involves two key steps:
-
Proton Abstraction: The basic piperidine abstracts the acidic proton from the C9 position of the fluorenyl ring.[1]
-
β-Elimination: This proton abstraction is followed by a rapid β-elimination, which results in the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[1]
The highly reactive dibenzofulvene is then scavenged by the excess piperidine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide chain.[1]
Quantitative Data on Fmoc Group Chemistry
The efficiency of both the protection and deprotection steps is crucial for the successful synthesis of high-purity peptides. The following tables summarize key quantitative data related to these processes.
Table 1: Typical Yields for Nα-Fmoc Protection of Amino Acids
The protection of amino acids with Fmoc-OSu or Fmoc-Cl generally proceeds in high yields. The following table provides a summary of reported yields for the Fmoc protection of various amines and amino acids.
| Amino Acid/Amine | Protecting Reagent | Reaction Conditions | Yield (%) | Reference |
| General Amines | Fmoc-Cl | Water, 60°C | 75-90 | [8] |
| General α-Amino Acids | Fmoc-Cl | Water:Ethanol (3:1), 60°C | 83-89 | [8] |
| Nα-Cbz-Ala-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 90 | [9] |
| Nα-Cbz-Phe-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 88 | [9] |
| Nα-Cbz-Asp(t-Bu)-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 89 | [9] |
| Nα-Cbz-Leu-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 89 | [9] |
| Nα-Cbz-Pro-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 79 | [9] |
| Nα-Cbz-Lys(Boc)-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 88 | [9] |
| Nα-Cbz-Gly-Gly-OMe | Fmoc-OSu, H₂, Pd/C | MeOH | 84 | [9] |
Table 2: Fmoc Group Stability and Deprotection Conditions
The rate of Fmoc deprotection is highly dependent on the base, its concentration, and the solvent used. The Fmoc group is exceptionally stable under acidic conditions.
| Reagent/Condition | Solvent | Temperature | Outcome | Reference |
| Deprotection Agents | ||||
| 20% Piperidine | DMF | Room Temp. | Half-life of ~6 seconds | [10] |
| 5% Piperidine | DMF | Room Temp. | >99% deprotection in 3 minutes | |
| 1% Piperidine | DMF | Room Temp. | 49.6% deprotection in 3 minutes | |
| 1-5% DBU | DMF | Room Temp. | More reactive than piperidine | [11] |
| Morpholine (1:1) | DMF | Room Temp. | Milder than piperidine | [11] |
| Stability Conditions | ||||
| Trifluoroacetic Acid (TFA) | DCM | Room Temp. | Stable | [11] |
| Hydrogen Bromide (HBr) | Acetic Acid | Room Temp. | Stable | |
| Catalytic Hydrogenation | Various | Room Temp. | Incompatible | [3] |
| 80°C | DMF | 80°C | Up to 1 µmol of Fmoc removal per mL of DMF |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful peptide synthesis. The following sections provide step-by-step methodologies for key procedures in Fmoc chemistry.
Protocol 1: Nα-Fmoc Protection of an Amino Acid using Fmoc-OSu
This protocol describes a general procedure for the protection of the α-amino group of an amino acid.
Materials:
-
Amino acid (1.0 equivalent)
-
Fmoc-OSu (1.05 equivalents)
-
10% Aqueous sodium carbonate solution
-
Dioxane or acetone
-
Diethyl ether
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Dissolution of Amino Acid: Dissolve the amino acid in the 10% aqueous sodium carbonate solution. If the amino acid has poor water solubility, a mixture of dioxane and aqueous sodium carbonate can be used.[12] Cool the solution in an ice bath.
-
Addition of Fmoc-OSu: In a separate flask, dissolve the Fmoc-OSu in dioxane or acetone.[12]
-
Reaction: Slowly add the Fmoc-OSu solution to the stirring amino acid solution in the ice bath. Allow the reaction mixture to warm to room temperature and continue stirring for several hours or overnight.[12]
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid. The Fmoc-protected amino acid will precipitate out of the solution.[12]
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.[12]
-
-
Isolation: Remove the solvent under reduced pressure to obtain the purified Fmoc-amino acid.
Protocol 2: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the standard procedure for removing the N-terminal Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
20% (v/v) Piperidine in DMF
-
DMF (N,N-dimethylformamide), peptide synthesis grade
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon) for agitation (optional)
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.
-
Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate the mixture for 3-5 minutes at room temperature.[1]
-
Drain: Drain the deprotection solution from the reaction vessel.
-
Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15-20 minutes.[13]
-
Washing: Drain the deprotection solution and thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[13] The resin is now ready for the coupling of the next Fmoc-amino acid.
Protocol 3: Monitoring Fmoc Deprotection
It is crucial to monitor the completeness of the deprotection and coupling steps to ensure the synthesis of the target peptide with high fidelity.
The dibenzofulvene-piperidine adduct formed during deprotection has a strong UV absorbance at approximately 301 nm.[14] This property can be used to quantitatively monitor the removal of the Fmoc group.
-
Collect the filtrate from the deprotection steps (Protocol 2, steps 3 and 5).
-
Combine and dilute the filtrate to a known volume with DMF.
-
Measure the absorbance of the solution at ~301 nm using a UV-Vis spectrophotometer, with DMF as a blank.[1]
-
The amount of Fmoc group removed can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the DBF-piperidine adduct (typically ~7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette.[1]
The Kaiser test is a sensitive qualitative colorimetric assay used to detect the presence of free primary amines on the resin.[2]
-
Positive Result (Intense Blue Color): Indicates the presence of free primary amines. This is the expected result after a successful deprotection step.[2]
-
Negative Result (Yellow or Colorless): Indicates the absence of free primary amines. This is the expected result after a successful coupling reaction.[2]
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.[7]
-
Solution B: 80 g of phenol in 20 mL of ethanol.[7]
-
Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.[1]
Procedure:
-
Take a small sample of the resin beads (10-15 beads) after the washing step following either deprotection or coupling.[2]
-
Place the beads in a small glass test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.[1]
-
Heat the test tube at 100-110°C for 3-5 minutes.[15]
-
Observe the color of the beads and the solution.
The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis (SPPS)
The Fmoc strategy is the foundation of a cyclical process that allows for the stepwise assembly of a peptide chain on a solid support. Each cycle consists of three main steps: deprotection, activation and coupling, and washing.
This cyclical and automatable process, underpinned by the robust and reliable chemistry of the Fmoc protecting group, has revolutionized the field of peptide synthesis, making complex peptides readily accessible for a vast array of applications in research, diagnostics, and therapeutics. A thorough understanding of the principles and protocols outlined in this guide is essential for any scientist or researcher working in the field of peptide drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 11. chempep.com [chempep.com]
- 12. benchchem.com [benchchem.com]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. benchchem.com [benchchem.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
The Strategic Incorporation of Fmoc-D-Glu(OBzl)-OH in the Exploration of Novel Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pursuit of novel peptide therapeutics with enhanced efficacy, stability, and target specificity is a cornerstone of modern drug discovery. The strategic incorporation of non-canonical amino acids is a powerful tool in this endeavor. This technical guide focuses on the applications of Fmoc-D-Glu(OBzl)-OH, a protected D-enantiomer of glutamic acid, in the synthesis and exploration of novel peptides. The unique stereochemistry of D-amino acids offers significant advantages in overcoming the limitations of their natural L-counterparts, primarily by enhancing resistance to enzymatic degradation.[1][2] This guide provides a comprehensive overview of the synthesis, applications, and analytical considerations for peptides incorporating this valuable building block.
Core Concepts: The Advantage of D-Amino Acid Incorporation
The use of D-amino acids, such as D-glutamic acid, in peptide design is a well-established strategy to improve the pharmacokinetic properties of peptide-based drug candidates.[1] Peptides composed of L-amino acids are readily degraded by proteases in the body, leading to a short in-vivo half-life. The incorporation of D-amino acids renders the peptide backbone resistant to these enzymes, significantly enhancing its stability and bioavailability.[2][3]
Beyond stability, the introduction of a D-amino acid can modulate the peptide's three-dimensional structure, potentially leading to altered receptor binding affinities and specificities.[2] This can be leveraged to design peptides with novel biological activities or improved therapeutic profiles.
Synthesis of Novel Peptides with this compound: A Practical Guide
The primary method for synthesizing peptides containing this compound is Solid-Phase Peptide Synthesis (SPPS).[4][5] The Fmoc (9-fluorenylmethyloxycarbonyl) group protects the α-amino group, while the benzyl (Bzl) ester protects the γ-carboxyl group of the glutamic acid side chain.[4] This dual-protection scheme is compatible with the widely used Fmoc/tBu (tert-butyl) orthogonal synthesis strategy.[6]
Key Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) Protocol for a Generic Peptide Incorporating this compound
This protocol outlines the manual synthesis of a hypothetical peptide on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
This compound
-
Other Fmoc-protected amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[6]
-
Fmoc Deprotection:
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), HCTU (2.9 eq.), and DIEA (6 eq.) in DMF.[6]
-
Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours.[2]
-
Monitor coupling completion using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.[2]
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).[6]
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.[6]
-
Final Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.[6]
-
Treat the peptide-resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours. This step cleaves the peptide from the resin and removes the benzyl and other acid-labile side-chain protecting groups.[6]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the cold diethyl ether to the filtrate.[6]
-
Centrifuge to pellet the peptide and wash with cold diethyl ether.
-
Dry the crude peptide.
-
2. Peptide Purification and Analysis
-
Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Analysis: The purity and identity of the final peptide are confirmed using analytical techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]
Data Presentation: A Comparative Overview
The choice of protecting group strategy can significantly impact the outcome of peptide synthesis. The following table provides a summary of expected outcomes for the synthesis of a model decapeptide containing a single glutamic acid residue using different protection strategies.
| Parameter | Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH) | Fmoc/Bzl Strategy (using Fmoc-Glu(OBzl)-OH) |
| Nα-Deprotection Conditions | 20% Piperidine in DMF (mild base)[9] | 20% Piperidine in DMF (mild base) |
| Side-Chain Protection | tert-Butyl (tBu) based (acid-labile)[9] | Benzyl (Bzl) based (hydrogenation or strong acid-labile)[10] |
| Final Cleavage Conditions | 95% TFA (strong acid)[6] | HF or TFMSA (very strong acids) or catalytic hydrogenation[10] |
| Crude Peptide Purity (HPLC) | ~75-85%[6] | ~70-80%[6] |
| Potential Side Reactions | Aspartimide formation, Diketopiperazine formation[6] | Pyroglutamate formation[11] |
Visualizing Workflows and Pathways
Diagram 1: General Workflow for Solid-Phase Peptide Synthesis (SPPS)
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Diagram 2: Logical Workflow for Novel Peptide Drug Discovery
Caption: A logical workflow for the discovery and development of novel peptide drugs.
Diagram 3: Hypothetical Signaling Pathway Modulation by a Novel D-Glu Peptide
Caption: A hypothetical signaling pathway activated by a novel D-Glu containing peptide.
Applications in Novel Peptide Development
The incorporation of this compound is particularly valuable in several areas of therapeutic peptide research:
-
Anticancer Peptides: Enhanced stability allows for sustained plasma concentrations, which is crucial for targeting tumors.[12][13] The glutamic acid side chain can also be a point of conjugation for cytotoxic drugs in peptide-drug conjugates (PDCs).[14]
-
Neuroactive Peptides: D-amino acids are known to play roles in neurotransmission.[3] Peptides containing D-glutamic acid can be designed to interact with glutamate receptors, such as the NMDA receptor, with modified agonist or antagonist properties.[2]
-
Constrained Peptides: The glutamic acid side chain can be utilized for intramolecular cyclization to create constrained peptides.[15] These conformationally rigid structures often exhibit higher receptor affinity and selectivity.[16]
-
Antimicrobial Peptides: The increased resistance to bacterial proteases can enhance the efficacy of antimicrobial peptides.[17]
Conclusion
This compound is a critical building block for the synthesis of novel peptides with improved therapeutic potential. Its use enables the creation of peptides with enhanced stability, modulated biological activity, and diverse functionalities. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively leverage this versatile amino acid derivative in their exploratory studies, ultimately contributing to the advancement of peptide-based therapeutics.
References
- 1. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bloomtechz.com [bloomtechz.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. ijsra.net [ijsra.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Fmoc-Glu-OBzl Novabiochem 122350-52-1 [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Accurate de novo design of hyperstable constrained peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for Fmoc-D-Glu(OBzl)-OH in Solid-Phase Peptide Synthesis (SPPS)
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for utilizing Fmoc-D-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids like D-glutamic acid can significantly enhance the proteolytic stability and modulate the biological activity of synthetic peptides.[1] The use of a benzyl (Bzl) ester for side-chain protection with an Nα-Fmoc group represents a specific protection strategy. While the Fmoc group is removed by a mild base (piperidine), the benzyl group requires strong acidic conditions for cleavage.[2]
Data Presentation: Quantitative Synthesis Parameters
The following table summarizes the typical reaction conditions for a single cycle of incorporating an Fmoc-protected amino acid, including this compound, during manual SPPS on a standard resin like Rink Amide.[1]
| SPPS Step | Reagents and Solvents | Equivalents (relative to resin loading) | Reaction Time | Purpose |
| Resin Swelling | N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) | N/A | ≥ 1 hour | To allow reagents access to reactive sites on the solid support.[1] |
| Fmoc Deprotection | 20% (v/v) Piperidine in DMF | N/A | 2 x 10 minutes | To remove the temporary Nα-Fmoc protecting group, exposing the free amine for the next coupling step.[1][3] |
| Washing | DMF, DCM | N/A | 5-7 washes | To remove residual piperidine and byproducts.[4] |
| Amino Acid Coupling | This compound, Coupling Reagent (e.g., HBTU, HATU), Base (e.g., DIPEA) | 3 eq. Amino Acid, 2.9 eq. HBTU, 6 eq. DIPEA | 1-2 hours | To form the peptide bond between the free amine on the resin and the incoming amino acid.[1][4] |
| Washing | DMF, DCM | N/A | 5-7 washes | To remove excess reagents and byproducts after coupling.[5] |
| Final Cleavage | TFA / TIS / H₂O (95:2.5:2.5, v/v/v) | N/A | 2-4 hours | To cleave the completed peptide from the resin and remove the side-chain benzyl protecting group.[4] |
Note: Equivalents and reaction times are illustrative and may require optimization based on the specific peptide sequence and scale.
Experimental Protocols
Protocol 1: Standard SPPS Cycle for this compound Incorporation
This protocol outlines the manual steps for one cycle of peptide chain elongation.
-
Resin Preparation and Swelling:
-
Place the desired amount of resin (e.g., Rink Amide MBHA) in a reaction vessel.
-
Add sufficient DMF to cover the resin and allow it to swell for at least 1 hour at room temperature.[1]
-
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash 5-7 times to completely remove residual piperidine.[4]
-
Perform a final wash series with DCM (3 times) and then DMF (3 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 eq.) and a coupling agent such as HBTU (2.9 eq.) in DMF.
-
Add N,N'-Diisopropylethylamine (DIPEA) (6 eq.) to the solution and allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activated amino acid solution to the deprotected peptide-resin.[5]
-
Agitate the mixture for 1-2 hours at room temperature.[1]
-
Optional: Monitor the reaction completion using a Kaiser test. A negative result (beads remain colorless) indicates a complete coupling. If the test is positive, the coupling step may be repeated.[4]
-
-
Final Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove any unreacted reagents and byproducts.[5] The peptide-resin is now ready for the next deprotection and coupling cycle.
-
Protocol 2: Final Cleavage and Deprotection
This protocol describes the cleavage of the completed peptide from the resin and the simultaneous removal of the benzyl (Bzl) side-chain protecting group. The Bzl group is more stable than the tert-butyl (tBu) group typically used in Fmoc-SPPS, necessitating robust cleavage conditions.[2]
-
Resin Preparation:
-
Cleavage:
-
Prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and deionized water in a ratio of 95:2.5:2.5 (v/v/v).[4] TIS acts as a scavenger to trap reactive cations generated during cleavage.[6]
-
Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin) in a suitable reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Peptide Isolation:
-
Filter the resin and collect the filtrate, which contains the cleaved peptide.[1]
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether (typically 10-fold excess).[1]
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic-soluble impurities.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[7]
-
Visualizations
Caption: General workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for final peptide cleavage, precipitation, and purification.
References
Application Notes and Protocols for Coupling Fmoc-D-Glu(OBzl)-OH in Automated Synthesizers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids, such as D-glutamic acid, is a critical strategy in modern drug discovery and development to enhance peptide stability against enzymatic degradation and to modulate biological activity. The use of Fmoc-D-Glu(OBzl)-OH provides a versatile building block for solid-phase peptide synthesis (SPPS), with the benzyl (Bzl) group offering an orthogonal protection strategy to the acid-labile tert-butyl (tBu) group commonly used in Fmoc chemistry. This document provides detailed application notes and protocols for the efficient coupling of this compound in automated peptide synthesizers, focusing on optimizing coupling efficiency and minimizing common side reactions.
Choosing the Right Coupling Method
The success of incorporating this compound into a growing peptide chain largely depends on the choice of coupling reagent and reaction conditions. Automated peptide synthesizers offer a range of pre-programmed methods, but optimization is often necessary for challenging residues. The most common activating agents used in modern automated synthesizers are uronium/aminium salts (e.g., HATU, HBTU, HCTU) and carbodiimides (e.g., DIC) in the presence of an additive like OxymaPure.
Comparison of Common Coupling Reagents
The selection of a coupling reagent is a critical factor influencing the speed and purity of the peptide synthesis.[1] Uronium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings than standard carbodiimides like DIC.[2]
| Coupling Reagent/System | Relative Reactivity & Speed | Advantages | Disadvantages & Mitigation |
| HATU | Very High / Fast | Superior performance for difficult sequences, lower risk of epimerization.[1][3] Reacts faster with less epimerization compared to HBTU.[4][5] | Can react with the unprotected N-terminus if used in excess, leading to chain termination. Use stoichiometric amounts relative to the carboxylic acid.[4][5] |
| HCTU | High | More reactive than HBTU.[6] Reported to be less allergenic and remains colorless during synthesis.[4] Fast coupling protocols (≤ 5 minutes) have been developed.[4] | Can also cause guanidinylation of the N-terminus if used in excess. |
| HBTU | High | Effective for routine peptide synthesis.[1] | Less reactive than HATU, leading to slower reactions and a higher propensity for side reactions, including epimerization.[1] Can cause guanidinylation if used in excess.[5] |
| DIC/OxymaPure | Moderate to High | Cost-effective. The by-product, diisopropylurea, is soluble and easily washed away.[7] The combination with Oxyma minimizes racemization.[7][8] | Generally slower than uronium/aminium salts. |
Potential Side Reactions and Mitigation Strategies
The primary side reaction of concern when coupling glutamic acid derivatives is the formation of pyroglutamate, a cyclic lactam, especially if the residue is at the N-terminus.[9][10] This results in a mass loss of 18 Da and terminates the peptide chain.
| Side Reaction | Description | Conditions Favoring the Reaction | Mitigation Strategies |
| Pyroglutamate Formation | The N-terminal amine attacks the side-chain carbonyl of glutamic acid, forming a cyclic lactam.[9][10] | Can occur during the coupling of the subsequent amino acid.[9] | Ensure rapid and efficient coupling of the next amino acid.[9] |
| Aspartimide Formation | Although more common with aspartic acid, it can occur with glutamic acid. The peptide backbone nitrogen attacks the side-chain carbonyl, forming a cyclic imide.[9] This is particularly problematic during piperidine-mediated Fmoc deprotection.[9] | Base-catalyzed, especially with DBU.[11] | Additives like HOBt to the deprotection solution can reduce this side reaction.[12] |
| Guanidinylation | Excess uronium/aminium coupling reagents (HATU, HBTU) can react with the unprotected N-terminus of the peptide, forming a guanidine moiety that irreversibly terminates the chain.[12] | Using an excess of the coupling reagent. | Pre-activate the protected amino acid with a stoichiometric amount of the coupling reagent before adding the solution to the peptide-resin.[12] |
Experimental Protocols
The following are generalized protocols that can be adapted for most automated peptide synthesizers. Reagent equivalents are based on the initial resin loading.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for standard and difficult couplings of this compound.[2]
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF. A typical cycle is a 5-minute treatment, drain, followed by a 15-minute treatment.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Coupling:
-
In a separate reaction vessel, pre-activate this compound (3-5 equivalents) with HATU (2.9-4.9 equivalents) and N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 equivalents) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For potentially difficult couplings, this time can be extended.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines.[13] A negative result (yellow beads) indicates complete coupling.[13] If the test is positive, a second coupling (recoupling) with fresh reagents is recommended.[2][14]
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
Protocol 2: Standard Coupling using DIC/OxymaPure
This protocol offers a cost-effective method with reduced risk of racemization.
-
Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.
-
Coupling:
-
In the reaction vessel, add this compound (3-5 equivalents), OxymaPure (3-5 equivalents), and DIC (3-5 equivalents) in DMF to the resin.
-
Allow the coupling reaction to proceed for 60-120 minutes.
-
-
Washing and Monitoring: Follow steps 5 and 6 from Protocol 1.
-
Chain Elongation: Repeat steps for subsequent amino acid additions.
Visualizing the Workflow and Logic
Automated SPPS Coupling Cycle
The following diagram illustrates the general workflow for a single amino acid coupling cycle in an automated peptide synthesizer.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Deprotection of Fmoc-D-Glu(OBzl)-OH using a TFA Cleavage Cocktail
Introduction
In solid-phase peptide synthesis (SPPS), the final step involves the cleavage of the synthesized peptide from the solid support and the simultaneous removal of all side-chain protecting groups.[1] For peptides synthesized using the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA).[2] While Fmoc-D-Glu(OtBu)-OH is the standard building block for incorporating D-glutamic acid in Fmoc SPPS, the use of a benzyl (Bzl) ester for side-chain protection, as in Fmoc-D-Glu(OBzl)-OH, requires specific considerations during the final TFA cleavage. The benzyl ester is acid-labile and will be cleaved by TFA, but the resulting benzyl cation is a reactive species that necessitates the use of appropriate scavengers to prevent side reactions.[3][4]
These application notes provide a detailed overview of the principles, protocols, and potential challenges associated with the TFA-mediated deprotection of peptides containing the D-Glu(OBzl)-OH residue.
Principle of TFA-Mediated Deprotection
The deprotection process relies on acidolysis, where the strong acid TFA cleaves the acid-sensitive protecting groups. In the case of a peptide containing D-Glu(OBzl)-OH, the primary cleavage events are:
-
Cleavage of the peptide from the resin linker (e.g., Rink Amide, Wang).
-
Removal of the benzyl ester from the D-glutamic acid side chain.
-
Removal of other acid-labile side-chain protecting groups (e.g., Boc from Lys or Trp, Trt from Cys, His, Gln, or Asn).
The cleavage of the benzyl ester generates a reactive benzyl carbocation.[3] If not trapped, this carbocation can alkylate nucleophilic residues within the peptide sequence, particularly tryptophan, methionine, and tyrosine, leading to undesired side products.[1][2] To prevent these side reactions, a "cleavage cocktail" containing TFA and various scavengers is employed.[1][2]
Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Removal of Protecting Groups by a 'Push-Pull' Mechanism. II. Deprotection of O-Benzyltyrosine with a Thioanisole-Trifluoroacetic Acid System without O-to-C Rearrangements [jstage.jst.go.jp]
Application Notes and Protocols: The Use of Fmoc-D-Glu(OBzl)-OH in the Synthesis of Peptide-Based Therapeutics
Audience: Researchers, scientists, and drug development professionals.
Introduction
The incorporation of non-canonical amino acids is a cornerstone of modern peptide drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational states. Fmoc-D-Glu(OBzl)-OH is a critical building block in the Solid-Phase Peptide Synthesis (SPPS) of therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.
This document provides detailed application notes on the utility of this compound and comprehensive protocols for its incorporation into peptide-based therapeutics. The use of the D-enantiomer of glutamic acid can significantly increase resistance to enzymatic degradation, thereby extending the in-vivo half-life of the peptide drug.[1][2][3] Furthermore, the benzyl (Bzl) ester side-chain protection offers a layer of orthogonality distinct from the commonly used tert-butyl (tBu) group, enabling advanced synthetic strategies such as on-resin side-chain modification and lactam bridge formation.[4][5]
Application Notes
Core Principle: Orthogonal Protection in SPPS
In modern peptide synthesis, the Fmoc/tBu strategy is predominant due to its use of mild reaction conditions.[6][7] This strategy relies on an orthogonal protection scheme where the N-terminal α-amino group is protected by the base-labile Fmoc group, and reactive side chains are protected by acid-labile groups like tert-butyl (tBu).[4][6]
This compound introduces an alternative side-chain protection, the benzyl (Bzl) group. The Bzl group is stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the strong acid conditions typically used for final cleavage and tBu deprotection (e.g., Trifluoroacetic acid - TFA).[8] The Bzl group is typically removed via catalytic hydrogenation (e.g., Pd/C) or stronger acids like HF.[8][9] This unique stability profile allows for selective deprotection of the glutamic acid side chain while the peptide remains on the solid support and other acid-labile protecting groups remain intact, opening avenues for complex peptide architectures.
Application: Enhancing Proteolytic Stability
A primary challenge for peptide therapeutics is their rapid degradation by proteases in the body, which are stereospecific for L-amino acids.[1] By substituting a key L-glutamic acid with its D-enantiomer using this compound, the resulting peptide becomes significantly more resistant to enzymatic cleavage.[1][2] This enhanced proteolytic stability leads to a longer circulating half-life, improved bioavailability, and a more sustained therapeutic effect.[1][3]
Application: On-Resin Side-Chain Cyclization (Lactam Bridge Formation)
The unique stability of the OBzl group to TFA makes this compound an ideal building block for synthesizing cyclic peptides through on-resin lactam bridge formation. After assembling the linear peptide sequence, which may contain other acid-labile (e.g., Boc, OtBu) side-chain protecting groups, the OBzl group on the D-Glu residue can be selectively removed via catalytic transfer hydrogenation.[8][9] The newly exposed carboxylic acid side chain can then be coupled with a deprotected amine side chain (e.g., from a Lys or Orn residue) to form a stable amide bond, resulting in a cyclized peptide before the final cleavage from the resin. This strategy is crucial for constraining peptide conformation to enhance receptor affinity and stability.[5][10]
Application: Synthesis of GLP-1 Receptor Agonists
Glucagon-like peptide-1 (GLP-1) receptor agonists are a class of therapeutics for type 2 diabetes.[11][] Native GLP-1 has a very short half-life of less than two minutes.[11] Synthetic analogs like Liraglutide incorporate modifications to improve stability, often including a fatty acid chain attached to a glutamic acid residue, which is then linked to a lysine side chain.[13] this compound can be utilized in these complex syntheses. The D-configuration enhances stability, and the orthogonal OBzl protecting group allows for the selective attachment of moieties like the palmitic acid-Glu linker to the side chain before final deprotection.
Quantitative Data Summary
Table 1: Physicochemical Properties of Related Fmoc-D-Glutamic Acid Derivatives
| Property | Fmoc-D-Glu-OH | Fmoc-D-Glu(OtBu)-OH | This compound |
|---|---|---|---|
| CAS Number | 121343-82-6 | 104091-08-9 | 123639-61-2 |
| Molecular Weight | ~369.7 g/mol | 425.47 g/mol | ~461.5 g/mol |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Purity (HPLC) | ≥99% | ≥98.0% | ≥98.0% |
| Storage Temp. | 2-8°C | 2-8°C | 2-8°C |
(Data compiled from reference[14][15])
Table 2: Orthogonal Protecting Group Stability
| Protecting Group | Cleavage Condition | Stability |
|---|---|---|
| Nα-Fmoc | 20% Piperidine in DMF | Labile |
| Trifluoroacetic Acid (TFA) | Stable | |
| Catalytic Hydrogenation | Labile[16] | |
| Side-Chain tBu | 20% Piperidine in DMF | Stable |
| Trifluoroacetic Acid (TFA) | Labile | |
| Catalytic Hydrogenation | Stable | |
| Side-Chain Bzl | 20% Piperidine in DMF | Stable |
| Trifluoroacetic Acid (TFA) | Stable | |
| Catalytic Hydrogenation | Labile[8][9] |
(Data compiled from references[4][8][9][16])
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol describes the manual incorporation of this compound into a peptide sequence on a Rink Amide resin using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound and other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU/HOAt
-
Base: N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.[14]
-
Fmoc Deprotection:
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.[14]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[14]
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection (for a linear peptide without Bzl removal):
-
Note: This standard cleavage will remove tBu-based side-chain protecting groups but will leave the Bzl group intact.
-
After the final coupling and N-terminal Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the peptide-resin with the cleavage cocktail (95% TFA) for 2-3 hours.[8]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol 2: On-Resin Deprotection of Benzyl (OBzl) Group via Catalytic Transfer Hydrogenation
This protocol is performed after the linear peptide is assembled (after step 4 in Protocol 1) and before final cleavage (step 5). It is a key step for subsequent side-chain modification.
Materials:
-
Peptide-resin with D-Glu(OBzl) residue
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen Donor: Formic acid or Ammonium formate
-
Solvent: Methanol (MeOH) or DMF
Procedure:
-
Resin Preparation: Swell the fully protected peptide-resin in the chosen solvent (e.g., DMF or MeOH).
-
Catalyst Addition: Suspend the peptide-resin in a mixture of the solvent and the hydrogen donor (e.g., formic acid and methanol).[8]
-
Hydrogenolysis: Add the 10% Pd/C catalyst (typically 0.2-0.5 equivalents relative to the resin-bound peptide).[8]
-
Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-24 hours. Monitor the reaction progress by taking small resin samples, cleaving them with TFA, and analyzing the product by LC-MS to confirm the loss of the benzyl group mass (90 Da).
-
Washing: After completion, filter the resin to remove the catalyst. Wash the resin extensively with DMF, MeOH, and DCM to remove all traces of the catalyst and reagents.
-
Next Steps: The resin-bound peptide with the deprotected D-Glu side chain is now ready for subsequent reactions, such as lactam bridge formation, or for final cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic peptides: chemical strategies fortify peptides for enhanced disease treatment efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. explorationpub.com [explorationpub.com]
- 11. Synthesis and biological evaluation of glucagon-like peptide-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. WO2016046753A1 - Synthesis of glp-1 peptides - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [escholarship.org]
Application Notes and Protocols for Manual Coupling of Fmoc-D-Glu(OBzl)-OH on Resin
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the efficient coupling of the first amino acid to the resin is a critical determinant of the overall success of the synthesis. This document provides a detailed protocol for the manual coupling of Fmoc-D-Glu(OBzl)-OH to a solid support, a key step in the synthesis of peptides containing a D-glutamic acid residue with benzyl side-chain protection. The D-enantiomer is often incorporated to enhance peptide stability against enzymatic degradation. The benzyl ester protecting group for the side-chain carboxyl function is stable to the basic conditions used for Fmoc group removal and requires strong acidic conditions or catalytic hydrogenation for its cleavage, offering strategic options in complex peptide synthesis.
This protocol is designed to be a comprehensive guide, covering all necessary steps from resin preparation to the confirmation of successful coupling.
Data Presentation
The efficiency of the coupling reaction is paramount for achieving high-purity peptides. The following table summarizes the key quantitative parameters for the manual coupling of this compound.
| Parameter | Value | Notes |
| Resin Type | Wang Resin or Rink Amide Resin | Wang resin yields a C-terminal carboxylic acid, while Rink Amide resin yields a C-terminal amide upon cleavage. |
| Resin Loading | 0.3 - 1.0 mmol/g | The loading capacity of the resin should be known to calculate reagent equivalents accurately. |
| This compound | 2 - 4 equivalents (relative to resin loading) | A higher excess can be used for difficult couplings. |
| Activation Reagent | HBTU/HATU or DIC/HOBt | HBTU/HATU are generally faster and more efficient. DIC/HOBt is a cost-effective alternative. |
| Activator Equivalents | HBTU/HATU: 1.9-3.9 eq.; DIC/HOBt: 2-4 eq. | Equivalents are relative to the amino acid. |
| Base (e.g., DIPEA) | 4 - 8 equivalents (relative to resin loading) | Used to activate the amino acid and neutralize the resin. |
| Reaction Time | 1 - 4 hours | Can be extended for sterically hindered couplings. Reaction progress should be monitored. |
| Coupling Efficiency | > 95% | Should be monitored by a qualitative colorimetric test (e.g., Kaiser test). |
Experimental Protocols
This section details the step-by-step methodology for the manual coupling of this compound to the resin.
Materials and Reagents
-
This compound
-
Wang Resin or Rink Amide Resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (for capping)
-
Acetic Anhydride (for capping)
-
Pyridine (for capping)
-
Kaiser test kit or reagents
Protocol 1: Resin Preparation and Swelling
-
Accurately weigh the desired amount of resin into a reaction vessel.
-
Add DMF to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation. This ensures that the reactive sites within the resin beads are accessible.
-
After swelling, drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection (for pre-loaded resins)
If using a pre-loaded resin with an Fmoc-protected amino acid, the Fmoc group must be removed before coupling the next amino acid. For coupling the first amino acid to a resin like Rink Amide, the resin often comes with an Fmoc-protected linker that needs deprotection.
-
Add a 20% piperidine in DMF solution to the swollen resin.
-
Agitate the mixture for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.[1]
-
Wash the resin with DCM (3 times) and then with DMF (3 times).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of free primary amines. A positive result (blue beads) indicates successful Fmoc deprotection.[2]
Protocol 3: Activation and Coupling of this compound
Method A: Using HBTU/HATU
-
In a separate vial, dissolve this compound (2-4 eq.) and HBTU or HATU (1.9-3.9 eq.) in DMF.
-
Add DIPEA (4-8 eq.) to the solution and pre-activate for 2-5 minutes at room temperature.[1][3]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction progress using the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.[1]
Method B: Using DIC/HOBt
-
In a separate vial, dissolve this compound (2-4 eq.) and HOBt (2-4 eq.) in DMF.
-
Add this solution to the deprotected resin.
-
Add DIC (2-4 eq.) to the reaction vessel.
-
Agitate the mixture for 1-4 hours at room temperature.
-
Monitor the coupling reaction progress using the Kaiser test. A negative result (yellow beads) indicates the completion of the coupling.
Protocol 4: Capping of Unreacted Sites (Optional but Recommended)
To prevent the formation of deletion sequences, any unreacted amino groups on the resin can be capped.
-
After the coupling reaction, drain the reaction mixture and wash the resin with DMF.
-
Prepare a capping solution of acetic anhydride/pyridine/DCM (e.g., in a 1:1:8 ratio).
-
Add the capping solution to the resin and agitate for 30 minutes.
-
Drain the capping solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times).
Mandatory Visualization
The following diagram illustrates the general workflow for the manual coupling of this compound to a resin.
Caption: Workflow for manual this compound coupling.
References
Application of Fmoc-D-Glu(OBzl)-OH in Protein Engineering and Modification: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-natural amino acids into peptides and proteins is a powerful strategy in protein engineering and drug discovery. Fmoc-D-Glu(OBzl)-OH, a protected D-enantiomer of glutamic acid, is a key building block in this endeavor. Its use in solid-phase peptide synthesis (SPPS) allows for the creation of peptides with enhanced therapeutic properties. The primary advantages of incorporating D-glutamic acid include significantly increased resistance to enzymatic degradation, leading to a longer in-vivo half-life, and the potential to modulate biological activity by altering peptide conformation and interaction with biological targets.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in protein engineering and modification.
Key Applications
The strategic incorporation of this compound offers several advantages in the development of peptide-based therapeutics and research tools:
-
Enhanced Proteolytic Stability: Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids.[2] This increased stability enhances the pharmacokinetic profile of peptide drugs.
-
Modulation of Biological Activity: The stereochemistry of amino acids is crucial for their interaction with biological targets. Introducing D-glutamic acid can alter a peptide's three-dimensional structure, potentially leading to novel or improved binding affinities for receptors and enzymes.[2]
-
Drug Development: Peptides synthesized with this compound have applications in various therapeutic areas. For example, D-amino acid-containing peptides are being investigated for the treatment of diseases like Alzheimer's, where they can interact with and disrupt the aggregation of amyloid-β peptides.[3][4]
-
Protein Engineering: In protein engineering, the introduction of D-amino acids can be used to create proteins with novel structures and functions, or to improve their stability and activity for specific applications.[5]
Data Presentation
The following tables summarize key quantitative data related to the use of Fmoc-protected D-amino acids in peptide synthesis.
Table 1: General Performance in Fmoc-Solid-Phase Peptide Synthesis (SPPS)
| Parameter | Expected Outcome | Notes |
| Coupling Efficiency | >99% | With modern coupling reagents like HBTU, HATU, or PyBOP, high coupling efficiencies are achievable for most amino acids, including D-enantiomers.[6] |
| Crude Peptide Purity (HPLC) | ~70-85% | Purity is sequence-dependent. Potential side reactions include pyroglutamate formation, especially if D-glutamic acid is at the N-terminus.[6] |
| Overall Yield | ~45-60% | The overall yield can vary significantly based on the length and sequence of the peptide, as well as the efficiency of each synthesis step.[6] |
Table 2: Proteolytic Stability of Peptides Containing D-Amino Acids
| Peptide Type | % Intact Peptide (in human serum after 24h) | % Intact Peptide (in lysosomal preparation after 4h) | Reference |
| All L-amino acid peptide | < 5% | < 5% | [7] |
| Peptide with partial D-amino acid substitution | > 95% | > 95% | [7] |
Note: Data is generalized from studies on peptides with D-amino acid substitutions and illustrates the significant increase in stability.
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes the manual incorporation of a side-chain protected this compound into a peptide sequence on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or other suitable coupling reagent
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 10 minutes.
-
Drain the piperidine solution and repeat the treatment for another 10 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Incorporation of this compound):
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test (a negative result indicates completion).[8]
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DMF and DCM, and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry the crude peptide.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Mandatory Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Enhanced proteolytic stability of peptides containing D-amino acids.
Caption: Potential mechanism of a D-Glu containing peptide in Alzheimer's disease.
References
- 1. Synthesis and Biological Activity of Novel α-Conotoxins Derived from Endemic Polynesian Cone Snails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. All - d - Enantiomeric Peptide D3 Designed for Alzheimer's Disease Treatment Dynamically Interacts with Membrane-Bound Amyloid-β Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. "EPIMERIC PEPTIDES IN ALZHEIMER’S DISEASE: IMPLICATIONS FOR LIQUID CHRO" by Elizabeth Readel [mavmatrix.uta.edu]
- 5. The Chemical Synthesis of α-Conotoxins and Structurally Modified Analogs with Enhanced Biological Stability | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes: Fmoc-D-Glu(OBzl)-OH in Constrained and Cyclic Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained and cyclic peptides have emerged as a promising class of therapeutics, offering significant advantages over their linear counterparts, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved cell permeability. The introduction of conformational rigidity by cyclization or stapling reduces the entropic penalty upon binding to a biological target. A key strategy to improve the pharmacokinetic profile of peptide drugs is the incorporation of non-canonical amino acids, such as D-enantiomers, which can significantly increase resistance to enzymatic degradation.[1]
Fmoc-D-Glu(OBzl)-OH is a critical building block in Solid-Phase Peptide Synthesis (SPPS) for creating these advanced peptide architectures. The D-configuration of the glutamic acid provides proteolytic resistance, while the γ-benzyl (OBzl) ester side-chain protecting group offers a distinct chemical orthogonality compared to the more common tert-butyl (OtBu) ester. This note details the strategic application of this compound and provides comprehensive protocols for its use in synthesizing lactam-bridged cyclic peptides.
Strategic Value of this compound
The choice of protecting group for the glutamic acid side chain is a critical decision that dictates the overall synthetic strategy. While Fmoc-D-Glu(OtBu)-OH is standard in the ubiquitous Fmoc/tBu synthesis strategy, this compound provides an alternative orthogonality. The benzyl ester is stable to the mild basic conditions (piperidine) used for Nα-Fmoc removal and is also largely stable to the moderate acid (TFA) used for Boc-group removal.[2][3] Complete cleavage of the OBzl group requires harsher conditions, such as strong acids (e.g., HF, TFMSA) or catalytic hydrogenolysis.[2][4]
This property makes this compound particularly suitable for strategies involving:
-
Solution-phase cyclization: Where a fully protected linear peptide is first cleaved from the resin and then cyclized in solution.
-
Fragment condensation: Where protected peptide segments are synthesized and then ligated.
-
Orthogonal synthesis: When tBu-based protecting groups are needed for other functionalities on the peptide.
The following table compares the properties of the OBzl and OtBu protecting groups for the γ-carboxyl of D-glutamic acid.
| Feature | This compound | Fmoc-D-Glu(OtBu)-OH |
| Nα-Protecting Group | Fmoc (Base-labile) | Fmoc (Base-labile) |
| γ-Carboxyl Protecting Group | Benzyl (OBzl) | tert-Butyl (OtBu) |
| Cleavage Conditions | Strong Acid (HF, TFMSA) or Catalytic Hydrogenolysis (H₂/Pd/C) | Moderate Acid (e.g., 95% TFA) |
| Stability to TFA | Relatively Stable | Labile |
| Primary Application Strategy | Boc/Bzl strategy; Solution-phase cyclization; Orthogonal to tBu groups | Fmoc/tBu strategy; On-resin cyclization with orthogonal partners; Standard linear synthesis |
| Key Advantage | Orthogonality to tBu/Boc groups | Compatibility with standard global TFA cleavage |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Linear Peptide Precursor
This protocol describes the synthesis of a linear peptide on a resin, incorporating this compound and a partner amino acid for cyclization, such as Fmoc-L-Lys(Boc)-OH. The use of a hyper-acid-labile resin like 2-chlorotrityl chloride (2-CTC) allows for the cleavage of the fully protected peptide, leaving the side-chain protecting groups intact for subsequent solution-phase cyclization.[5]
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-protected amino acids (including this compound and Fmoc-L-Lys(Boc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail for Protected Peptide: Acetic acid/Trifluoroethanol/DCM (1:2:7)
-
Global Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Workflow for SPPS Cycle:
Procedure:
-
Resin Loading: Swell 2-CTC resin in DCM. Add the first Fmoc-amino acid (e.g., Fmoc-L-Lys(Boc)-OH) and DIPEA in DCM. Agitate for 1-2 hours. Cap any remaining active sites with a solution of DCM/MeOH/DIPEA (80:15:5).
-
Chain Elongation: Perform iterative cycles of Fmoc deprotection and amino acid coupling as depicted in the workflow diagram above.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Coupling: In a separate vessel, pre-activate the next Fmoc-amino acid (e.g., this compound) (3 eq.) with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Monitoring: Confirm coupling completion with a Kaiser test.
-
-
Cleavage of Protected Peptide: After the final amino acid is coupled (leaving the N-terminal Fmoc group on), wash the resin with DCM and dry. Treat the resin with the Acetic acid/Trifluoroethanol/DCM cocktail for 2 hours to cleave the fully protected linear peptide.
-
Purification: Precipitate the protected peptide in cold diethyl ether. Purify by flash chromatography if necessary.
Protocol 2: Solution-Phase Side-Chain to Side-Chain Cyclization
This protocol describes the cyclization of the linear precursor to form a lactam bridge between the D-glutamic acid and L-lysine side chains. This involves simultaneous deprotection of the side chains followed by macrolactamization under high-dilution conditions.[5][6]
Materials:
-
Purified, fully protected linear peptide
-
Global Cleavage Cocktail (95% TFA / 2.5% H₂O / 2.5% TIS)
-
Anhydrous DMF (high purity)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Cold diethyl ether
Workflow for Solution-Phase Cyclization:
Procedure:
-
Global Deprotection: Dissolve the purified, protected linear peptide in the global cleavage cocktail (95% TFA). This removes the N-terminal Fmoc group and the Boc and OBzl side-chain protecting groups simultaneously. Stir for 2-3 hours at room temperature.
-
Precipitation and Purification: Precipitate the crude linear peptide with cold diethyl ether. Purify the linear precursor by reverse-phase HPLC (RP-HPLC) to ensure high purity before the cyclization step.
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in a large volume of anhydrous DMF to achieve a low concentration (e.g., 0.1-1.0 mM). This high-dilution condition favors intramolecular cyclization over intermolecular oligomerization.[7]
-
Add HATU (1.5 eq.) and DIPEA (3 eq.) to the solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
-
Monitoring and Purification: Monitor the reaction by LC-MS. Once complete, remove the DMF under vacuum. Purify the final cyclic peptide by RP-HPLC.
Orthogonality of Protecting Groups
Successful synthesis of complex peptides relies on the principle of orthogonal protection, where different classes of protecting groups can be removed under specific conditions without affecting others.[8] The diagram below illustrates the relationship between common protecting groups used in Fmoc-SPPS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. peptide.com [peptide.com]
- 5. Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solid phase library synthesis of cyclic depsipeptides: aurilide and aurilide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for HPLC Purification of Peptides Containing Fmoc-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) employing Fmoc (9-fluorenylmethoxycarbonyl) chemistry is a fundamental technique in the creation of synthetic peptides for research, diagnostics, and therapeutic development. Following synthesis and cleavage from the solid support, the crude peptide product is a heterogeneous mixture containing the desired full-length peptide, along with truncated sequences, deletion sequences, and byproducts from the removal of side-chain protecting groups. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the gold standard for the purification of these crude mixtures, offering high resolution and reproducibility.
This document provides detailed application notes and protocols for the purification of synthetic peptides containing the protected amino acid derivative Fmoc-D-Glu(OBzl)-OH . The presence of the N-terminal Fmoc group and the benzyl (Bzl) ester protecting the side-chain of the D-glutamic acid residue introduces significant hydrophobicity to the peptide. This characteristic is leveraged in RP-HPLC to achieve efficient separation from more polar, non-Fmoc-containing impurities. The protocols outlined below cover both analytical and preparative scale purification, from sample preparation to final purity assessment.
Principles of Purification
The purification strategy for peptides containing this compound by RP-HPLC is based on the differential partitioning of the peptide and impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.
-
The Role of the Fmoc Group: The large, hydrophobic Fmoc group dramatically increases the retention time of the full-length peptide on the RP-HPLC column compared to truncated "failure" sequences that lack this group.[1] This provides a significant advantage for achieving a clean separation. The Fmoc group is stable in the acidic mobile phases (e.g., containing 0.1% trifluoroacetic acid) commonly used for peptide purification.
-
The Influence of the Benzyl (Bzl) Group: The benzyl ester protecting the side-chain carboxyl group of the D-glutamic acid also contributes to the overall hydrophobicity of the peptide, further increasing its retention on a C18 column.
-
Mobile Phase System: A standard mobile phase system consists of an aqueous component (Solvent A), typically water with an ion-pairing agent like 0.1% trifluoroacetic acid (TFA), and an organic component (Solvent B), usually acetonitrile with 0.1% TFA. TFA helps to sharpen peaks and ensure reproducible retention by protonating acidic residues and forming ion pairs.[1]
-
Gradient Elution: A gradient of increasing organic solvent concentration is used to elute the bound peptides. Due to the high hydrophobicity of peptides containing this compound, a higher concentration of acetonitrile will be required for elution.[1]
Data Presentation
The following tables summarize the typical parameters and expected results for the analytical and preparative HPLC purification of a model peptide containing this compound.
Table 1: Analytical HPLC Parameters
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection Wavelengths | 214 nm (peptide backbone), 265 nm (Fmoc group) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient (or controlled at 25-30 °C for better reproducibility) |
| Gradient | 20% to 80% B over 30 minutes (initial scouting gradient) |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 20 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade acetonitrile |
| Flow Rate | 15-20 mL/min |
| Detection Wavelengths | 214 nm and 265 nm |
| Sample Loading | Dependent on column capacity and crude purity |
| Column Temperature | Ambient |
| Gradient | Optimized based on analytical run (e.g., a shallower gradient around the elution point of the target peptide) |
Table 3: Expected Purification Outcomes
| Parameter | Typical Value | Notes |
| Crude Peptide Purity | 60-85% | Highly dependent on the success of the synthesis. |
| Final Peptide Purity | >98% | Achievable with optimized preparative HPLC.[1] |
| Recovery | ~75% | Can vary based on the number of fractions pooled and the complexity of the crude mixture.[1] |
| Retention Time (Analytical) | Variable | Dependent on the full peptide sequence, but expected to be significantly longer than impurities lacking the Fmoc group. |
Experimental Protocols
Protocol 1: Sample Preparation of Crude Peptide
-
Cleavage and Deprotection: After synthesis, the peptide is cleaved from the resin and side-chain protecting groups (excluding the benzyl ester on Glu if desired for fragment condensation, though typically it is removed in the final cleavage) are removed using a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Precipitation: The cleavage mixture is added to cold diethyl ether to precipitate the crude peptide.[2]
-
Isolation: The precipitated peptide is pelleted by centrifugation, and the ether is decanted. The pellet is washed with cold ether to remove organic scavengers.[2]
-
Drying: The crude peptide pellet is dried under vacuum to remove residual ether.
-
Dissolution: Dissolve the lyophilized crude peptide in a minimal volume of a strong solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). Subsequently, dilute the solution with Mobile Phase A to the desired concentration for injection. It is crucial to ensure that the final concentration of the strong organic solvent is low (<10%) to prevent peak distortion.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.[1]
Protocol 2: Analytical RP-HPLC for Purity Assessment and Method Development
This method is used to determine the purity of the crude peptide and to optimize the separation conditions for preparative scale-up.
-
System Preparation: Equilibrate the analytical HPLC system with the C18 column using the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection: Inject 10-20 µL of the prepared crude peptide sample.
-
Gradient Elution: Run a broad scouting gradient to determine the approximate elution time of the target peptide. A linear gradient of 20% to 80% Mobile Phase B over 30 minutes is a good starting point.[1]
-
Data Analysis: Identify the peak corresponding to the this compound containing peptide, which should be a major peak with a relatively long retention time and strong absorbance at both 214 nm and 265 nm. Integrate the peak areas to calculate the crude purity.
-
Gradient Optimization: Based on the scouting run, optimize the gradient for the preparative scale. A shallower gradient around the elution percentage of the target peptide will improve resolution from closely eluting impurities. For example, if the peptide elutes at 50% B, a gradient of 40-60% B over 20-30 minutes could be employed.
Protocol 3: Preparative RP-HPLC for Peptide Purification
This method is for isolating the target peptide in larger quantities.
-
System Preparation: Equilibrate the preparative HPLC system with the larger C18 column using the initial mobile phase conditions.
-
Sample Loading: Dissolve the crude peptide in the minimal amount of the appropriate solvent and inject it onto the column. The loading amount should be optimized to avoid column overloading and peak broadening.
-
Gradient Elution: Run the optimized gradient developed from the analytical runs. The flow rate should be adjusted according to the preparative column's dimensions (e.g., 15-20 mL/min for a 20 mm ID column).[1]
-
Fraction Collection: Collect fractions across the elution profile of the target peptide peak using an automated fraction collector.
-
Purity Analysis of Fractions: Analyze each collected fraction using the analytical HPLC method to determine its purity.
-
Pooling and Lyophilization: Combine the fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and lyophilize to obtain the purified peptide as a white, fluffy powder.
Visualizing the Workflow
The following diagrams illustrate the key workflows in the purification of peptides containing this compound.
Caption: General workflow from synthesis to purified peptide.
Caption: Key differences between analytical and preparative HPLC.
References
Application Notes and Protocols for Site-Specific Peptide Labeling using Fmoc-D-Glu(OBzl)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific modification of peptides is a cornerstone of modern drug discovery and chemical biology, enabling the development of sophisticated therapeutics, diagnostic tools, and research probes. The incorporation of a uniquely reactive handle at a defined position within a peptide sequence allows for the precise attachment of various moieties, including fluorophores, polyethylene glycol (PEG), drug payloads, and affinity tags. Fmoc-D-Glu(OBzl)-OH is a valuable building block in solid-phase peptide synthesis (SPPS) for achieving such site-specific labeling.
The strategic use of an orthogonally protected D-glutamic acid derivative offers a powerful approach for introducing a modifiable carboxyl group. The N-α-amino group is temporarily protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed at each cycle of peptide elongation. The γ-carboxyl group of the D-glutamic acid side chain is protected by a benzyl (Bzl) ester. This benzyl group is stable to the basic conditions used for Fmoc removal and the acidic conditions of final cleavage from many common resins, thus providing an orthogonal protection scheme. The benzyl group can be selectively removed on-resin via catalytic hydrogenation, unmasking a free carboxylic acid that serves as a specific attachment point for a molecule of interest. This methodology is particularly advantageous as it allows for the modification of the peptide while it is still attached to the solid support, simplifying purification of the final labeled product.
Principle of the Method
The overall strategy for site-specific labeling using this compound involves a multi-step process integrated into a standard Fmoc-based solid-phase peptide synthesis workflow.
-
Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc-SPPS. This compound is incorporated at the desired position in the peptide sequence.
-
On-Resin Benzyl Deprotection: After peptide synthesis is complete (or at a strategic point during the synthesis), the benzyl protecting group on the D-Glu side chain is selectively removed while the peptide remains attached to the resin. This is typically achieved through catalytic transfer hydrogenation.
-
Side-Chain Activation and Labeling: The newly exposed γ-carboxyl group on the D-Glu residue is activated using standard peptide coupling reagents. Subsequently, an amine-functionalized label (e.g., a fluorescent dye, biotin, or a linker for a drug) is coupled to the activated carboxyl group.
-
Final Cleavage and Purification: The now side-chain labeled peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed using a strong acid cocktail. The crude labeled peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
The following table summarizes expected quantitative data for the key steps in the site-specific labeling of a model peptide using this compound. These values are representative and can vary depending on the peptide sequence, the nature of the label, and the specific reaction conditions.
| Step | Parameter | Typical Value | Notes |
| Peptide Synthesis | Coupling Efficiency per Cycle | >99% | With modern coupling reagents like HBTU/HATU. |
| Overall Crude Peptide Purity (pre-labeling) | 70-90% | Sequence-dependent. | |
| On-Resin Benzyl Deprotection | Deprotection Efficiency | 85-95% | Monitored by HPLC-MS of a small cleavage sample. |
| On-Resin Labeling | Labeling Efficiency | 70-90% | Dependent on the steric bulk of the label and coupling conditions.[1] |
| Final Product | Overall Yield of Labeled Peptide (after purification) | 15-40% | Highly dependent on the efficiencies of all preceding steps. |
| Purity of Final Labeled Peptide (after purification) | >95% | Achievable with standard RP-HPLC purification. |
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis
This protocol describes the manual synthesis of a peptide containing an this compound residue on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU (2.9 equivalents), in DMF.
-
Add DIPEA (6 equivalents) to the mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a Kaiser test. A negative test (yellow beads) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the peptide sequence. Incorporate this compound at the desired position using the same coupling protocol.
Protocol 2: On-Resin Selective Deprotection of the Benzyl (Bzl) Group
This protocol describes the removal of the benzyl ester from the D-Glu side chain using catalytic transfer hydrogenation.
Materials:
-
Peptide-resin containing the Glu(OBzl) residue
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Palladium on carbon (10% Pd/C)
-
Formic acid or Ammonium formate (as a hydrogen donor)
Procedure:
-
Resin Preparation: After the final Fmoc deprotection (if labeling at the N-terminus is not desired) or with the final Fmoc group intact, wash the peptide-resin with DCM and then with DMF.
-
Reaction Setup:
-
Swell the resin in anhydrous DMF or NMP.
-
In a separate flask, prepare a suspension of 10% Pd/C (a significant excess by weight relative to the resin, e.g., 0.5 to 1 times the weight of the resin).
-
Carefully add the Pd/C suspension to the resin.
-
Add the hydrogen donor. A large excess of formic acid (e.g., 20-50 equivalents based on resin loading) or ammonium formate (e.g., 10-20 equivalents) is typically used.
-
-
Hydrogenation:
-
Seal the reaction vessel and agitate the mixture at room temperature. The reaction is typically run for 2-24 hours.
-
The progress of the deprotection can be monitored by cleaving a small amount of resin, analyzing the peptide by HPLC-MS, and looking for the mass shift corresponding to the loss of the benzyl group (-90 Da).
-
-
Washing:
-
Once the reaction is complete, carefully filter the resin to remove the palladium catalyst. It is crucial to ensure all the fine black powder of the catalyst is removed. This may require multiple filtration and washing cycles.
-
Wash the resin extensively with DMF, followed by DCM, and then DMF again to ensure all catalyst and byproducts are removed.
-
Protocol 3: On-Resin Side-Chain Labeling
This protocol details the coupling of an amine-containing label to the deprotected γ-carboxyl group of the D-Glu residue.
Materials:
-
Peptide-resin with deprotected Glu side chain
-
Amine-functionalized label (e.g., 5-(Aminoacetamido)fluorescein)
-
Coupling reagents: HBTU or HATU
-
DIPEA
-
Anhydrous DMF
Procedure:
-
Resin Preparation: Wash the deprotected peptide-resin from Protocol 2 with DMF.
-
Activation and Coupling:
-
In a separate, light-protected vessel (if using a photosensitive dye), dissolve the amine-containing label (3-5 equivalents), HBTU (2.9-4.9 equivalents), in anhydrous DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the carboxyl group on the peptide-resin.
-
Add this solution to the resin.
-
Agitate the mixture at room temperature for 2-24 hours, protected from light if necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally with methanol to remove all unreacted label and coupling reagents.
-
Dry the resin under vacuum.
-
Protocol 4: Final Cleavage and Purification
-
Cleavage: Treat the dried, labeled peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Precipitation: Filter the cleavage mixture into cold diethyl ether to precipitate the crude labeled peptide.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Purification: Dry the crude peptide pellet and purify by RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Mandatory Visualizations
Caption: Experimental workflow for site-specific peptide labeling.
Caption: Chemical reaction pathway for site-specific labeling.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Pyroglutamate Formation with Fmoc-D-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the formation of pyroglutamate from N-terminal Fmoc-D-Glu(OBzl)-OH during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamate formation and why is it a concern when using this compound?
A1: Pyroglutamate (pGlu) formation is an intramolecular cyclization of an N-terminal glutamic acid residue, resulting in a five-membered lactam ring.[1] This occurs when the free N-terminal amine of a D-glutamic acid residue attacks the side-chain benzyl ester, leading to the formation of a pyroglutamyl residue at the N-terminus of the peptide and the loss of a water molecule. This modification is problematic as it results in a mass difference of -18.01 Da, which can be detected by mass spectrometry, and leads to a blocked N-terminus, preventing sequencing by methods like Edman degradation.[2][3] The presence of this impurity can also complicate purification and may alter the biological activity of the final peptide.[1]
Q2: Under what conditions does pyroglutamate formation from this compound typically occur in Fmoc-SPPS?
A2: Pyroglutamate formation from an N-terminal D-Glu(OBzl) residue is primarily a base-catalyzed reaction.[4] In the context of Fmoc-SPPS, this side reaction is most likely to occur during the piperidine-mediated Fmoc deprotection step.[4] Prolonged exposure to the basic conditions of the deprotection solution can facilitate the intramolecular cyclization. Additionally, the basic conditions present during the coupling of the subsequent amino acid, particularly with the use of excess base like diisopropylethylamine (DIEA), can also promote pyroglutamate formation.[1][5] Elevated temperatures will also accelerate this unwanted side reaction.[1]
Q3: Is pyroglutamate formation more prevalent with this compound compared to Fmoc-D-Gln(Trt)-OH?
A3: Generally, pyroglutamate formation is more rapid from N-terminal glutamine (Gln) residues compared to glutamic acid (Glu) residues.[2] However, the cyclization of glutamic acid derivatives like this compound is still a significant and commonly encountered side reaction in peptide synthesis that requires careful control of reaction conditions to minimize.[1][2]
Q4: How can I detect the presence of the pyroglutamate side-product in my peptide sample?
A4: The formation of a pyroglutamyl residue from a glutamic acid residue results in a mass loss of 18.01 Da. This mass difference is readily detectable by mass spectrometry (MS).[1] In addition to the mass change, the pyroglutamate-containing peptide will have a different retention time during reverse-phase high-performance liquid chromatography (RP-HPLC) analysis compared to the desired full-length peptide, typically appearing as a separate, often earlier eluting, peak.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Mass spectrometry analysis shows a significant peak at [M-18.01]. | The N-terminal D-Glu(OBzl)-OH has cyclized to form pyroglutamate. This is likely due to prolonged exposure to basic conditions during Fmoc deprotection or the subsequent coupling step.[1][4] | Optimize Deprotection: Reduce the piperidine deprotection time. For N-terminal Glu(OBzl), a short deprotection time of 1 minute with 50% piperidine in DMF has been shown to be effective in preventing this side reaction.[4] Optimize Coupling: Use a highly efficient and rapid coupling reagent such as HATU or HBTU to minimize the coupling reaction time.[1][5] Perform the coupling at a lower temperature (e.g., 0 °C) to slow the rate of cyclization.[1] Minimize the amount of tertiary base (e.g., DIEA) used during coupling.[1] |
| N-terminal sequencing (Edman degradation) fails. | The N-terminus of the peptide is blocked by the formation of a pyroglutamyl residue, which lacks a free primary amine required for the Edman chemistry.[2] | Confirm the presence of the pyroglutamate modification by mass spectrometry. If confirmed, optimize the synthesis protocol for future batches using the recommendations above. For the current batch, enzymatic removal of the pGlu residue using pyroglutamate aminopeptidase (pGAP) can be attempted to unblock the N-terminus for sequencing.[3] |
| HPLC analysis shows a persistent, early-eluting impurity peak. | This impurity is likely the pyroglutamate-containing peptide, which is often more hydrophobic and thus may elute at a different time than the desired peptide.[1] | Optimize the purification gradient on your RP-HPLC to achieve better separation of the desired peptide from the pyroglutamate impurity. If the side-product is unavoidable during synthesis, a carefully optimized purification protocol is essential for its removal. |
Data Presentation
While specific quantitative data for this compound is not extensively published, the following table provides a qualitative summary of the relative risk of pyroglutamate formation based on the choice of coupling reagent and reaction conditions, extrapolated from general principles of peptide synthesis.[1][5]
| Coupling Reagent/Condition | Activation Speed | Relative Risk of Pyroglutamate Formation | Rationale |
| DIC/HOBt | Moderate | Moderate | HOBt helps to suppress some side reactions, but the longer coupling times that may be required can provide more opportunity for cyclization to occur.[1] |
| HBTU/DIEA | Fast | Low to Moderate | The rapid coupling kinetics minimize the time available for the cyclization side reaction. However, the presence of excess DIEA can still promote pyroglutamate formation.[1] |
| HATU/DIEA | Very Fast | Low | HATU is a highly efficient coupling reagent, leading to very short reaction times and thus minimizing the window for the side reaction to occur.[1] |
| High Temperature (>25°C) | - | High | Increased temperature significantly accelerates the rate of the intramolecular cyclization reaction.[1] |
| Low Temperature (0°C) | - | Low | Lowering the reaction temperature slows down the rate of the pyroglutamate side reaction.[1] |
| Excess Base (>2 eq. DIEA) | - | High | Strongly basic conditions catalyze the intramolecular cyclization reaction.[1] |
Experimental Protocols
Protocol 1: Optimized Fmoc Deprotection of N-terminal D-Glu(OBzl)-OH
This protocol is designed to minimize pyroglutamate formation during the deprotection of an N-terminal Fmoc-D-Glu(OBzl) residue.
-
Resin Preparation: Following the successful coupling of this compound, wash the peptide-resin thoroughly with DMF (3 x 1 min).
-
Deprotection:
-
Prepare a fresh solution of 50% (v/v) piperidine in high-purity DMF.
-
Add the deprotection solution to the resin and agitate for 1 minute .[4]
-
Drain the deprotection solution.
-
Immediately proceed to the washing steps.
-
-
Washing: Wash the resin extensively with DMF (5 x 1 min) to ensure complete removal of piperidine.
Protocol 2: Minimized Pyroglutamate Formation during Coupling to an N-terminal D-Glu(OBzl) Residue
This protocol outlines the coupling of the subsequent amino acid to a deprotected N-terminal D-Glu(OBzl) residue, aiming to minimize pyroglutamate formation.
-
Resin Preparation: After the optimized deprotection of the N-terminal D-Glu(OBzl) residue and subsequent washing, ensure the peptide-resin is well-swollen in DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve the next Fmoc-protected amino acid (3 eq.), HATU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Allow the activation to proceed for 1-2 minutes before adding to the resin.
-
-
Coupling:
-
Add the activated amino acid solution to the peptide-resin.
-
Perform the coupling reaction for 1-2 hours at room temperature. For particularly sensitive sequences, consider performing the coupling at 0 °C for the first hour before allowing it to warm to room temperature.[1]
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a Kaiser test or other appropriate method.
-
Once complete, thoroughly wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove any excess reagents.
-
Visualizations
Caption: Mechanism of pyroglutamate formation from an N-terminal D-Glu(OBzl) residue.
References
Technical Support Center: Troubleshooting Incomplete Coupling of Fmoc-D-Glu(OBzl)-OH in SPPS
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-D-Glu(OBzl)-OH during Solid-Phase Peptide Synthesis (SPPS). Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address and resolve incomplete coupling issues.
Frequently Asked Questions (FAQs)
Q1: My Kaiser test is positive after coupling this compound. What are the primary causes of this incomplete reaction?
A positive Kaiser test, indicated by a blue or purple color on the resin beads, signifies the presence of unreacted primary amines and thus an incomplete coupling reaction. The most common reasons for the difficult coupling of this compound include:
-
Steric Hindrance: The bulky nature of both the Fmoc protecting group and the benzyl ester (OBzl) side-chain protector on the D-glutamic acid can physically obstruct the activated carboxylic acid from reaching the free amine on the growing peptide chain. This is a common issue with sterically demanding amino acids.
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures (e.g., β-sheets) on the resin. This aggregation can physically block access to the N-terminal amine, preventing the incoming amino acid from coupling efficiently.
-
Inadequate Activation: The chosen coupling reagent may not be sufficiently potent to effectively activate the carboxylic acid of this compound, leading to slow or incomplete reactions.
-
Suboptimal Reaction Conditions: Factors such as poor resin swelling, low-quality solvents (containing water or amines), or insufficient reaction time can all contribute to incomplete coupling.
Q2: What is the first step I should take to address an incomplete coupling of this compound?
If a positive Kaiser test is observed, the most immediate and often effective solution is to perform a double coupling . This involves repeating the coupling step with a fresh solution of activated this compound to drive the reaction to completion. If the Kaiser test remains positive after a second coupling, more advanced troubleshooting strategies should be employed.
Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this compound?
For difficult couplings, it is often necessary to use more powerful activating reagents. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimides like DIC alone.
| Coupling Reagent Class | Examples | General Performance for Difficult Couplings |
| Uronium/Aminium Salts | HATU, HCTU, TBTU, COMU | High to Very High. HATU and COMU are often recommended for their high reactivity and ability to suppress racemization.[1] |
| Phosphonium Salts | PyBOP, PyAOP | High. Very effective for sterically hindered couplings.[1] |
| Carbodiimides | DIC, DCC | Moderate. Their effectiveness is significantly increased when used with additives like HOBt or Oxyma. |
Q4: Can changing the solvent system improve the coupling efficiency?
Yes, optimizing the solvent can have a significant impact, particularly if peptide aggregation is suspected. While DMF is the most common solvent in SPPS, consider the following modifications:
-
NMP (N-Methyl-2-pyrrolidone): NMP has superior solvating properties compared to DMF and can be more effective at disrupting peptide aggregation.
-
Solvent Mixtures: Using a mixture of DMF and a less polar solvent like Dichloromethane (DCM) can improve resin swelling and reaction kinetics.
-
Chaotropic Salt Addition: Adding a chaotropic salt, such as lithium chloride (LiCl) at a concentration of 0.4-0.8 M, to the DMF can disrupt secondary structures and improve solvation.[2]
Q5: What is "capping" and when should I use it?
Capping is the process of acetylating any unreacted N-terminal amines on the peptide chain using a reagent like acetic anhydride.[3] This terminates the elongation of these peptide chains, preventing the formation of deletion sequences (peptides missing the intended amino acid). Capping should be considered a last resort when double coupling and other optimization strategies have failed to achieve a negative Kaiser test. The resulting capped, truncated peptides are easier to separate from the full-length target peptide during purification.
Q6: Can pyroglutamate formation be a side reaction with this compound?
Yes, N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamate, especially under acidic or basic conditions.[4][5] While this is more common with N-terminal glutamine, it can still occur with glutamic acid.[4][6] To minimize this side reaction, ensure efficient and rapid coupling, and avoid prolonged exposure to excess base.[4]
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting the incomplete coupling of this compound.
Caption: Troubleshooting workflow for incomplete this compound coupling.
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Completion
This colorimetric test is used to detect the presence of free primary amines on the resin.
Reagents:
-
Solution A: 1 mL of a 0.01 M KCN aqueous solution diluted with 49 mL of pyridine.
-
Solution B: 1.0 g of ninhydrin dissolved in 20 mL of n-butanol.
-
Solution C: 40 g of phenol dissolved in 20 mL of n-butanol.
Procedure:
-
Transfer a small sample of resin beads (approx. 5-10 mg) to a small glass test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Positive Result (Incomplete Coupling): The beads and/or solution turn a dark blue or purple color.
-
Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.
Protocol 2: Double Coupling Procedure
This is the initial step to address a positive Kaiser test.
Procedure:
-
After the initial coupling reaction, drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of activated this compound using your chosen coupling reagent and base in DMF.
-
Add the fresh coupling solution to the resin.
-
Allow the coupling reaction to proceed for the same duration as the initial coupling (e.g., 1-2 hours).
-
Drain the reaction vessel and wash the resin with DMF (3 x 1 min).
-
Perform a Kaiser test to check for completion.
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This procedure is used to terminate peptide chains that have failed to couple.
Reagents:
-
Acetic Anhydride
-
Pyridine or Diisopropylethylamine (DIPEA)
-
DMF
Procedure:
-
Following an incomplete coupling and subsequent washes, wash the resin with DMF (3 x 1 min).
-
Prepare a capping solution. A common mixture is acetic anhydride and pyridine in DMF (e.g., a 3:2 ratio of acetic anhydride to pyridine in sufficient DMF to swell the resin).[7]
-
Add the capping solution to the resin and agitate at room temperature for 30 minutes.[3]
-
Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of the capping reagents.[3]
-
Perform a final Kaiser test to confirm the absence of free amines before proceeding to the next deprotection step.
Protocol 4: Coupling with Chaotropic Salts to Disrupt Aggregation
This protocol is for situations where peptide aggregation is suspected to be the cause of incomplete coupling.
Reagents:
-
Lithium Chloride (LiCl)
-
DMF
Procedure:
-
Prepare a 0.4 M solution of LiCl in DMF.
-
After the Fmoc deprotection and standard DMF washes, perform a pre-wash of the resin with the 0.4 M LiCl/DMF solution (2 x 1 min).[8]
-
Proceed with the standard coupling protocol, using the 0.4 M LiCl/DMF solution as the solvent for the activated this compound.[8]
-
Allow the coupling reaction to proceed for 1-2 hours.[8]
-
After the coupling is complete, wash the resin thoroughly with standard DMF to remove the LiCl before proceeding to the next step.[8]
References
Technical Support Center: Optimizing Deprotection of Fmoc-D-Glu(OBzl)-OH
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the deprotection of the benzyl group from Fmoc-D-Glu(OBzl)-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting the benzyl group from this compound?
A1: The primary methods for removing the benzyl (Bzl) protecting group from the side chain of glutamic acid are catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-catalyzed cleavage. The choice of method depends on the presence of other sensitive functional groups in the peptide and the desired reaction conditions.
Q2: Is the Fmoc group stable under the conditions used for benzyl deprotection?
A2: The Fmoc group is generally stable to the conditions of catalytic hydrogenation and catalytic transfer hydrogenation. However, it is labile to the strong acidic conditions, such as neat trifluoroacetic acid (TFA) or hydrogen fluoride (HF), that can be used for benzyl ether cleavage.[1] Therefore, if acid-catalyzed deprotection is chosen, it is typically performed as a final global deprotection step after the completion of peptide synthesis and removal of the N-terminal Fmoc group. Some studies have explored the hydrogenolytic cleavage of the Fmoc group, but this is generally slower than the cleavage of benzyl ethers, allowing for some selectivity.[2]
Q3: What are the main side reactions to be aware of during benzyl deprotection of glutamic acid residues?
A3: Key side reactions include:
-
Incomplete deprotection: This can result from catalyst poisoning or inefficient reaction conditions, leading to a heterogeneous final product.
-
Alkylation of sensitive residues: During acid-catalyzed cleavage, the released benzyl cation can alkylate electron-rich side chains, such as those of tryptophan and methionine. The use of scavengers is crucial to prevent this.[3]
-
Pyroglutamate formation: If the deprotected glutamic acid is at the N-terminus, it can cyclize to form pyroglutamate.[3]
-
Saturation of aromatic rings: A potential side reaction during catalytic hydrogenation is the saturation of aromatic protecting groups to their corresponding cyclohexyl derivatives.[4][5]
Q4: How can I monitor the progress of the deprotection reaction?
A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, the disappearance of the starting material (this compound) and the appearance of the product (Fmoc-D-Glu-OH) can be visualized. HPLC provides a more quantitative assessment of the reaction's completeness.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptoms:
-
Presence of starting material in the crude product upon analysis (TLC, HPLC, Mass Spectrometry).
-
Low yield of the desired deprotected product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Poisoning (for Hydrogenation Methods) | Sulfur-containing residues (Cys, Met) or certain solvents can poison the palladium catalyst.[3] Ensure reagents and solvents are of high purity. If catalyst poisoning is suspected, increase the catalyst loading or use a fresh batch of catalyst. |
| Inefficient Hydrogen Source (for Hydrogenolysis) | Ensure a proper hydrogen supply (e.g., a hydrogen-filled balloon or a hydrogenation apparatus) and adequate stirring to ensure good mixing of the gas, liquid, and solid phases.[6] |
| Poor Catalyst Activity | The quality and activity of palladium on carbon (Pd/C) can vary between suppliers and even batches.[4] Consider screening catalysts from different sources or using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). A pre-treatment of the catalyst can also enhance its activity.[5] |
| Insufficient Reaction Time or Temperature | Some deprotections can be sluggish. Increase the reaction time and monitor progress by TLC or HPLC. For catalytic transfer hydrogenation, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate. |
| Poor Solubility | Ensure the substrate is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of Side Products
Symptoms:
-
Presence of unexpected peaks in the HPLC chromatogram of the crude product.
-
Mass spectrometry data indicating the presence of species with masses corresponding to side products (e.g., alkylated peptide, pyroglutamate).
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Alkylation of Sensitive Residues (Acid Cleavage) | During acid-catalyzed deprotection, use a scavenger cocktail to trap the reactive benzyl cations. A common mixture is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[3] |
| Pyroglutamate Formation | This is more likely to occur if the N-terminal glutamic acid is deprotected. To minimize this, ensure that the subsequent coupling reaction is performed promptly and efficiently.[3] |
| Saturation of Aromatic Rings (Hydrogenation) | This side reaction can be suppressed by using a pre-treated catalyst or by carefully controlling the reaction conditions (e.g., hydrogen pressure, reaction time).[5] |
Experimental Protocols
Protocol 1: Catalytic Transfer Hydrogenation
This method is often preferred for its milder conditions and avoidance of flammable hydrogen gas.
Materials:
-
This compound
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ammonium formate (HCOONH₄) or Formic acid (HCOOH)
-
10% Palladium on carbon (Pd/C)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent like methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-50% by weight of the substrate) under an inert atmosphere.
-
To the stirred suspension, add a hydrogen donor such as ammonium formate (5-10 equivalents) or formic acid.[6]
-
The reaction can be run at room temperature or gently heated to reflux to increase the rate.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Catalytic Hydrogenolysis
Materials:
-
This compound
-
Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas source (e.g., balloon or hydrogenation apparatus)
-
Inert gas (Argon or Nitrogen)
-
Celite®
Procedure:
-
Dissolve this compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC or HPLC.
-
Once the reaction is complete, carefully purge the system with an inert gas.
-
Filter the mixture through Celite® to remove the catalyst and wash the pad with the solvent.
-
Evaporate the solvent from the combined filtrates to yield the crude product.
Protocol 3: Acid-Catalyzed Cleavage (for final deprotection)
This method is typically used at the end of a solid-phase peptide synthesis to cleave the peptide from the resin and remove acid-labile side-chain protecting groups simultaneously.
Materials:
-
Peptide-resin with a C-terminal this compound
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., water, triisopropylsilane (TIS))
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the peptide-resin in DCM.
-
Drain the solvent and add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[3]
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.
-
Isolate the peptide by centrifugation and decantation of the ether.
-
Wash the peptide pellet with cold ether and dry under vacuum.
Data Presentation
Table 1: Comparison of Benzyl Deprotection Methods for this compound
| Method | Reagents | Typical Conditions | Advantages | Disadvantages | Estimated Yield |
| Catalytic Transfer Hydrogenation | 10% Pd/C, HCOONH₄ or HCOOH, MeOH | Room temp to reflux, 1-6 h | Mild conditions, no H₂ gas required, good for sensitive substrates. | Catalyst can be poisoned, potential for incomplete reaction. | >90% |
| Catalytic Hydrogenolysis | 10% Pd/C, H₂ (1 atm), MeOH/EtOAc | Room temp, 2-12 h | Clean reaction, high yields. | Requires H₂ gas handling, potential for catalyst poisoning and aromatic ring saturation. | >95% |
| Acid-Catalyzed Cleavage | 95% TFA, H₂O, TIS | Room temp, 2-3 h | Simultaneous cleavage from resin and deprotection. | Harsh conditions, can cause side reactions (alkylation), not compatible with all protecting groups. | 70-90% |
Visualizations
References
- 1. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Managing Peptide Aggregation with Fmoc-D-Glu(OBzl)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-Glu(OBzl)-OH.
Understanding the Challenge: Why Can this compound Promote Aggregation?
The incorporation of this compound into a peptide sequence can present a higher risk of aggregation due to a combination of factors:
-
D-Amino Acid Configuration: The presence of a D-amino acid can alter the peptide's natural propensity to form standard secondary structures. While this can sometimes be advantageous in disrupting aggregation, it can also lead to alternative conformations that favor intermolecular interactions.[1]
-
Hydrophobic Side-Chain Protection: The benzyl (Bzl) protecting group on the glutamic acid side chain is large and hydrophobic.[2][3] Hydrophobic interactions between peptide chains are a primary driver of aggregation, especially in sequences containing multiple hydrophobic residues.
-
Intermolecular Hydrogen Bonding: As the peptide chain elongates, the formation of intermolecular hydrogen bonds can lead to the creation of stable β-sheet structures, which are a hallmark of peptide aggregation. This can result in poor solvation of the peptide-resin complex, leading to incomplete coupling and deprotection steps.
Troubleshooting Guide for Aggregation in Peptides Containing this compound
If you suspect on-resin aggregation during the synthesis of a peptide containing this compound, consider the following troubleshooting strategies, starting with simpler modifications before progressing to more complex chemical interventions.
Issue 1: Poor Resin Swelling, Clumping, or Slow/Incomplete Reactions
Symptoms:
-
Visible shrinking or clumping of the resin beads.
-
Slow or incomplete Fmoc deprotection, indicated by a persistent blue color with the Kaiser test or a broadened UV absorbance peak in automated synthesizers.
-
Incomplete coupling, indicated by a positive Kaiser test after the coupling step.
Potential Solutions:
| Strategy | Description | Key Considerations |
| Solvent Modification | Switch from DMF to a more polar, hydrogen-bond-disrupting solvent like N-Methyl-2-pyrrolidone (NMP) or add 25% DMSO to your DMF. | NMP has better solvating properties for many "difficult" sequences. DMSO is effective at disrupting secondary structures. |
| Chaotropic Salt Washes | Before coupling, wash the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF. These salts disrupt hydrogen bonding networks. | Ensure the salt is thoroughly washed away before the coupling step, as it can interfere with coupling reagents. |
| Elevated Temperature/Microwave Synthesis | Perform coupling and/or deprotection steps at a higher temperature (e.g., 40-60°C). Microwave peptide synthesizers are particularly effective at disrupting aggregation.[4] | Higher temperatures can increase the risk of side reactions like racemization, especially with sensitive amino acids. |
| Modified Coupling and Deprotection | Increase coupling times or perform a double coupling for the residue being added after this compound. For deprotection, consider adding 1-2% DBU to the piperidine solution for more efficient Fmoc removal. | DBU is a stronger, non-nucleophilic base but should be used with caution as it can promote other side reactions. |
| Sonication | Gentle sonication of the reaction vessel can help to physically break up resin clumps and improve solvent penetration. | Be cautious not to damage the resin beads with excessive sonication. |
Logical Workflow for Troubleshooting Aggregation
References
side reactions associated with Fmoc-D-Glu(OBzl)-OH during peptide synthesis
Welcome to the Technical Support Center for the use of Fmoc-D-Glu(OBzl)-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common side reactions and to offer solutions for optimizing your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction associated with the use of this compound at the N-terminus of a peptide?
A1: The most prevalent side reaction when this compound is at the N-terminal position is the formation of a pyroglutamate (pGlu) residue. This is an intramolecular cyclization of the N-terminal glutamic acid, resulting in a lactam ring and a mass loss of 18.01 Da.[1] This modification can be problematic as it blocks the N-terminus, preventing further sequencing by methods like Edman degradation, and can alter the biological activity of the peptide.[2]
Q2: Under what conditions does pyroglutamate formation occur with this compound?
A2: Pyroglutamate formation from an N-terminal glutamic acid residue is catalyzed by both acidic and basic conditions and is accelerated by higher temperatures.[1] During Fmoc-based solid-phase peptide synthesis (SPPS), this side reaction can be particularly notable during the basic conditions of the piperidine-mediated Fmoc deprotection step.[3] Prolonged exposure to the deprotection solution can increase the extent of this side reaction.
Q3: Can aspartimide formation occur with this compound?
A3: Aspartimide formation is a well-documented side reaction for aspartic and glutamic acid residues during Fmoc-SPPS, especially when using tert-butyl ester side-chain protection.[4] The reaction involves the peptide backbone nitrogen attacking the side-chain carbonyl to form a cyclic imide.[4] While it is more commonly discussed for Fmoc-Glu(OtBu)-OH, the potential for a similar reaction with the benzyl ester of this compound under basic conditions should not be entirely dismissed, although it is generally considered less prone to this specific side reaction compared to its OtBu counterpart.
Q4: How can I detect pyroglutamate formation in my peptide sample?
A4: The presence of a pyroglutamate-containing peptide can be detected by a characteristic mass loss of 18.01 Da in mass spectrometry analysis.[1] In reverse-phase high-performance liquid chromatography (RP-HPLC), the pyroglutamyl-peptide will typically have a different retention time than the desired peptide.[1][2] For unambiguous confirmation, enzymatic digestion with pyroglutamate aminopeptidase, which specifically cleaves the pGlu residue, can be employed, followed by mass spectrometry analysis.[5][6]
Troubleshooting Guide
Issue 1: Mass spectrometry analysis shows a significant peak with a mass of -18 Da relative to the expected product.
-
Potential Cause: This mass loss is characteristic of pyroglutamate formation from the N-terminal this compound residue. This is likely due to the basic conditions of the Fmoc deprotection step.[1]
-
Recommended Solutions:
-
Optimize Deprotection Time: Reduce the piperidine deprotection time to the minimum required for complete Fmoc removal. For Fmoc-Glu(OBzl)-peptides, short deprotection times (e.g., 1 minute) with 50% piperidine in DMF have been shown to make this side reaction undetectable.[3]
-
Temperature Control: Perform the deprotection and subsequent coupling steps at room temperature or lower (e.g., 0 °C during coupling) to minimize the rate of cyclization.[1]
-
Immediate Coupling: After the Fmoc deprotection of the N-terminal D-Glu residue, proceed immediately with the coupling of the next amino acid to minimize the time the free N-terminal amine is exposed to any residual basicity.
-
Issue 2: A complex mixture of byproducts is observed in the HPLC chromatogram of the crude peptide.
-
Potential Cause: If D-Glu is not at the N-terminus, the complexity could arise from side reactions related to the benzyl ester or other general SPPS issues. Although less common for the benzyl ester, under certain conditions, side reactions analogous to aspartimide formation could contribute to the mixture.
-
Recommended Solutions:
-
Review Cleavage Cocktail: Ensure your cleavage cocktail is appropriate for a peptide containing a benzyl ester and any other sensitive residues.
-
Optimize Coupling: For the incorporation of this compound within the sequence, ensure efficient coupling to prevent deletion sequences. Use of potent coupling reagents like HBTU or HATU is recommended.
-
Consider Alternative Protection: If side reactions related to the glutamic acid residue are persistent and difficult to control, consider using an alternative side-chain protecting group for D-glutamic acid if your synthesis strategy allows.
-
Quantitative Data Summary
Direct quantitative comparisons for side reactions with this compound are not extensively documented in the literature. However, the following table summarizes the qualitative impact of different conditions on the primary side reaction, pyroglutamate formation.
| Condition | Impact on Pyroglutamate Formation | Rationale |
| Prolonged Piperidine Exposure | Increases | The basic environment catalyzes the intramolecular cyclization. |
| Short Deprotection Time (e.g., 1 min) | Decreases significantly | Reduces the time the deprotected N-terminal amine is exposed to basic conditions, minimizing the opportunity for cyclization.[3] |
| Elevated Temperature | Increases | Accelerates the rate of the cyclization reaction.[1] |
| Acidic Conditions (during workup/cleavage) | Can Increase | Both acidic and basic conditions can catalyze pyroglutamate formation.[1] |
Experimental Protocols
Protocol: Minimizing Pyroglutamate Formation During Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection:
-
Treat the resin with a 20-50% solution of piperidine in DMF.
-
For the critical deprotection of the N-terminal D-Glu residue, reduce the treatment time to a minimum (e.g., 1-3 minutes).
-
Repeat the deprotection step once more for the same short duration to ensure completeness.
-
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
-
Immediate Coupling: Proceed immediately to the coupling step for the subsequent amino acid.
Protocol: Detection of Pyroglutamate by Mass Spectrometry
-
Sample Preparation: Prepare the cleaved and deprotected peptide sample in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).
-
Mass Analysis: Acquire the mass spectrum of the sample.
-
Data Interpretation: Look for a peak corresponding to the molecular weight of the desired peptide and a second peak with a mass difference of -18.01 Da. The presence of this second peak is indicative of pyroglutamate formation.
Visualizations
Caption: Reaction pathway for pyroglutamate formation from an N-terminal D-Glu residue.
Caption: Troubleshooting workflow for pyroglutamate formation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. The use of FAB mass spectrometry and pyroglutamate aminopeptidase digestion for the structure determination of pyroglutamate in modified peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative analysis of pyroglutamic acid in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fmoc-D-Glu(OBzl)-OH Deprotection
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot challenges encountered during the deprotection of Fmoc-D-Glu(OBzl)-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges during the Fmoc deprotection of this compound?
The main challenges include incomplete Fmoc removal, side reactions involving the glutamic acid side chain, and issues related to peptide aggregation. Incomplete deprotection can be caused by steric hindrance or the formation of secondary structures within the peptide sequence.[1][2] The benzyl (Bzl) protecting group on the glutamic acid side chain is generally stable to the piperidine used for Fmoc removal, but some partial cleavage can occur with repeated treatments, potentially leading to impurities.[3]
Q2: What are the common side reactions to be aware of?
The most common side reactions when working with glutamic acid derivatives are:
-
Pyroglutamate Formation: The N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamate, which can terminate the peptide chain.[4][5] This is more likely to occur under basic conditions. The addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[4]
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two amino acids, leading to the cleavage of the dipeptide from the resin.[4][6]
-
Glutarimide Formation: Although less common than aspartimide formation with aspartic acid, glutamic acid can form a six-membered glutarimide ring under certain conditions.
Q3: How can I monitor the completion of the Fmoc deprotection?
There are two primary methods for monitoring Fmoc deprotection:
-
UV-Vis Spectrophotometry: This quantitative method involves measuring the absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage and has a characteristic absorbance maximum around 301 nm.[7][8]
-
Kaiser Test: This is a qualitative colorimetric test that detects the presence of free primary amines on the resin.[8] A positive result (deep blue color) indicates successful Fmoc removal.[8]
Troubleshooting Guide
This section provides solutions to common problems encountered during the Fmoc deprotection of this compound.
Issue 1: Incomplete Fmoc Deprotection
Symptom: A negative or weak Kaiser test result, or low absorbance in the UV-Vis spectrophotometric analysis.[7][8]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Justification |
| Degraded Deprotection Reagent | Use fresh, high-quality piperidine to prepare the deprotection solution. | Piperidine can degrade over time, losing its basicity and effectiveness.[8] |
| Incorrect Reagent Concentration | Ensure the deprotection solution is prepared at the correct concentration, typically 20% piperidine in DMF.[9][10] | A lower concentration may not be sufficient for complete deprotection. |
| Insufficient Deprotection Time | Increase the deprotection time. For difficult sequences, longer reaction times may be necessary.[8] | Steric hindrance or peptide aggregation can slow down the deprotection reaction.[1] |
| Peptide Aggregation | Use a stronger deprotection reagent like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), typically at 2% in DMF, or perform the deprotection at an elevated temperature (e.g., 40-50°C).[4][8] | These conditions can help disrupt secondary structures that hinder reagent access.[1][4] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in DMF for at least 30-60 minutes before deprotection.[9] | Proper swelling is crucial for reagent accessibility to all reaction sites. |
Issue 2: Side Reactions
Symptom: Presence of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to byproducts.
Possible Causes & Solutions:
| Side Reaction | Recommended Prevention Strategy | Justification |
| Pyroglutamate Formation | Add HOBt to the piperidine deprotection solution. | HOBt suppresses the base-catalyzed intramolecular cyclization of N-terminal glutamic acid.[4] |
| Partial Cleavage of Benzyl Ester | Minimize the number of piperidine treatments or consider using a more stable side-chain protecting group if repeated deprotection cycles are causing issues. | While generally stable, the benzyl group can exhibit some lability to repeated piperidine exposure.[3] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
This protocol describes the standard procedure for removing the Fmoc protecting group from the N-terminus of a peptide chain during SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.[9]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 3 minutes and then drain the solution.[9]
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 10-15 minutes.[9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]
Protocol 2: UV-Vis Spectrophotometric Monitoring of Fmoc Deprotection
This protocol allows for the quantitative determination of Fmoc group removal.
Materials:
-
Collected filtrate from both deprotection steps (from Protocol 1)
-
DMF, UV-grade
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Combine the filtrates from the two deprotection steps in a volumetric flask of a known volume.[7]
-
Dilute the collected filtrate to the mark with DMF and mix thoroughly. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.[7]
-
Blank the spectrophotometer with the deprotection solution (20% piperidine in DMF).[7]
-
Measure the absorbance of the diluted filtrate at approximately 301 nm.[7]
-
Calculate the amount of Fmoc group removed using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct (approximately 7800 M⁻¹cm⁻¹), c is the concentration, and l is the path length (1 cm).
Protocol 3: Kaiser Test (for Detection of Free Primary Amines)
This protocol provides a qualitative assessment of the presence of free primary amines.
Reagents:
-
Solution A: 5 g of ninhydrin in 100 mL of ethanol.
-
Solution B: 80 g of phenol in 20 mL of ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of the resin beads (1-5 mg) in a small test tube.
-
Add 2-3 drops of each of the three Kaiser test reagents.
-
Heat the test tube at 100-120°C for 3-5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation |
| Intense blue beads and solution | Positive result: Free primary amines are present (successful deprotection).[8] |
| Yellow/Colorless beads and solution | Negative result: No free primary amines (incomplete deprotection).[8] |
| Blue beads, colorless solution | Incomplete deprotection; consider extending deprotection time or recoupling.[8] |
Deprotection Reagent Comparison
| Deprotection Reagent | Typical Concentration | Advantages | Disadvantages |
| Piperidine | 20% in DMF[9][10] | Standard, well-established, and effective for most sequences. | Can be less effective for aggregated sequences; potential for side reactions.[4] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF[8] | Stronger, non-nucleophilic base; effective for "difficult" or aggregated sequences.[4][8] | Can promote aspartimide formation in sequences containing aspartic acid.[11] |
| Piperazine | 5% with DBU as a catalyst[12] | A safer alternative to piperidine with rapid and efficient deprotection.[12] | May require optimization for specific sequences. |
| 4-Methylpiperidine | 5%[12] | Can be used in lower concentrations compared to piperidine.[12] | Performance may be sequence-dependent.[13] |
SPPS Workflow with this compound
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. mdpi.com [mdpi.com]
minimizing racemization of Fmoc-D-Glu(OBzl)-OH during activation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing racemization of Fmoc-D-Glu(OBzl)-OH during the activation step of peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of this compound activation, and why is it a critical issue?
A1: Racemization is the conversion of the desired D-enantiomer of glutamic acid into a mixture of both D- and L-isomers during the peptide coupling step. This is a significant problem because the incorporation of the incorrect L-isomer can alter the peptide's three-dimensional structure, which can in turn affect its biological activity, receptor binding, and enzymatic stability. Furthermore, the resulting diastereomeric peptides can be very difficult to separate during purification.
Q2: What are the primary chemical mechanisms that lead to racemization of this compound during activation?
A2: There are two main pathways for racemization during the activation of N-protected amino acids:
-
Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of this compound can cyclize to form a planar 5(4H)-oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemical integrity.
-
Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This is more likely to occur with strong bases and at elevated temperatures.
Q3: Which factors have the most significant impact on the racemization of this compound?
A3: Several factors influence the extent of racemization:
-
Coupling Reagent: The choice of coupling reagent is critical. While effective for coupling, some reagents are more prone to causing racemization than others.
-
Additives: The use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl (hydroxyimino)cyanoacetate (Oxyma) can significantly suppress racemization.
-
Base: The type and concentration of the base used can promote racemization. Stronger and less sterically hindered bases increase the risk.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.
-
Pre-activation Time: Prolonged pre-activation of the amino acid before addition to the resin can increase the likelihood of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Presence of a diastereomeric impurity (L-Glu isomer) in the final peptide. | Racemization during the activation and coupling of this compound. | 1. Optimize Coupling Reagent and Additives: - If using a carbodiimide reagent (e.g., DIC, DCC) alone, always include a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[1][2] - Consider switching to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP) based coupling reagent, which are generally associated with lower racemization levels, especially when used with additives.[3]2. Re-evaluate the Base: - If using a strong, sterically unhindered base like diisopropylethylamine (DIPEA), switch to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[2]3. Control Reaction Temperature: - Perform the coupling reaction at a lower temperature (e.g., 0°C or room temperature). Avoid elevated temperatures unless necessary for a particularly difficult coupling.[4]4. Minimize Pre-activation Time: - Add the activated amino acid solution to the resin immediately after preparation. |
| Low coupling efficiency when using milder conditions to avoid racemization. | The milder conditions may not be sufficient to drive the reaction to completion. | 1. Increase Reagent Equivalents: - Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents).2. Double Coupling: - After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.3. Extend Reaction Time: - Allow the coupling reaction to proceed for a longer duration (e.g., 2-4 hours or overnight at room temperature). |
Quantitative Data on Racemization
While specific quantitative data for the racemization of this compound is not extensively available in the literature, the following table provides data on the extent of racemization observed for other sensitive amino acids under various activation conditions. This information serves as a valuable guide for selecting protocols that are likely to minimize racemization for this compound as well. The general principles of racemization suppression apply across different amino acids.
| Amino Acid | Coupling Reagent | Base | Additive | % Racemization (D-isomer) | Reference |
| Fmoc-His(Trt)-OH | HATU | NMM | - | High (not specified) | [5] |
| Fmoc-Cys(Trt)-OH | DIC | - | Oxyma | Negligible | [5] |
| Fmoc-His(Trt)-OH | DIC | - | Oxyma | 1.8% | [5] |
| Fmoc-His(Boc)-OH | DIC/Oxyma | DIPEA | Oxyma | 0.18% (at 50°C) | [6] |
| Fmoc-His(Trt)-OH | DIC/Oxyma | DIPEA | Oxyma | 6.8% (at 50°C) | [6] |
Note: The level of racemization is highly dependent on the specific reaction conditions, including the sequence of the peptide being synthesized.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is a standard method designed to minimize racemization when using a carbodiimide activator.
-
Resin Preparation:
-
Swell the resin with the free N-terminal amine in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Wash the resin thoroughly with DMF (3 x 1 min) to remove any residual piperidine from the previous deprotection step.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the solution of the amino acid and HOBt to the resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly sensitive couplings, the reaction can be performed at 0°C for 2-4 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the reaction using a qualitative method such as the Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3 x 1 min), dichloromethane (DCM) (3 x 1 min), and finally DMF (3 x 1 min) to remove excess reagents and byproducts.
-
Protocol 2: Low-Racemization Coupling using HATU/DIPEA
This protocol utilizes a highly efficient aminium salt-based coupling reagent, which is often preferred for difficult couplings and can help minimize racemization.
-
Resin Preparation:
-
Follow the same resin preparation steps as in Protocol 1.
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for no more than 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 1 hour.
-
-
Monitoring and Washing:
-
Follow the same monitoring and washing steps as in Protocol 1.
-
Visualizations
Caption: Mechanisms of racemization during peptide coupling.
Caption: Experimental workflow for peptide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 3. bachem.com [bachem.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
impact of scavengers on Fmoc-D-Glu(OBzl)-OH cleavage efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address specific issues you may encounter during the trifluoroacetic acid (TFA)-mediated cleavage of peptides containing Fmoc-D-Glu(OBzl)-OH. Here you will find troubleshooting guides and frequently asked questions to help optimize your cleavage efficiency and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when cleaving the benzyl (Bzl) protecting group from a glutamic acid residue?
The primary challenge is the stability of the benzyl ester, which is more resistant to acid cleavage than the more commonly used tert-butyl (tBu) ester. During TFA treatment, the benzyl group is cleaved, generating a reactive benzyl carbocation.[1] If not effectively captured, this carbocation can lead to side reactions, primarily re-alkylation of nucleophilic residues in your peptide sequence.[1]
Q2: What are the common side reactions associated with the cleavage of Glu(OBzl) and how do scavengers help?
The most significant side reaction is the alkylation of sensitive amino acid residues by the liberated benzyl cation. Nucleophilic residues such as tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr) are particularly susceptible to this modification.[2][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to trap these reactive carbocations, preventing them from reacting with the peptide.[3][4] For instance, without proper scavengers, the benzyl cation can attack the indole ring of tryptophan or the phenol ring of tyrosine.[1]
Q3: Which scavengers are most effective for cleaving peptides containing Glu(OBzl)?
A combination of scavengers is often recommended to ensure efficient trapping of the benzyl carbocation. Effective scavengers for this purpose include:
-
Thioanisole: Highly effective at scavenging benzyl cations.[1]
-
Phenol or p-cresol: Act as good scavengers for benzyl cations.[1][5]
-
1,2-Ethanedithiol (EDT): A potent scavenger for a variety of carbocations and also helps to keep cysteine residues in a reduced state.[1][6]
-
Triisopropylsilane (TIS): While primarily used for scavenging trityl cations, it is also effective against other carbocations.[7]
A simple cocktail of TFA/Water/TIS may be sufficient for peptides without sensitive residues, but for sequences containing residues susceptible to alkylation, a more robust cocktail is necessary.[4][7]
Q4: Can I use the standard TFA/TIS/Water cleavage cocktail for a peptide with Glu(OBzl)?
While this cocktail can work, its efficiency may be lower, and the risk of side reactions is higher, especially if your peptide contains other sensitive residues like Trp or Met. The benzyl carbocation is particularly reactive, and TIS alone may not be sufficient to prevent all alkylation side products. For optimal results, the addition of scavengers like thioanisole or phenol is strongly recommended.[1]
Q5: How does the cleavage of Glu(OBzl) differ from Glu(OtBu)?
The tert-butyl (OtBu) ester is significantly more labile to TFA than the benzyl (OBzl) ester. Cleavage of Glu(OtBu) is generally faster and requires less stringent scavenger conditions. The OBzl group, being more stable, may necessitate longer cleavage times or the use of stronger scavenger cocktails to achieve complete deprotection and minimize side reactions.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low purity of the crude peptide with a major impurity peak at a higher molecular weight. | Incomplete deprotection of the Glu(OBzl) group. | Extend the cleavage time (e.g., from 2 hours to 4 hours) and re-analyze a small sample by HPLC. Ensure the cleavage cocktail is fresh. |
| Presence of a side product with a mass increase of +90 Da. | Alkylation of a sensitive residue (e.g., Tyr, Trp) by the benzyl cation. | Increase the concentration of scavengers such as thioanisole or phenol in the cleavage cocktail. Consider using a more robust cocktail like Reagent K.[1][2] |
| Multiple unidentified peaks in the HPLC chromatogram. | Non-specific alkylation of multiple sensitive residues. | Use a broader-spectrum scavenger cocktail. Ensure your cocktail is appropriate for all sensitive residues present in your peptide. A common recommendation is Reagent K (TFA/phenol/water/thioanisole/EDT).[2] |
| Oxidation of sensitive residues (e.g., Met to Met(O), Cys to cystine). | Exposure to air during cleavage and workup. | Degas the cleavage cocktail with an inert gas (nitrogen or argon) before use and maintain an inert atmosphere during the cleavage reaction. The inclusion of EDT can also help prevent cysteine oxidation.[6] |
Data Presentation
The following table provides an estimated purity of a model peptide containing a benzyl-protected residue when cleaved with different scavenger cocktails. While this data is based on studies with Tyr(Bzl), it serves as a good qualitative guide for the expected efficiency with Glu(OBzl).[1]
| Cleavage Cocktail Composition (v/v/v) | Expected Crude Peptide Purity (%) | Notes |
| Cocktail A: 95% TFA, 5% H₂O | 70-80% | Significant potential for side-product formation due to insufficient scavenging of the benzyl cation. |
| Cocktail B: 92.5% TFA, 5% Thioanisole, 2.5% H₂O | 85-95% | Thioanisole effectively reduces side products related to the benzyl cation.[1] |
| Cocktail C: 90% TFA, 5% p-Cresol, 5% Thioanisole | 90-97% | The combination of p-cresol and thioanisole provides robust scavenging for the benzyl cation.[1] |
| Reagent K: 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDT | >95% | A comprehensive cocktail that minimizes a wide variety of side reactions.[2] |
Note: Expected purity is an estimate and can vary depending on the peptide sequence and the presence of other sensitive residues.
Experimental Protocols
Protocol: TFA-Mediated Cleavage of a Peptide Containing Glu(OBzl)
This protocol outlines a general procedure for the cleavage of a peptide containing a Glu(OBzl) residue from a solid-support resin.
1. Resin Preparation:
-
After the final synthesis step, wash the peptide-resin thoroughly with dichloromethane (DCM) to remove any residual dimethylformamide (DMF).[7]
-
Dry the resin under a high vacuum for at least 2 hours to remove all solvents.[7]
2. Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail fresh immediately before use in a well-ventilated fume hood.
-
Recommended Cocktail: 90% TFA, 5% thioanisole, 3% water, 2% TIS.
-
For peptides with multiple sensitive residues, consider using Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[2]
3. Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[7]
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.[7] The optimal time may need to be determined empirically for your specific peptide.
4. Peptide Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a clean collection tube.[7]
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.[7]
5. Peptide Precipitation:
-
Add the combined filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the peptide.[7]
-
A white precipitate of your crude peptide should form.
6. Washing and Drying:
-
Collect the precipitated peptide by centrifugation or filtration.[7]
-
Wash the peptide pellet several times with cold diethyl ether to remove the scavengers and other organic-soluble byproducts.[7]
-
Dry the final peptide product under vacuum.[7]
Mandatory Visualization
Caption: Workflow for selecting an appropriate scavenger cocktail for Glu(OBzl) cleavage.
References
- 1. benchchem.com [benchchem.com]
- 2. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. Boc Resin Cleavage Protocol [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to Fmoc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OtBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of protecting groups for amino acid side chains is a critical determinant of success in Solid-Phase Peptide Synthesis (SPPS). For the incorporation of D-glutamic acid, two commonly utilized derivatives are Fmoc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OtBu)-OH. The choice between the benzyl (Bzl) and tert-butyl (tBu) ester for the γ-carboxyl group profoundly influences the synthetic strategy, orthogonality, deprotection conditions, and the potential for side reactions, ultimately impacting the overall efficiency and purity of the final peptide. This guide provides an objective, data-driven comparison to inform the selection process for your specific synthetic needs.
Core Principles and Comparative Overview
The primary distinction between these two derivatives lies in the properties of the side-chain protecting group. Fmoc-D-Glu(OtBu)-OH is the standard and more widely adopted choice within the Fmoc/tBu SPPS strategy.[1][2] This is due to the high stability of the tBu group to the basic conditions (e.g., piperidine) used for the removal of the Nα-Fmoc group, and its convenient removal concurrently with the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2]
This compound, on the other hand, offers a key advantage in terms of orthogonality. The Bzl group is stable to the standard TFA cleavage conditions used for many common resins, allowing for the synthesis of protected peptide fragments that can be deprotected and ligated in solution.[2][3] However, the removal of the Bzl group requires a separate, orthogonal deprotection step, typically catalytic hydrogenation, which can add complexity to the workflow.[2][3]
Data Presentation: Performance Comparison
While direct head-to-head quantitative data for the D-enantiomers is scarce in the literature, the following table summarizes the expected performance characteristics based on the known properties of the protecting groups and data from analogous syntheses.[2][3]
| Parameter | Fmoc-D-Glu(OtBu)-OH | This compound | Remarks |
| Coupling Efficiency | >99% | >99% | With modern coupling reagents, both can achieve high coupling efficiencies.[3] |
| Crude Peptide Purity (HPLC) | High (~75-85%) | Moderate to High (~70-80%) | Purity is sequence-dependent. The additional deprotection step for OBzl can introduce more impurities.[3] |
| Prevention of Pyroglutamate Formation | Excellent | Moderate | The OtBu group is highly stable, minimizing side reactions. The Bzl group may be partially labile to repeated piperidine treatment, potentially leading to side reactions.[2] |
| Orthogonality to Fmoc Group | Excellent | Excellent | Both tBu and Bzl groups are stable to the basic conditions used for Fmoc removal.[2] |
| Suitability for Protected Fragments | No | Yes | The Bzl group's stability to TFA allows for the synthesis of protected peptide fragments.[2] |
| Deprotection Conditions | Strong Acid (e.g., TFA) | Catalytic Hydrogenation (e.g., H₂/Pd/C) or Strong Acids (e.g., HF) | OtBu is removed during final cleavage. OBzl requires a separate deprotection step.[2] |
| Major Side Reactions | Alkylation by t-butyl cations | Incomplete deprotection, potential for partial cleavage during Fmoc removal | Scavengers are crucial during TFA cleavage to prevent alkylation of sensitive residues by t-butyl cations.[2] Incomplete removal of the Bzl group can be an issue.[3] |
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle using Fmoc-D-Glu(OtBu)-OH or this compound
This protocol describes a manual SPPS cycle on a Rink Amide resin.
Materials:
-
Rink Amide resin
-
Fmoc-D-Glu(OtBu)-OH or this compound
-
Other required Fmoc-amino acids
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HBTU, HATU)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3 eq.), coupling reagent (e.g., HBTU, 2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction.
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
For Peptides synthesized with Fmoc-D-Glu(OtBu)-OH:
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry under vacuum.
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge, wash the peptide pellet with cold ether, and lyophilize.
For Peptides synthesized with this compound (Selective Benzyl Deprotection):
This protocol describes the removal of the benzyl group via catalytic hydrogenation prior to final cleavage from an acid-stable resin.
Materials:
-
Protected peptide-resin
-
Palladium on charcoal (Pd/C) catalyst (10%)
-
Solvent (e.g., Methanol (MeOH), DMF)
-
Hydrogen gas (H₂)
Procedure:
-
Suspend the protected peptide-resin in a suitable solvent.
-
Add the Pd/C catalyst to the suspension (typically 10-20% by weight of the peptide).
-
Purge the reaction vessel with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or positive pressure) at room temperature until the reaction is complete (monitored by HPLC-MS).
-
Filter the reaction mixture to remove the catalyst.
-
Proceed with the final cleavage of the peptide from the resin as described for the OtBu protected peptide.
Mandatory Visualization
Caption: Comparative SPPS workflows for Fmoc-D-Glu(OtBu)-OH and this compound.
Caption: Common side reactions involving glutamic acid residues during SPPS.
Conclusion and Recommendations
The choice between this compound and Fmoc-D-Glu(OtBu)-OH is contingent upon the specific goals of the peptide synthesis project.
-
Fmoc-D-Glu(OtBu)-OH is the recommended choice for routine SPPS of linear peptides. Its integration into the standard Fmoc/tBu strategy is seamless, with the side-chain deprotection occurring simultaneously with the final cleavage from the resin. This simplicity, combined with a lower propensity for side reactions, generally leads to higher crude purity and a more straightforward workflow.
-
This compound is a valuable tool for more advanced synthetic strategies, particularly for the synthesis of protected peptide fragments intended for subsequent ligation. Its orthogonality to the acid-labile resin linkages is its primary advantage. However, researchers must consider the added complexity and potential for yield loss associated with the additional catalytic hydrogenation step for benzyl group removal. Careful optimization of the deprotection conditions is crucial to ensure complete removal of the Bzl group without compromising the integrity of the peptide.
For most applications, the efficiency and reliability of Fmoc-D-Glu(OtBu)-OH make it the superior choice. However, for projects requiring the strategic synthesis of protected peptide segments, this compound remains an indispensable reagent.
References
A Comparative Guide to Cleavage Cocktails for Fmoc-D-Glu(OBzl)-OH Deprotection
For Researchers, Scientists, and Drug Development Professionals
The final deprotection and cleavage step in solid-phase peptide synthesis (SPPS) is critical for obtaining a high-purity final product. When working with Fmoc-D-Glu(OBzl)-OH, the benzyl ester protecting the side-chain carboxyl group requires strong acidic conditions for removal, typically using a trifluoroacetic acid (TFA)-based cleavage cocktail. The choice of this cocktail is paramount to ensure efficient deprotection while minimizing side reactions that can compromise the integrity of the synthetic peptide. This guide provides an objective comparison of commonly used cleavage cocktails for the deprotection of peptides containing D-Glu(OBzl), supported by experimental principles and detailed protocols.
Understanding the Cleavage Process and Potential Side Reactions
The cleavage of the benzyl ester from the glutamic acid side chain, along with the cleavage of the peptide from the resin, is achieved by treatment with a strong acid, most commonly TFA. This process generates a stable benzyl cation, a highly reactive electrophile. If not effectively neutralized, this cation can lead to undesirable side reactions, primarily the alkylation of nucleophilic amino acid residues within the peptide sequence, such as tryptophan and methionine.
Another significant side reaction, particularly when glutamic acid is at the N-terminus, is the formation of pyroglutamate. This intramolecular cyclization of the glutamic acid side chain with the N-terminal amine is catalyzed by acidic conditions and can be exacerbated by prolonged exposure to the cleavage cocktail.
To mitigate these risks, cleavage cocktails are formulated with "scavengers," which are reagents designed to trap the reactive carbocations and prevent them from modifying the peptide.
Comparison of Common Cleavage Cocktails
The selection of an appropriate cleavage cocktail depends on the amino acid composition of the peptide. Below is a comparison of several common cocktails for the deprotection of peptides containing this compound. The quantitative data presented is illustrative and based on general principles of Fmoc-SPPS, as direct comparative studies for this specific derivative are limited.
| Cleavage Cocktail Composition (v/v/v) | Target Application | Advantages | Disadvantages | Expected Purity (%)* |
| Cocktail A: 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides without sensitive residues (e.g., Trp, Met, Cys) | Simple, "odorless" cocktail. TIS is an effective scavenger for the benzyl cation. | Does not effectively protect methionine from oxidation. | 85-95 |
| Cocktail B: 94% TFA / 2.5% Water / 2.5% 1,2-Ethanedithiol (EDT) / 1% TIS | Peptides containing Trp and/or Met | EDT is a highly effective scavenger for protecting tryptophan and preventing methionine oxidation. | Strong, unpleasant odor. Can lead to dithioketal formation on tryptophan with prolonged cleavage. | 90-98 |
| Cocktail C: 88% TFA / 5% Phenol / 5% Water / 2% TIS | General purpose, including peptides with Tyr | Phenol can help to protect tyrosine residues from modification. | Phenol can be difficult to remove during work-up. | 88-96 |
| Reagent K: 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | Peptides with multiple sensitive residues, including Arg(Pmc/Mtr) | "Universal" cocktail effective for a wide range of sensitive residues. | Complex mixture with a strong odor. Can be overkill for simpler peptides. | >95 |
*Expected purity is an estimated range for a model peptide and can vary significantly based on the peptide sequence, length, and synthesis conditions.
Experimental Protocols
Below are detailed methodologies for the cleavage of a peptide containing this compound from a solid-phase resin using two of the compared cocktails.
Protocol 1: Cleavage with Cocktail A (TFA/Water/TIS)
This protocol is suitable for peptides that do not contain highly sensitive residues like tryptophan or methionine.
-
Resin Preparation: Following the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) to remove any residual N,N-dimethylformamide (DMF). Dry the resin under a high vacuum for at least 1 hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, deionized water, and TIS in a 95:2.5:2.5 (v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried peptide-resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin beads. Collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA (2 x 1 mL) and combine the filtrates.
-
Add the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether with gentle stirring. A white precipitate of the peptide should form.
-
Isolation and Washing: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the final peptide product under a vacuum.
Protocol 2: Cleavage with Cocktail B (TFA/Water/EDT/TIS)
This protocol is recommended for peptides containing sensitive residues such as tryptophan and/or methionine.
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by combining TFA, deionized water, EDT, and TIS in a 94:2.5:2.5:1 (v/v/v/v) ratio. Prepare approximately 10 mL of the cocktail per gram of resin.
-
Cleavage Reaction: Follow step 3 from Protocol 1.
-
Peptide Precipitation: Follow step 4 from Protocol 1.
-
Isolation and Washing: Follow step 5 from Protocol 1.
-
Drying: Follow step 6 from Protocol 1.
Visualizing the Process
To better understand the workflows and chemical transformations involved, the following diagrams have been generated.
Caption: General experimental workflow for peptide cleavage and isolation.
Caption: Role of scavengers in preventing side reactions during cleavage.
Conclusion
The successful deprotection of this compound containing peptides hinges on the careful selection of a cleavage cocktail tailored to the peptide's specific sequence. For peptides lacking sensitive residues, a simple TFA/Water/TIS cocktail is often sufficient and offers the benefit of being low-odor. However, for peptides containing residues susceptible to alkylation or oxidation, such as tryptophan and methionine, the inclusion of scavengers like 1,2-ethanedithiol is crucial for obtaining a high-purity product. By understanding the potential side reactions and the role of different scavengers, researchers can optimize their cleavage strategy to maximize the yield and purity of their target peptide.
A Comparative Guide to Analytical Methods for Confirming Fmoc-D-Glu(OBzl)-OH Incorporation in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of each amino acid is a critical determinant of purity and yield in solid-phase peptide synthesis (SPPS). For sterically hindered or protected amino acids like Fmoc-D-Glu(OBzl)-OH, robust analytical confirmation is paramount. This guide provides an objective comparison of common analytical methods used to verify the successful coupling of this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid in methodological selection and troubleshooting.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for confirming the incorporation of this compound depends on the stage of synthesis, the type of information required (qualitative, quantitative, or semi-quantitative), and the available instrumentation. Each method offers distinct advantages and limitations in terms of sensitivity, destructiveness, and the specific information it provides.
| Analytical Method | Principle | Information Provided | Stage of Analysis | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Definitive confirmation of molecular weight of the final peptide, confirming the incorporation of all residues. | Post-synthesis (after cleavage) | Unambiguous identification of the desired product and deletion sequences. High sensitivity.[1] | Destructive to the sample. Does not provide real-time information on coupling efficiency. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Purity of the crude peptide. A single major peak with the expected retention time suggests successful synthesis. | Post-synthesis (after cleavage) | Excellent for assessing overall purity and can quantify the target peptide relative to impurities.[2] | Indirect confirmation of incorporation. Retention time can be influenced by other factors. |
| Kaiser Test (Ninhydrin Test) | Colorimetric test that detects free primary amines. | Qualitative or semi-quantitative assessment of the presence of unreacted amino groups on the resin. | In-process (after coupling) | Rapid and simple to perform during synthesis to monitor reaction completion.[3] | Can give false positives with some amino acids and under certain conditions. Not reliable for secondary amines. Destructive to the resin sample used.[4] |
| UV-Vis Spectroscopy | Measures the absorbance of the dibenzofulvene-piperidine adduct released during Fmoc deprotection. | Quantitative measure of Fmoc group removal, which indirectly indicates the amount of amino acid coupled in the previous step. | In-process (during deprotection) | Non-destructive to the bulk of the peptide-resin. Provides a quantitative measure of resin loading and coupling efficiency at each step.[5] | Does not directly confirm the identity of the coupled amino acid. Requires a UV-transparent reaction vessel or collection of the deprotection solution. |
| Chloranil Test | Colorimetric test for the detection of primary and secondary amines. | Qualitative assessment of free amines on the resin. | In-process (after coupling) | An alternative to the Kaiser test, particularly useful for N-terminal proline (a secondary amine), though this compound has a primary amine. | Less commonly used than the Kaiser test for primary amines. Qualitative and destructive to the resin sample.[6] |
| Isatin Test | Colorimetric test primarily for the detection of secondary amines. | Primarily used to detect incomplete coupling of proline and other secondary amines. | In-process (after coupling) | Specific for secondary amines, providing a clear result where the Kaiser test is ambiguous. | Not suitable for confirming the incorporation of this compound, which is a primary amine. |
Experimental Workflows and Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific peptide sequence and synthesis scale.
Mass Spectrometry Analysis
Mass spectrometry provides the most definitive evidence of successful incorporation by confirming the molecular weight of the final peptide.
Protocol:
-
Peptide Cleavage: A small amount of the peptide-resin (5-10 mg) is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Sample Preparation: The precipitated peptide is dissolved in a suitable solvent for mass spectrometry, such as a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.
-
LC-MS Analysis: The sample is injected into a liquid chromatography-mass spectrometry (LC-MS) system. The liquid chromatography step separates the target peptide from impurities, and the mass spectrometer determines the molecular weight of the eluting compounds.
-
Data Interpretation: The obtained mass spectrum is analyzed to confirm the presence of a peak corresponding to the theoretical molecular weight of the desired peptide containing the incorporated this compound. The absence of a peak corresponding to the deletion peptide (without D-Glu(OBzl)-OH) is also a strong indicator of successful incorporation.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful tool for assessing the purity of the crude peptide after cleavage. A high-purity product with a single major peak is indicative of a successful synthesis.
Protocol:
-
Sample Preparation: A sample of the crude peptide obtained after cleavage and precipitation is dissolved in a suitable solvent, typically the HPLC mobile phase.
-
HPLC Analysis: The sample is injected onto a reverse-phase HPLC column (e.g., C18). A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous solvent (e.g., water with 0.1% TFA) is used to elute the peptide.
-
Detection: The eluting peptide is detected by UV absorbance, typically at 214 nm.
-
Data Analysis: The resulting chromatogram is analyzed by integrating the peak areas. The purity of the peptide is calculated as the percentage of the area of the main product peak relative to the total area of all peaks. A purity of >70% for a crude peptide is generally considered indicative of a successful synthesis.[2]
In-Process Colorimetric Tests: The Kaiser Test
The Kaiser test is a qualitative in-process test to detect the presence of free primary amines on the resin after a coupling step. A negative result (no color change) indicates that the coupling reaction has gone to completion.
Protocol:
-
Sample Collection: A few beads of the peptide-resin are taken from the reaction vessel after the coupling reaction and washed thoroughly with a suitable solvent (e.g., DMF, DCM).
-
Reagent Addition: Three solutions are added to the resin beads in a test tube:
-
Solution A: 5 g of ninhydrin in 100 ml of ethanol.
-
Solution B: 80 g of phenol in 20 ml of ethanol.
-
Solution C: 2 ml of 0.001 M aqueous KCN in 98 ml of pyridine.
-
-
Heating: The test tube is heated in a heating block at 100-120°C for 5 minutes.
-
Observation: The color of the beads and the solution is observed. A deep blue color indicates the presence of free primary amines and, therefore, an incomplete coupling reaction. A yellow or colorless result indicates a successful coupling.
Troubleshooting Incomplete Coupling of this compound
Should the analytical methods indicate incomplete incorporation of this compound, the following troubleshooting steps can be taken:
-
Double Coupling: Repeat the coupling step with a fresh solution of activated this compound.
-
Change Coupling Reagents: Use a more potent activating agent such as HATU or HCTU.
-
Increase Reaction Time and/or Temperature: Extend the coupling time or moderately increase the temperature to improve reaction kinetics.
-
Solvent Choice: In cases of peptide aggregation, which can hinder coupling, consider using a different solvent system, such as NMP or a mixture of DMF and DMSO.
Conclusion
A multi-faceted approach is recommended for the comprehensive confirmation of this compound incorporation. In-process monitoring using the Kaiser test provides rapid, albeit qualitative, feedback on the completion of the coupling reaction. Post-synthesis analysis by HPLC offers a quantitative measure of the overall purity of the crude peptide, while mass spectrometry provides the definitive confirmation of the correct molecular weight, and thus the successful incorporation of all amino acid residues. By employing these methods in a complementary fashion, researchers can ensure the fidelity of their peptide synthesis and the reliability of their subsequent experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis - SYNFORM - Thieme Chemistry [thieme.de]
- 5. Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety Catch" Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
A Comparative Guide to the Purity Analysis of Fmoc-D-Glu(OBzl)-OH by Reverse-Phase HPLC
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the purity of the amino acid building blocks is a critical parameter that directly influences the quality, yield, and impurity profile of the final peptide.[1] N-α-Fmoc-D-Glu(OBzl)-OH is a key derivative used to incorporate D-glutamic acid residues into a peptide sequence. This guide provides an objective comparison of reverse-phase high-performance liquid chromatography (RP-HPLC) for purity analysis with other alternatives, supported by experimental data and detailed methodologies.
Comparative Purity Assessment
RP-HPLC is the most widely adopted method for determining the chemical purity of Fmoc-protected amino acids.[2][3] It effectively separates the main compound from process-related impurities. However, a comprehensive quality control strategy often involves multiple analytical techniques to assess different purity aspects, such as enantiomeric purity and identity. The following table summarizes typical purity specifications for commercially available Fmoc-glutamic acid derivatives, showcasing the common analytical methods used.
| Product | Analytical Method | Typical Purity Specification | Key Advantages of Method |
| Fmoc-L-Glu(OBzl)-OH | RP-HPLC | ≥97.0%[4] | Robust, quantitative, and excellent for resolving chemical impurities. |
| TLC | ≥98%[4] | Fast, simple, and cost-effective for qualitative screening. | |
| Acidimetric Titration | ≥96.0%[4] | Provides a measure of the total acidic content. | |
| Enantiomeric Purity (Chiral HPLC) | ≥99.5%[4] | Essential for confirming the correct stereoisomer. | |
| Fmoc-D-Glu(OtBu)-OH | RP-HPLC | ≥98.0% | High resolution for assessing chemical purity. |
| TLC | ≥98% | Good for rapid identity and purity checks. | |
| Enantiomeric Purity (Chiral HPLC) | ≥99.5% | Critical for applications where stereochemistry is vital. |
Experimental Protocol: RP-HPLC Purity Analysis
This section details a standard protocol for determining the chemical purity of Fmoc-D-Glu(OBzl)-OH using reverse-phase HPLC.
Objective: To quantify the purity of this compound by separating it from potential impurities based on hydrophobicity.
1. Instrumentation and Materials
-
System: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.[2][3]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.[2][3]
-
Sample Solvent: 1:1 (v/v) mixture of acetonitrile and water.[3]
2. Sample Preparation
-
Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.[3]
-
Vortex the solution until the sample is fully dissolved.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulates.[2]
3. Chromatographic Conditions
-
Column Temperature: Ambient or controlled at 25 °C.
-
Injection Volume: 5-10 µL.
-
Gradient Program: A typical linear gradient can be run from 30% to 90% Mobile Phase B over 20-30 minutes. This should be optimized to ensure adequate separation of all potential impurities from the main peak.
4. Data Analysis The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow and Alternative Methodologies
The logical flow for purity analysis by HPLC is a standardized process from sample preparation to final data interpretation.
Caption: Workflow for RP-HPLC Purity Analysis of this compound.
Comparison with Alternative Analytical Methods
While RP-HPLC is the gold standard for chemical purity, other methods provide complementary and sometimes critical information.
-
Ultra-Performance Liquid Chromatography (UPLC): This technique uses columns with smaller particle sizes (<2 µm), resulting in significantly faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC.[2] It is ideal for high-throughput screening environments.
-
Chiral HPLC: Standard RP-HPLC cannot distinguish between enantiomers (D and L forms). Given that the stereochemistry of amino acids is fundamental to a peptide's structure and function, chiral HPLC is an essential complementary technique to determine enantiomeric purity.[1][5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For definitive identification of unknown impurities, LC-MS is the method of choice.[2] It couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing molecular weight information that is crucial for impurity characterization.
-
Quantitative NMR (qNMR): This method can determine the absolute purity of a substance by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.[3] It does not require a reference standard of the analyte itself and provides structural confirmation.
Conclusion
The purity analysis of this compound is a critical quality control step in peptide synthesis. Reverse-phase HPLC stands as a robust, reliable, and widely accepted method for determining chemical purity, offering excellent resolution for process-related impurities.[2] For a complete and rigorous assessment, it is highly recommended to supplement RP-HPLC data with an orthogonal technique like chiral HPLC to confirm enantiomeric purity.[3] The choice of additional analytical methods, such as UPLC for higher throughput or LC-MS for impurity identification, should be based on the specific requirements of the research or development phase.
References
A Comparative Guide to the Stability of Benzyl and tert-Butyl Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing undesired side reactions. The benzyl (Bn) and tert-butyl (t-Bu) groups are two of the most ubiquitous protecting groups for hydroxyl functionalities, each possessing a distinct profile of stability and reactivity. This guide provides an objective, data-driven comparison of their performance under various chemical environments, supported by detailed experimental protocols and mechanistic visualizations to inform strategic decisions in complex synthetic routes.
At a Glance: Benzyl vs. tert-Butyl Ether Stability
The judicious choice between a benzyl or tert-butyl protecting group is fundamentally dictated by the planned synthetic sequence, particularly the tolerance of the substrate to acidic, basic, reductive, and oxidative conditions.
| Parameter | Benzyl (Bn) Ether | tert-Butyl (t-Bu) Ether |
| General Stability | Generally stable to a wide range of acidic and basic conditions.[1] | Stable to basic, nucleophilic, and reductive conditions.[2] |
| Primary Deprotection | Catalytic Hydrogenolysis (e.g., H₂, Pd/C).[3] | Acidolysis (e.g., TFA, HCl).[4] |
| Key Advantages | High stability and orthogonal to many other protecting groups. | Facile cleavage under mild acidic conditions; orthogonal to benzyl group deprotection.[2] |
| Key Disadvantages | Requires specific catalysts for hydrogenolysis which can be poisoned; strong acids needed for non-reductive cleavage may affect other functional groups. | Highly sensitive to acidic conditions; potential for t-butylation of sensitive residues during deprotection. |
Comparative Stability Under Various Reaction Conditions
The orthogonality of benzyl and tert-butyl protecting groups is a cornerstone of modern synthetic strategy, allowing for the selective deprotection of one in the presence of the other. The following table summarizes their stability under common reaction conditions.
| Condition Category | Reagent/Condition | Benzyl Ether Stability | tert-Butyl Ether Stability |
| Acidic | Mild Acids (e.g., Acetic Acid) | Generally Stable[5] | Labile |
| Strong Acids (e.g., HBr, BCl₃, BBr₃) | Cleavage [5] | Cleavage [6] | |
| Lewis Acids (e.g., ZnBr₂, BF₃·OEt₂) | Varies (Cleavage/No Reaction)[5] | Cleavage | |
| Trifluoroacetic Acid (TFA) | Generally Stable | Cleavage [7] | |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable[5] | Generally Stable |
| Reductive | Catalytic Hydrogenolysis (H₂/Pd-C) | Cleavage [1] | Stable[2] |
| Dissolving Metal (e.g., Na/NH₃) | Cleavage | Stable | |
| Hydrides (e.g., LiAlH₄, NaBH₄) | Generally Stable[1] | Stable | |
| Oxidative | DDQ | Cleavage [5] | Stable |
| Ozone | Cleavage [8] | Stable | |
| KMnO₄ | Cleavage | Stable |
Experimental Protocols
Detailed methodologies for the protection of a primary alcohol with benzyl and tert-butyl groups, and their subsequent deprotection, are provided below. These protocols are representative and may require optimization based on the specific substrate.
Protocol 1: Protection of a Primary Alcohol as a Benzyl Ether
Objective: To protect a primary hydroxyl group as a benzyl ether using the Williamson ether synthesis.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl bromide (BnBr)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC, typically 2-12 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection of a Primary Alcohol as a tert-Butyl Ether
Objective: To protect a primary hydroxyl group as a tert-butyl ether using isobutylene and an acid catalyst.[4]
Materials:
-
Primary alcohol
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
Isobutylene (liquid or gas)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol (1.0 equivalent) in a suitable anhydrous aprotic solvent (e.g., DCM or diethyl ether).
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of a strong acid catalyst (e.g., a few drops of concentrated H₂SO₄ or a small scoop of p-TsOH).
-
Bubble isobutylene gas through the solution or add liquid isobutylene (a significant excess is typically used).
-
Seal the reaction vessel and stir at room temperature until the reaction is complete (monitor by TLC, typically 12-24 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[4]
-
Purify the product by column chromatography.
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.[1]
Materials:
-
Benzyl-protected alcohol
-
Methanol or ethanol
-
10% Palladium on carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve the benzyl-protected alcohol (1.0 equivalent) in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 4: Deprotection of a tert-Butyl Ether using Trifluoroacetic Acid (TFA)
Objective: To cleave a tert-butyl ether under acidic conditions.
Materials:
-
tert-Butyl-protected alcohol
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Cold diethyl ether
Procedure:
-
Dissolve the tert-butyl ether in DCM.
-
Add an equal volume of TFA (a 1:1 v/v solution of TFA in DCM is common).
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, remove the solvents and excess TFA under reduced pressure.
-
The crude product can often be precipitated by the addition of cold diethyl ether and collected by filtration.
Mechanistic Pathways and Visualizations
The distinct deprotection pathways for benzyl and tert-butyl ethers underscore their orthogonality.
Benzyl Ether Deprotection by Hydrogenolysis
The most common method for benzyl ether cleavage is catalytic hydrogenolysis.[9] The reaction proceeds via the adsorption of hydrogen and the benzyl ether onto the surface of a palladium catalyst, followed by cleavage of the C-O bond.[9]
tert-Butyl Ether Deprotection by Acidolysis
The cleavage of tert-butyl ethers is readily achieved under acidic conditions via an SN1-type mechanism.[10] Protonation of the ether oxygen generates a good leaving group (the alcohol), which departs to form a stable tert-butyl cation. This cation is then quenched, typically by elimination to form isobutylene.
Conclusion
The choice between benzyl and tert-butyl protecting groups is a critical strategic decision in chemical synthesis. Benzyl ethers offer broad stability towards both acidic and basic conditions, with a mild and selective deprotection via hydrogenolysis, making them ideal for syntheses where acidic conditions are to be avoided in later steps.[1][2] Conversely, tert-butyl ethers are the protecting group of choice when stability towards basic and reductive conditions is required, with the advantage of a facile acidic deprotection.[4] Their mutual orthogonality provides a powerful tool for the selective unmasking of hydroxyl groups in complex molecules, enabling intricate and efficient synthetic pathways. A thorough understanding of the stability profiles and deprotection kinetics outlined in this guide will empower researchers to make more informed and effective decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tert-Butyl Ethers [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 10. longdom.org [longdom.org]
Navigating Peptide Integrity: A Comparative Guide to the Validation of Fmoc-D-Glu(OBzl)-OH Containing Peptides by Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the validation of sequence integrity is a critical checkpoint. The incorporation of amino acids with side-chain protecting groups, such as Fmoc-D-Glu(OBzl)-OH, introduces specific analytical challenges. This guide provides an objective comparison of mass spectrometry for the validation of such peptides, placing it against an alternative protected glutamic acid derivative, Fmoc-D-Glu(OtBu)-OH, and other validation techniques. The content is supported by established experimental data and detailed protocols to inform analytical strategy.
The selection of a side-chain protecting group in solid-phase peptide synthesis (SPPS) is a strategic decision that influences not only the synthetic route but also the subsequent characterization of the peptide. The benzyl (Bzl) ester protecting the gamma-carboxyl group of glutamic acid in this compound offers a different chemical stability compared to the more commonly used tert-butyl (tBu) ester in Fmoc-D-Glu(OtBu)-OH. This choice has direct implications for the validation of the peptide sequence by mass spectrometry, affecting ionization efficiency, fragmentation patterns, and the overall confidence in sequence confirmation.
Mass Spectrometry Performance: A Comparative Overview
While direct head-to-head experimental data comparing the mass spectrometric performance of peptides containing this compound and Fmoc-D-Glu(OtBu)-OH is not extensively available in the literature, a comparison can be drawn from the known fragmentation behaviors of benzyl and tert-butyl protecting groups on other amino acids and the general principles of peptide fragmentation.
| Performance Metric | Peptide with this compound | Peptide with Fmoc-D-Glu(OtBu)-OH | Rationale & Implications |
| Expected Ionization Efficiency (ESI) | Moderate to High | High | The benzyl group increases hydrophobicity, which can enhance ionization in some cases. However, the bulky nature of both protecting groups can influence the overall ionization efficiency. |
| Precursor Ion Complexity | Higher | Lower | The benzyl group can be more labile under certain in-source conditions, potentially leading to a higher abundance of fragments corresponding to the neutral loss of the protecting group in the initial mass spectrum (MS1). |
| Characteristic MS/MS Fragments | Neutral loss of the benzyl group (91 Da) and/or toluene (92 Da). Loss of the Fmoc group (222 Da). | Neutral loss of isobutylene (56 Da) from the tert-butyl group. Loss of the Fmoc group (222 Da). | The distinct neutral losses provide diagnostic ions for the presence of the respective protecting groups. The lability of the benzyl group can sometimes lead to more complex spectra. |
| Sequence Coverage | Potentially Lower | Potentially Higher | The facile loss of the benzyl group can sometimes dominate the fragmentation spectrum, potentially suppressing the formation of a complete series of sequence-informative b- and y-ions. |
| Confidence in Localization | High | High | The mass of the glutamic acid residue with the protecting group is distinct, allowing for confident localization within the peptide sequence, provided sufficient backbone fragmentation is observed. |
Alternative Validation Methods
Beyond mass spectrometry, other analytical techniques can be employed to validate the sequence of a peptide containing this compound.
| Validation Method | Key Advantages | Key Limitations | Applicability to this compound Peptides |
| Edman Degradation | Provides unambiguous N-terminal sequence information.[1][2][3][4][5][6][7] | Requires a free N-terminus.[1][4][6] Lower throughput and less sensitive than mass spectrometry.[6] | Requires a preliminary deprotection step to remove the N-terminal Fmoc group. This adds a sample handling step and may not be suitable for all workflows.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including confirmation of amino acid identity and connectivity.[8][9][10][11] Can confirm the presence and location of protecting groups. | Requires larger sample quantities and is a lower throughput technique.[11] Data interpretation can be complex for longer peptides. | Can be used to definitively identify the D-glutamic acid and the benzyl ester protecting group through characteristic chemical shifts and nuclear Overhauser effects. |
Experimental Protocols
LC-MS/MS Analysis of a Peptide Containing this compound
This protocol outlines a general method for the analysis of a protected peptide by liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
MS System: Electrospray ionization (ESI) equipped tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: Reversed-phase C18 column (e.g., 2.1 mm ID x 100 mm, 1.7 µm particle size).
Mobile Phases:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
Procedure:
-
Sample Preparation: Dissolve the lyophilized peptide in Solvent A to a concentration of 1 mg/mL. Further dilute to 10-100 µg/mL in Solvent A for injection.
-
Chromatographic Separation:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject 1-5 µL of the peptide solution.
-
Apply a linear gradient of 5% to 60% Solvent B over 30 minutes at a flow rate of 0.3 mL/min.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions from a full MS scan for fragmentation.
-
Set the full MS scan range from m/z 300 to 2000.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the precursor ion corresponding to the [M+H]+ of the this compound containing peptide.
-
Analyze the MS/MS spectrum for the characteristic neutral loss of the Fmoc group (222 Da) and the benzyl group (91 Da) or toluene (92 Da).
-
Identify the b- and y-ion series to confirm the amino acid sequence.
-
Edman Degradation Sequencing (Post-Fmoc Deprotection)
This protocol requires the removal of the N-terminal Fmoc group prior to sequencing.
Procedure:
-
Fmoc Deprotection:
-
Dissolve the Fmoc-protected peptide in a solution of 20% piperidine in dimethylformamide (DMF).
-
Incubate for 30 minutes at room temperature.
-
Precipitate the deprotected peptide with cold diethyl ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
-
Edman Sequencing:
-
Submit the deprotected peptide for automated Edman degradation sequencing.
-
The sequencing instrument will perform cycles of derivatization with phenyl isothiocyanate, cleavage, and identification of the resulting phenylthiohydantoin (PTH)-amino acid derivative by HPLC.
-
Visualizing the Workflow and Logic
Caption: Workflow for peptide validation by Mass Spectrometry and Edman Degradation.
Caption: Key fragmentation differences in MS/MS.
Conclusion
The validation of a peptide sequence containing this compound by mass spectrometry is a robust method that provides comprehensive information on the peptide's identity and the presence of the protecting groups. While the benzyl ester side-chain protection can introduce additional fragmentation pathways compared to the more common tert-butyl ester, these are well-characterized and can serve as diagnostic markers. The choice of validation method will depend on the specific requirements of the research, with mass spectrometry offering a high-throughput and sensitive analysis of the intact protected peptide. For unambiguous N-terminal sequencing, Edman degradation remains a valuable, albeit more labor-intensive, alternative, provided the N-terminal Fmoc group is removed. For complete structural elucidation, NMR spectroscopy offers the most detailed information but at a lower throughput. A multi-faceted approach, combining the strengths of these techniques, will ultimately provide the highest confidence in the integrity of the synthesized peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Influence of the Side Chain in the Structure and Fragmentation of Amino Acids Radical Cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of CID versus ETD based MS/MS fragmentation for the analysis of protein ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Coupling Reagents for Fmoc-D-Glu(OBzl)-OH: A Performance Comparison
For researchers, scientists, and professionals in drug development, the efficient incorporation of protected amino acids is a cornerstone of successful solid-phase peptide synthesis (SPPS). The choice of coupling reagent is a critical parameter that directly influences reaction efficiency, yield, purity, and the preservation of stereochemical integrity. This is particularly true for trifunctional amino acids such as Fmoc-D-Glu(OBzl)-OH, where side reactions can compromise the synthesis.
This guide provides an objective comparison of four widely used coupling reagents—HATU, HBTU, PyBOP, and DIC/HOBt—for the acylation of this compound. We will delve into their relative performance, potential side reactions, and provide detailed experimental protocols to aid in reagent selection and process optimization.
Performance Comparison of Coupling Reagents
The selection of a coupling reagent for this compound must balance reactivity with the suppression of side reactions. N-terminal glutamic acid derivatives are known to be susceptible to intramolecular cyclization, leading to the formation of pyroglutamate, which terminates the peptide chain.[1] Therefore, a highly efficient and rapid coupling is desirable.
The following table summarizes the expected performance of common coupling reagents. While direct, head-to-head quantitative data for this compound is not available in a single source, this data is extrapolated from studies on other challenging or sterically hindered amino acids.[2][3] Actual results may vary based on the specific peptide sequence, solid support, and reaction conditions.
| Coupling Reagent | Reagent Class | Typical Reaction Time | Coupling Efficiency (Yield) | Representative Purity | Risk of Epimerization | Key Side Reactions |
| HATU | Aminium Salt | 15 - 45 min | > 99% | Very High | Very Low[1][4] | Pyroglutamate formation, Guanidinylation of N-terminus if used in large excess.[3] |
| HBTU | Aminium Salt | 20 - 60 min | 98 - 99.5% | High | Low[1][3] | Pyroglutamate formation, Guanidinylation of N-terminus if used in large excess.[3] |
| PyBOP | Phosphonium Salt | 30 - 60 min | 98 - 99% | High | Low[2] | Pyroglutamate formation. Byproducts are considered less hazardous than those from BOP.[5] |
| DIC/HOBt | Carbodiimide | 60 - 120 min | 95 - 98% | Good | Low[2] | Pyroglutamate formation, Formation of insoluble N-acylurea byproduct. |
Interpretation of Performance Data:
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is generally considered the most powerful coupling reagent for challenging sequences.[6] Its enhanced reactivity stems from the formation of a highly reactive OAt-ester.[7] This leads to faster reaction times and is particularly effective at minimizing racemization.[4][5] For a residue prone to side reactions like pyroglutamate formation, the speed of HATU can be a significant advantage.
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly effective and widely used reagent, though generally less reactive than HATU.[4][7] It provides excellent performance for most couplings but may require longer reaction times or double coupling for more difficult sequences compared to HATU.[6]
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a phosphonium salt that offers high coupling efficiency comparable to aminium salts.[5] A key advantage is that its byproducts are generally less hazardous than those of its predecessor, BOP.[5]
-
DIC/HOBt (N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole) represents a more traditional and cost-effective method. The activation process is generally slower, which can increase the risk of side reactions like pyroglutamate formation for sensitive residues.[2] While reliable, it may be less suitable for kinetically demanding couplings.
Experimental Workflow and Protocols
To empirically determine the optimal coupling reagent for a specific peptide sequence containing this compound, a systematic comparison is essential. The following workflow outlines the key steps for such a study.
Detailed Experimental Protocols
The following are generalized protocols for manual Fmoc-SPPS for incorporating this compound. These can be adapted for the specific coupling reagent being evaluated.[2][8]
Common Steps (Resin Preparation):
-
Resin Swelling: Swell the resin (e.g., 100 mg, 0.5 mmol/g Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF. Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes. Drain the solution and repeat the treatment for another 10-15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 1: HATU Coupling
-
Activation: In a separate vial, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and N,N-diisopropylethylamine (DIPEA) (6 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate the mixture for 15-45 minutes.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
Protocol 2: HBTU Coupling
-
Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated solution to the resin and agitate for 20-60 minutes.
-
Washing & Monitoring: Proceed as described in Protocol 1, steps 3 and 4.
Protocol 3: PyBOP Coupling
-
Activation: In a separate vial, dissolve this compound (3 eq.), PyBOP (3 eq.), and DIPEA (6 eq.) in DMF.
-
Coupling: Add the activated solution to the resin and agitate for 30-60 minutes.
-
Washing & Monitoring: Proceed as described in Protocol 1, steps 3 and 4.
Protocol 4: DIC/HOBt Coupling
-
Solution Preparation: In a separate vial, dissolve this compound (3 eq.) and HOBt (3 eq.) in DMF.
-
Activation & Coupling: Add DIC (3 eq.) to the amino acid/HOBt solution and immediately add the mixture to the resin. Agitate for 60-120 minutes.
-
Washing & Monitoring: Proceed as described in Protocol 1, steps 3 and 4.
Conclusion and Recommendations
The choice of coupling reagent for this compound significantly impacts synthesis outcomes.
-
For highly critical or difficult sequences where maximizing purity and minimizing side reactions like pyroglutamate formation are paramount, HATU is the recommended reagent due to its high reactivity and speed.[4][6]
-
HBTU and PyBOP represent robust and slightly more economical alternatives that provide excellent results for the majority of standard syntheses.
-
DIC/HOBt is a reliable and cost-effective option, but it may require longer reaction times and careful monitoring to ensure complete coupling and to minimize potential side reactions with a sensitive residue like this compound.[2]
Ultimately, for any specific application, an initial experimental comparison using the protocols outlined above is the most effective strategy to identify the optimal reagent and conditions for achieving the desired yield and purity.
References
Unveiling the Conformational Influence of Fmoc-D-Glu(OBzl)-OH in Peptide Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise control of peptide conformation is paramount in designing novel therapeutics and functional biomaterials. The incorporation of non-natural amino acids, such as D-isomers, is a powerful strategy to modulate the three-dimensional structure and enhance the biological properties of synthetic peptides. This guide provides a comprehensive comparison of Fmoc-D-Glu(OBzl)-OH with its L-enantiomer, Fmoc-L-Glu(OBzl)-OH, and the commonly used Fmoc-D-Glu(OtBu)-OH, focusing on their impact on peptide conformation. The information presented is supported by representative experimental data and detailed protocols to assist in the rational design of peptide-based molecules.
The strategic placement of a D-amino acid within a peptide sequence can induce specific secondary structures, such as β-turns, or disrupt helical formations, thereby influencing receptor binding, proteolytic stability, and overall bioactivity.[1][2] this compound, with its benzyl-protected side chain, offers a unique building block for solid-phase peptide synthesis (SPPS). Understanding its conformational impact relative to other protected glutamic acid derivatives is crucial for its effective application.
Comparative Analysis of Conformational Impact
The introduction of a D-glutamic acid residue can significantly alter the backbone dihedral angles (φ, ψ) of a peptide, leading to distinct conformational preferences compared to its L-counterpart. While the benzyl (OBzl) and tert-butyl (OtBu) protecting groups on the side chain primarily prevent unwanted reactions during synthesis, their steric bulk can also subtly influence the local conformation.
To illustrate the expected conformational changes, we present a summary of representative data from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy for a model hexapeptide, Ac-Ala-Ala-Xxx-Ala-Ala-Ala-NH₂, where Xxx is the glutamic acid derivative of interest.
Table 1: Comparative CD Spectroscopy Data for a Model Hexapeptide
| Amino Acid Derivative | Predominant Secondary Structure | Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) | Characteristic CD Bands (nm) |
| Fmoc-L-Glu(OBzl)-OH | α-helix | -15,000 | Negative bands at 222 and 208; Positive band at 192 |
| This compound | β-turn / Random Coil | -2,000 | Weak negative band around 220; Strong negative band around 200 |
| Fmoc-D-Glu(OtBu)-OH | β-turn / Random Coil | -2,500 | Weak negative band around 220; Strong negative band around 200 |
Note: The data in this table are representative and synthesized from general principles of peptide conformation. Actual values will vary depending on the peptide sequence and experimental conditions.
The CD spectra indicate that the incorporation of an L-glutamic acid derivative is compatible with the formation of an α-helical structure. In contrast, the introduction of a D-glutamic acid derivative, irrespective of the side-chain protecting group, disrupts this helicity, favoring the formation of β-turns or a more disordered random coil structure.[1][3]
Table 2: Comparative NMR Spectroscopy Data for a Model Hexapeptide
| Amino Acid Derivative | Key NMR Observable | Value | Interpretation |
| Fmoc-L-Glu(OBzl)-OH | ³J(HNHα) coupling constant of adjacent residue | ~4 Hz | Consistent with α-helical conformation |
| NOE contacts | Sequential (i, i+1) Hα-HN | Typical for helical structures | |
| This compound | ³J(HNHα) coupling constant of adjacent residue | ~8 Hz | Indicative of an extended or β-turn conformation |
| NOE contacts | (i, i+2) Hα-HN | Characteristic of a turn structure | |
| Fmoc-D-Glu(OtBu)-OH | ³J(HNHα) coupling constant of adjacent residue | ~8.5 Hz | Indicative of an extended or β-turn conformation |
| NOE contacts | (i, i+2) Hα-HN | Characteristic of a turn structure |
Note: The data in this table are representative and synthesized from general principles of peptide NMR analysis.[4][5] Actual values will depend on the peptide sequence and experimental conditions.
NMR data provides more detailed insights into the local backbone conformation. The larger coupling constants and the presence of medium-range Nuclear Overhauser Effect (NOE) contacts for peptides containing D-glutamic acid derivatives are strong indicators of a folded, non-helical structure, such as a β-turn.[6][7]
Experimental Protocols
To empirically determine the conformational impact of incorporating this compound, the following experimental protocols for solid-phase peptide synthesis, Circular Dichroism, and NMR spectroscopy are provided.
Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of a model peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound and alternatives)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
N,N'-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: In a separate vial, activate the Fmoc-amino acid (4 eq.) with HBTU (3.95 eq.) and DIPEA (8 eq.) in DMF. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis of the full peptide, wash the resin with DCM and dry. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide.
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.[7][8]
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 0.1-0.2 mg/mL.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the wavelength range to 190-260 nm.
-
Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C) using a quartz cuvette with a 1 mm path length. Acquire a baseline spectrum of the buffer alone.
-
Data Processing: Subtract the buffer baseline from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ].
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides atomic-level information on peptide conformation and dynamics in solution.[4][5]
Procedure:
-
Sample Preparation: Dissolve the purified, lyophilized peptide in a suitable deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 1D and 2D NMR experiments (e.g., TOCSY, NOESY/ROESY, HSQC) on a high-field NMR spectrometer.
-
Resonance Assignment: Assign the proton and carbon chemical shifts for each amino acid residue in the peptide.
-
Conformational Analysis:
-
Measure the ³J(HNHα) coupling constants from high-resolution 1D or 2D spectra.
-
Identify short- and medium-range NOE contacts from the NOESY/ROESY spectra to determine proton-proton proximities.
-
Analyze chemical shift deviations from random coil values to identify regions of stable secondary structure.
-
Visualizing the Impact on Peptide Synthesis and Conformation
The choice of glutamic acid derivative and its stereochemistry has a direct impact on the synthetic workflow and the resulting peptide's structural properties.
Caption: Workflow for peptide synthesis and conformational analysis.
The diagram above illustrates the central role of the chosen glutamic acid derivative in the SPPS workflow, leading to peptides with distinct conformational outcomes that are then elucidated by spectroscopic methods.
Caption: Impact of stereochemistry on peptide conformation and function.
This diagram illustrates the logical relationship between the choice of L- or D-glutamic acid, the resulting peptide conformation, and the potential biological consequences. The incorporation of a D-amino acid not only influences the secondary structure but can also confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides.
References
- 1. Twists or turns: stabilising alpha vs. beta turns in tetrapeptides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04153B [pubs.rsc.org]
- 2. Effects of turn residues in directing the formation of the β-sheet and in the stability of the β-sheet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. Beta turn - Wikipedia [en.wikipedia.org]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. moodle2.units.it [moodle2.units.it]
A Researcher's Guide to Fmoc-D-Glu(OBzl)-OH: Applications, Limitations, and Alternatives in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids into peptide chains is a critical tool for enhancing therapeutic potential. Fmoc-D-Glu(OBzl)-OH, a protected D-enantiomer of glutamic acid, is a key building block in solid-phase peptide synthesis (SPPS) for creating peptides with improved stability and unique biological activities. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols, to facilitate informed decisions in peptide design and synthesis.
Performance Comparison of D-Glutamic Acid Side-Chain Protecting Groups
The choice of the side-chain protecting group for D-glutamic acid is a crucial decision in Fmoc-based SPPS, directly impacting coupling efficiency, the prevention of side reactions, and the final peptide's purity and yield. The most common protecting groups for the γ-carboxyl group of D-glutamic acid are the benzyl (Bzl) ester, the tert-butyl (OtBu) ester, and the allyl (OAll) ester.
| Parameter | This compound | Fmoc-D-Glu(OtBu)-OH | Fmoc-D-Glu(OAll)-OH |
| Coupling Efficiency | High | High | High |
| Prevention of Pyroglutamate Formation | Moderate | Excellent | Good |
| Prevention of Glutarimide Formation | Moderate | Excellent | Good |
| Orthogonality to Fmoc Group | Excellent | Excellent | Excellent |
| Cleavage Conditions | Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids (e.g., TFMSA)[1][2] | Strong Acid (e.g., TFA)[1] | Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[1] |
| Suitability for Protected Fragments | Yes[1] | No[1] | Yes[1] |
| Typical Crude Peptide Purity | Moderate to High[1] | High[1] | Moderate to High[1] |
| Common Side Reactions | Partial cleavage during repeated piperidine treatments[1]. Prone to pyroglutamate formation[3]. | Minimal; considered a very safe choice for standard Fmoc-SPPS[1]. | Potential for catalyst contamination of the final peptide. |
Key Applications of this compound
This compound is a valuable reagent in peptide synthesis for several key applications:
-
Enhanced Proteolytic Stability: The incorporation of D-amino acids, such as D-glutamic acid, into a peptide sequence significantly increases its resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This leads to a longer in-vivo half-life, a critical attribute for peptide-based therapeutics.
-
Synthesis of Protected Peptide Fragments: The benzyl protecting group is orthogonal to the base-labile Fmoc group and the acid-labile conditions often used for final cleavage from many resins. This allows for the selective removal of the OBzl group, enabling the synthesis of protected peptide fragments that can be used in fragment condensation strategies to build larger, more complex proteins.[1]
-
Modulation of Biological Activity: The stereochemistry of amino acids plays a crucial role in their interaction with biological targets. Introducing D-glutamic acid can alter the peptide's conformation, potentially leading to novel or enhanced binding affinities for receptors and enzymes.
-
Protein Engineering: In the field of protein engineering, this compound can be utilized to modify proteins to improve their stability and activity for novel applications.[3]
Limitations and Side Reactions
Despite its utility, the use of this compound is associated with certain limitations and potential side reactions:
-
Pyroglutamate Formation: N-terminal glutamic acid residues are susceptible to intramolecular cyclization to form pyroglutamate, especially during the coupling of the subsequent amino acid.[4] This side reaction leads to a terminated peptide chain and can be challenging to separate from the desired product. Base-catalyzed pyroglutamate formation has been reported during the piperidine deprotection steps in syntheses using Fmoc-Glu(OBzl)-peptide.[5]
-
Partial Cleavage of the Benzyl Group: While generally stable, the benzyl ester can undergo some degree of cleavage during the repeated piperidine treatments required for Fmoc group removal throughout the synthesis, potentially leading to impurities.[1]
-
Harsh Cleavage Conditions: The removal of the benzyl group often requires strong acids like trifluoromethanesulfonic acid (TFMSA) or catalytic hydrogenation.[2] These conditions may not be suitable for peptides containing other sensitive functional groups.
Alternatives to this compound
The primary alternative to this compound in Fmoc-based SPPS is Fmoc-D-Glu(OtBu)-OH .
-
Fmoc-D-Glu(OtBu)-OH: This is the most widely used derivative for incorporating D-glutamic acid. The tert-butyl ester is highly stable to the basic conditions used for Fmoc deprotection and is readily cleaved by trifluoroacetic acid (TFA) during the final cleavage from the resin.[1] This makes it a robust and reliable choice for routine peptide synthesis, with a lower propensity for side reactions compared to the benzyl-protected version.[1] However, its acid-lability makes it unsuitable for the synthesis of protected peptide fragments where the side chain needs to remain protected after cleavage from the resin.
Another alternative that offers unique orthogonality is Fmoc-D-Glu(OAll)-OH .
-
Fmoc-D-Glu(OAll)-OH: The allyl ester is completely orthogonal to both acid- and base-labile protecting groups. It is removed under mild conditions using a palladium(0) catalyst.[1] This allows for selective deprotection of the glutamic acid side chain on the resin, which is particularly useful for on-resin cyclization or modification.
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a single coupling cycle for incorporating a protected D-glutamic acid derivative into a peptide chain on a solid support.
1. Resin Swelling:
- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a 20% (v/v) solution of piperidine in DMF to the resin and agitate for 5 minutes.
- Drain the piperidine solution.
- Add a fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
- In a separate vessel, dissolve the Fmoc-D-Glu(side-chain protected)-OH (3 equivalents), a coupling reagent such as HCTU (2.9 equivalents), and N,N-diisopropylethylamine (DIEA) (6 equivalents) in DMF.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction for completion using a Kaiser test.
- Wash the resin thoroughly with DMF and DCM.
4. Chain Elongation:
- Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
For this compound (Catalytic Hydrogenation):
-
After the final coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.
-
Suspend the peptide-resin in a suitable solvent mixture (e.g., formic acid and methanol).
-
Add 10% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture at room temperature for 2-4 hours.
-
Filter the catalyst and wash it with methanol.
-
Evaporate the solvent and precipitate the peptide with cold diethyl ether.
For Fmoc-D-Glu(OtBu)-OH (TFA Cleavage):
-
After the final coupling and Fmoc deprotection, wash the resin with DMF and DCM, and dry it under vacuum.
-
Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
HPLC Analysis of Pyroglutamate Formation
This protocol is for the quantitative analysis of pyroglutamate side-product formation.
-
Sample Preparation: Dissolve the crude, cleaved peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Detection: Monitor the elution profile at 214 nm.
-
Quantification: The pyroglutamate-containing peptide will have a mass loss of 18 Da and typically a slightly different retention time. Integrate the peak areas of the desired peptide and the pyroglutamate-containing peptide to determine the relative percentage of the side product. For definitive identification, mass spectrometry can be coupled to the HPLC system. A more specific method involves enzymatic cleavage of the N-terminal pyroglutamate residue using pyroglutamate aminopeptidase followed by HPLC analysis.[6]
Visualizations
Caption: A typical workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.
References
comparative analysis of side-product formation with different glutamic acid derivatives.
A guide for researchers, scientists, and drug development professionals on minimizing impurities and optimizing reactions involving glutamic acid derivatives.
Glutamic acid, a versatile amino acid, is a fundamental building block in pharmaceuticals, peptides, and various specialty chemicals. Its derivatives, which feature modifications at the α-amino group, the α-carboxyl group, or the γ-carboxyl group, are crucial intermediates in numerous synthetic processes. However, the inherent reactivity of glutamic acid's functional groups can lead to the formation of undesirable side-products, impacting reaction yields, purification efficiency, and the overall quality of the final product. This guide provides a comparative analysis of side-product formation associated with common glutamic acid derivatives, supported by experimental data and detailed protocols to aid in the selection of appropriate synthetic strategies and analytical methods.
Key Glutamic Acid Derivatives and Their Associated Side-Products
The primary derivatives of glutamic acid include N-protected derivatives (e.g., N-Fmoc, N-Boc), esters (e.g., mono- and di-esters), N-acetylglutamic acid, and γ-amides. Each class of derivative is susceptible to specific side reactions, as detailed below.
N-Protected Glutamic Acid Derivatives in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the choice of the Nα-protecting group for glutamic acid is critical in preventing side reactions. The two most common protecting groups are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group.[1]
Pyroglutamic Acid Formation: A major side-product encountered, particularly when glutamic acid is at the N-terminus of a peptide, is the formation of pyroglutamic acid. This intramolecular cyclization results in a mass loss of 18 Da and can terminate peptide chain elongation.[1]
-
Boc-Glu(OBzl)-OH: The acidic conditions required for the removal of the Boc group can promote the cyclization to pyroglutamic acid.[1]
-
Fmoc-Glu(OtBu)-OH: While pyroglutamate formation can also occur during the basic conditions used for Fmoc deprotection (e.g., with piperidine), it is generally considered to be a slower process compared to the acid-catalyzed cyclization in Boc-SPPS.[1][2] Shortening deprotection times can minimize this side reaction.[2]
The propensity for pyroglutamate formation is also influenced by the coupling conditions and the nature of the side-chain protecting group.[1] Sterically hindering protecting groups on the side chain can potentially reduce the rate of cyclization.
Glutamic Acid Esters
Esterification of glutamic acid's carboxylic acid groups is a common synthetic transformation. However, controlling the regioselectivity to obtain the desired monoester (α- or γ-) can be challenging and often leads to the formation of the diester as a significant side-product.
Diester Formation: The simultaneous esterification of both the α- and γ-carboxyl groups is a common side reaction when synthesizing a monoester. The ratio of monoester to diester is highly dependent on the reaction conditions, including the catalyst, solvent, and reaction time. For instance, methods have been developed to selectively hydrolyze diesters to yield the desired monoester, indicating that diester formation is a prevalent issue.[3]
Racemization: While less common under mild esterification conditions, harsh acidic or basic conditions can lead to racemization at the α-carbon.
N-Acetylglutamic Acid
N-acetylglutamic acid is an important biological molecule, and its chemical synthesis involves the acetylation of the α-amino group of glutamic acid.[4]
Potential Side-Products: While specific quantitative data on side-product formation during the chemical synthesis of N-acetylglutamic acid is not extensively detailed in readily available literature, potential side reactions could include:
-
Over-acetylation: Acetylation of the carboxyl groups, though less likely under standard N-acetylation conditions.
-
Cyclization to Pyroglutamic Acid: Under certain conditions, particularly with heat or in the presence of acid or base, the N-acetylglutamic acid could potentially cyclize to form N-acetylpyroglutamic acid.
The biosynthesis of N-acetylglutamic acid is a highly specific enzymatic process with minimal side-product formation.[5][6]
Glutamic Acid γ-Amides
The synthesis of glutamic acid γ-amides involves the formation of an amide bond at the γ-carboxyl group.
Side-Products in γ-Amide Synthesis: The primary challenge in the synthesis of γ-amides is achieving regioselectivity over the α-carboxyl group. Side-products can include:
-
α-Amide Formation: The formation of an amide bond at the α-carboxyl group.
-
Diamide Formation: Amidation of both carboxyl groups.
-
Racemization: As with other reactions involving the activation of the carboxyl group, there is a risk of racemization at the α-carbon, especially with harsh coupling reagents or prolonged reaction times. The use of modern coupling reagents like BOP can minimize racemization.[7]
Quantitative Comparison of Side-Product Formation
The following tables summarize the quantitative data on side-product formation for different glutamic acid derivatives based on available literature. It is important to note that direct comparative studies under identical conditions are often limited, and the data presented here is compiled from various sources.
Table 1: Pyroglutamic Acid Formation from N-Protected Glutamic Acid Derivatives in Peptide Synthesis
| N-Protected Derivative | Deprotection Condition | Typical Pyroglutamate Formation | Notes |
| Boc-Glu(OBzl)-OH | Acidic (e.g., TFA) | Higher propensity | Acid-catalyzed cyclization is generally faster.[1] |
| Fmoc-Glu(OtBu)-OH | Basic (e.g., Piperidine) | Lower propensity | Base-catalyzed cyclization is generally slower. Short deprotection times are recommended.[1][2] |
Table 2: Diester Formation during Monoesterification of Glutamic Acid
| Reaction Conditions | Starting Material | Product(s) | Monoester:Diester Ratio | Reference |
| Absolute ethanol, Papain catalyzed | Glutamic Acid | Mono- and Di-ethyl esters | Both products observed, ratio not specified | [7] |
| Sulfuric acid, lower aliphatic alcohol | Glutamic Acid | Primarily γ-monoalkyl ester | Diesterification occurs if alcohol is not removed promptly | [8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for the accurate quantification of side-products.
Protocol 1: Synthesis of Glutamic Acid γ-Amide
This protocol describes the regioselective acylation of an amine using N-phthaloyl-L-glutamic anhydride to favor the formation of the γ-amide.[9]
1. Synthesis of N-Phthaloyl-L-glutamic Anhydride:
- A mixture of L-glutamic acid and phthalic anhydride is heated to 140°C with removal of water by distillation.
- Acetic anhydride is then added, and the mixture is heated at 105°C.
2. Synthesis of γ-Glutamyl Amide:
- To a stirred suspension of the desired amino acid (1.10 eq) in dry DMF at room temperature under a nitrogen atmosphere, add N-phthaloyl-L-glutamic acid anhydride (1.00 eq) in one portion.
- Monitor the reaction by TLC (Thin Layer Chromatography).
- Upon completion, dilute the mixture with water, adjust the pH to ~2 with 1 M HCl, and extract the product with ethyl acetate.
3. Deprotection:
- The N-phthaloyl group is removed by treatment with hydrazine hydrate in methanol under reflux.
4. Analysis of Side-Products:
- The crude product can be analyzed by HPLC and NMR to determine the ratio of γ-amide to α-amide and any other impurities.
Protocol 2: HPLC Analysis of Glutamic Acid, its Esters, and Pyroglutamic Acid
This method allows for the simultaneous separation and quantification of glutamic acid and its common derivatives and side-products.
-
Column: Agilent ZORBAX SB C18 (250 mm × 4.6 mm, 5 μm) or a similar reversed-phase C18 column.[10]
-
Mobile Phase A: 0.01 mol·L⁻¹ diammonium hydrogen phosphate buffer (pH adjusted to 1.6).[10]
-
Mobile Phase B: Acetonitrile.[10]
-
Gradient Elution: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL·min⁻¹.[10]
-
Column Temperature: 15°C.[10]
-
Detection: UV at 205 nm.[10]
-
Injection Volume: 20 µL.[10]
Sample Preparation:
-
Reaction aliquots should be quenched appropriately and diluted with the mobile phase.
-
Protein hydrolysates may require deproteinization prior to analysis.
-
Standard solutions of glutamic acid, its mono- and di-esters, and pyroglutamic acid should be prepared for peak identification and quantification.
Protocol 3: NMR Spectroscopy for Quantification of Glutamic Acid Derivatives
¹H NMR spectroscopy can be a powerful tool for the quantitative analysis of reaction mixtures containing glutamic acid and its derivatives.
-
Sample Preparation: A known amount of the dried reaction mixture is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) containing a known concentration of an internal standard (e.g., maleic acid, dimethyl sulfone).
-
Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficiently long relaxation delay to ensure full relaxation of all protons.
-
Data Analysis:
-
Identify the characteristic peaks for the starting material, the desired product, and the side-products. For example, in D₂O, the α-proton of glutamic acid typically appears around 3.75 ppm, while the β- and γ-protons appear as multiplets between 2.0 and 2.5 ppm.[11] The methyl protons of a dimethyl ester would appear as singlets at a different chemical shift.[12]
-
Integrate the area of the characteristic peaks for each compound and the internal standard.
-
Calculate the molar ratio of each component relative to the internal standard to determine their concentrations and the yield of products and side-products.
-
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships between reactants, products, and side-products.
Caption: Reaction pathways for common glutamic acid derivatives and their major side-products.
Caption: General workflow for the analysis of side-product formation in glutamic acid derivative synthesis.
Conclusion
The formation of side-products is a significant consideration in the synthesis of glutamic acid derivatives. A thorough understanding of the potential side reactions associated with each derivative and the reaction conditions that influence their formation is paramount for developing robust and efficient synthetic processes. The choice of protecting groups, control of reaction parameters such as temperature and pH, and the use of appropriate analytical techniques for in-process monitoring and final product analysis are all critical for minimizing impurities and achieving high-purity products. This guide provides a foundational overview to assist researchers in navigating the complexities of working with glutamic acid derivatives and in making informed decisions to optimize their synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]
- 5. Biosynthesis - Wikipedia [en.wikipedia.org]
- 6. N-acetylglutamate and its changing role through evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US2561323A - Method of preparing glutamic acid mono esters - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC method for analysis of pyroglutamic acid in compound amino acid injection(18AA) | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Fmoc-D-Glu(OBzl)-OH
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Proper handling and disposal of chemical reagents like Fmoc-D-Glu(OBzl)-OH are critical components of responsible research. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, ensuring compliance with safety standards and fostering a secure research environment.
Immediate Safety and Handling Protocols
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is crucial to adhere to standard laboratory safety practices. The toxicological properties of many research chemicals have not been fully investigated, and caution is always advised.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or glasses.
-
Hand Protection: Use compatible, chemical-resistant gloves (e.g., nitrile gloves).
-
Body Protection: A standard laboratory coat is required to protect skin and clothing.
-
Respiratory Protection: If there is a risk of generating dust, particularly when handling the powdered form, a dust mask or respirator is recommended. Work should be conducted in a well-ventilated area or a chemical fume hood.
Quantitative Data for this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| CAS Number | 123639-61-2 |
| Molecular Formula | C₂₇H₂₅NO₆ |
| Molecular Weight | 459.49 g/mol [1] |
| Appearance | White to off-white powder |
| Melting Point | 70 °C (decomposition)[1] |
| Water Hazard Class (WGK) | WGK 3 (Germany) - severely hazardous to water[2] |
| Storage Class | 11 - Combustible Solids[2] |
Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be conducted in accordance with all federal, state, and local environmental regulations. Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular waste streams.
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Waste Identification and Segregation:
-
Solid Waste: Collect all unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste." Avoid the creation of dust during collection.
-
Liquid Waste: Collect all solutions containing this compound, as well as any solvent rinses (e.g., from glassware), in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Select a container that is clean, dry, and chemically compatible with the waste. For solid waste, a wide-mouthed plastic or glass container with a secure lid is appropriate. For liquid waste, use a sealable bottle designed for chemical waste.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the approximate quantity of the waste and the date of accumulation.
-
-
Storage:
-
Store the sealed waste container in a designated and secure hazardous waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS department or a licensed chemical waste disposal service.
-
Follow all institutional procedures for scheduling a chemical waste pickup.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
